Technical Documentation Center

3,4-Dibromo-1H-pyrazole-5-carbohydrazide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,4-Dibromo-1H-pyrazole-5-carbohydrazide
  • CAS: 1092791-48-4

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide: A Senior Scientist's Guide to Halogenated Heterocyclic Building Blocks

As drug discovery and agrochemical development pivot toward highly functionalized, low-molecular-weight scaffolds, halogenated pyrazoles have emerged as critical structural motifs. Among these, 3,4-Dibromo-1H-pyrazole-5-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and agrochemical development pivot toward highly functionalized, low-molecular-weight scaffolds, halogenated pyrazoles have emerged as critical structural motifs. Among these, 3,4-Dibromo-1H-pyrazole-5-carbohydrazide (CAS: 1092791-48-4) represents a highly versatile, bifunctional building block.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its synthesis, and its divergent applications in generating complex heterocyclic systems. By understanding the electronic interplay between the dibromo-substituted core and the carbohydrazide moiety, researchers can rationally design novel therapeutics and crop protection agents.

Physicochemical Profiling and Electronic Causality

The utility of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide stems from the distinct electronic environment created by its substituents. The pyrazole ring is a classic aromatic heterocycle, but the introduction of two heavy, electron-withdrawing bromine atoms at the C3 and C4 positions fundamentally alters its reactivity profile[].

  • Enhanced N-H Acidity: The strong inductive electron-withdrawing effect (-I effect) of the adjacent bromine atoms delocalizes electron density away from the pyrazole nitrogen atoms. This significantly lowers the pKa of the pyrazole N-H bond compared to an unsubstituted pyrazole, making the molecule more prone to deprotonation under mildly basic conditions.

  • Attenuated Nucleophilicity: While the terminal amine (-NH2) of the carbohydrazide group remains a potent nucleophile, the adjacent carbonyl group and the electron-deficient pyrazole ring slightly attenuate the nucleophilicity of the internal nitrogen (-NH-). This differential nucleophilicity allows for highly regioselective reactions, such as the formation of Schiff bases without competitive internal cyclization.

  • Halogen Bonding Potential: The bulky bromine atoms are not merely steric shields; they possess anisotropic electron distributions (sigma-holes) that enable strong halogen bonding with biological targets, a feature increasingly exploited in kinase inhibitor design[2].

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Name 3,4-Dibromo-1H-pyrazole-5-carbohydrazideStandard IUPAC nomenclature.
CAS Registry Number 1092791-48-4Unique identifier for procurement and safety tracking.
Molecular Formula C4H4Br2N4OIndicates high halogen content relative to carbon mass.
Molecular Weight 283.91 g/mol Optimal low-MW starting material for fragment-based drug design[].
Hydrogen Bond Donors 4 (Hydrazide -NH, -NH2, Pyrazole -NH)High potential for target engagement and solvation.
Hydrogen Bond Acceptors 3 (Carbonyl O, Pyrazole N)Facilitates complexation in enzymatic active sites.

Process Chemistry: Synthesis via Hydrazinolysis

The most robust and scalable method for synthesizing 3,4-Dibromo-1H-pyrazole-5-carbohydrazide is the hydrazinolysis of its corresponding ester, typically ethyl 3,4-dibromo-1H-pyrazole-5-carboxylate.

As an application scientist, I emphasize that this is not merely a mixing of reagents; it is a thermodynamically driven nucleophilic acyl substitution. The choice of solvent and reagent stoichiometry is critical to prevent the formation of unwanted diacylhydrazine dimers.

Step-by-Step Methodology: Self-Validating Protocol

Objective: High-yielding synthesis of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide with >98% purity.

  • Reagent Preparation: Dissolve 1.0 equivalent (e.g., 10 mmol) of ethyl 3,4-dibromo-1H-pyrazole-5-carboxylate in absolute ethanol (0.5 M concentration).

    • Causality: Absolute ethanol is chosen because it fully solubilizes the starting ester at room temperature, but is a poor solvent for the highly polar carbohydrazide product at lower temperatures, driving the reaction forward via precipitation.

  • Nucleophile Addition: Slowly add 3.0 to 5.0 equivalents of Hydrazine Hydrate (NH2NH2·H2O, 80% or 98% w/w).

    • Causality: A large excess of hydrazine is mandatory. If a 1:1 stoichiometric ratio is used, the newly formed carbohydrazide can act as a nucleophile and attack unreacted ester, forming an insoluble, symmetric diacylhydrazine byproduct.

  • Thermal Activation: Heat the reaction mixture to gentle reflux (approx. 78°C) under a nitrogen atmosphere for 4 to 6 hours.

    • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1) or LC-MS. The reaction is deemed complete when the ester peak is completely consumed.

  • Isolation and Crystallization: Remove the heat source and allow the mixture to cool to room temperature, then transfer to an ice bath (0-5°C) for 2 hours.

    • Causality: The target carbohydrazide will spontaneously crystallize due to its extensive intermolecular hydrogen bonding network, which drastically lowers its solubility in cold ethanol.

  • Filtration and Washing: Filter the white to off-white precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 x 10 mL) followed by diethyl ether (10 mL) to remove residual hydrazine and trace water.

  • Drying: Dry the product in a vacuum oven at 45°C overnight to constant weight.

Synthesis A Ethyl 3,4-dibromo-1H-pyrazole-5-carboxylate (Ester Precursor) C Reflux (78°C, 4-6 hours) Nucleophilic Acyl Substitution A->C B Hydrazine Hydrate (NH2NH2·H2O) Excess, Ethanol solvent B->C D Cooling to 0°C & Precipitation (Drives equilibrium) C->D E 3,4-Dibromo-1H-pyrazole-5-carbohydrazide (Target Product >98% Purity) D->E

Synthetic workflow for 3,4-Dibromo-1H-pyrazole-5-carbohydrazide via hydrazinolysis.

Divergent Derivatization and Application Strategies

The true value of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide lies in its role as a pluripotent hub for generating diverse chemical space. Carbohydrazides derived from pyrazoles are foundational to discovering novel compounds with anticancer, antimicrobial, and herbicidal activities[4][5].

A. Synthesis of N'-Arylidene-pyrazole-carbohydrazides (Schiff Bases)

Reacting the carbohydrazide with functionalized aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid yields Schiff bases. These derivatives have been extensively documented to inhibit the proliferation of A549 lung cancer cells and induce autophagy[6]. The dibromo substitution on the pyrazole ring enhances the lipophilicity (LogP) of these molecules, facilitating cellular membrane penetration.

B. Cyclization to 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles

The carbohydrazide moiety can be cyclized to form five-membered heteroaromatics:

  • 1,3,4-Oxadiazoles: Achieved by reacting the carbohydrazide with acyl chlorides followed by dehydration using reagents like POCl3. These rigid, planar structures are excellent bioisosteres for amides and esters, often exhibiting improved metabolic stability in pharmacokinetic assays.

  • 1,3,4-Thiadiazoles: Achieved by reacting the carbohydrazide with carbon disulfide (CS2) in the presence of potassium hydroxide (KOH). Thiadiazole-pyrazole hybrids are highly prized in agrochemistry for their potent broad-spectrum fungicidal and herbicidal properties[5].

Pathways Core 3,4-Dibromo-1H-pyrazole-5-carbohydrazide Aldehydes Aromatic Aldehydes + H+ (Condensation) Core->Aldehydes CS2 CS2 / KOH (Cyclization) Core->CS2 Acyl Acyl Chlorides + POCl3 (Acylation & Dehydration) Core->Acyl Hydrazones N'-Arylidene Derivatives (Anticancer/Autophagy Inducers) Aldehydes->Hydrazones Thiadiazole 1,3,4-Thiadiazole Hybrids (Agrochemicals / Herbicides) CS2->Thiadiazole Oxadiazole 1,3,4-Oxadiazole Hybrids (Metabolically Stable Kinase Inhibitors) Acyl->Oxadiazole

Divergent synthetic pathways utilizing the carbohydrazide moiety for heterocyclic construction.

Conclusion

3,4-Dibromo-1H-pyrazole-5-carbohydrazide is a highly specialized, bifunctional intermediate. The synergistic effects of the electron-withdrawing dibromo core and the nucleophilic carbohydrazide tail allow for precise, regioselective derivatization. Whether deployed in the synthesis of metabolically stable 1,3,4-oxadiazole drug candidates or highly active agricultural thiadiazoles, mastering the physicochemical properties and process chemistry of this molecule is essential for modern synthetic chemists.

References

  • MDPI. "Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest." Molecules, 2012. Available at: [Link]

  • Bentham Science. "Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives." Letters in Drug Design & Discovery, 2017. Available at:[Link]

  • PubMed / NIH. "Synthesis and discovery of pyrazole-5-carbohydrazide N-glycosides as inducer of autophagy in A549 lung cancer cells." Bioorganic & Medicinal Chemistry, 2009. Available at: [Link]

  • ACS Publications. "Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole." Organic Process Research & Development, 2023. Available at: [Link]

Sources

Exploratory

3,4-Dibromo-1H-pyrazole-5-carbohydrazide (CAS 1092791-48-4): A Strategic Building Block in Medicinal Chemistry and Materials Science

Executive Summary In the landscape of modern drug discovery and advanced materials, polyfunctional heterocyclic building blocks are critical for the rapid exploration of chemical space. 3,4-Dibromo-1H-pyrazole-5-carbohyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials, polyfunctional heterocyclic building blocks are critical for the rapid exploration of chemical space. 3,4-Dibromo-1H-pyrazole-5-carbohydrazide (CAS 1092791-48-4) stands out as a highly versatile, tri-functional intermediate[1]. It features a pyrazole core (a privileged scaffold in kinase inhibitors), two orthogonal bromine atoms primed for transition-metal-catalyzed cross-coupling, and a reactive carbohydrazide moiety ready for cyclocondensation into various five-membered heterocycles[].

This technical guide provides an in-depth analysis of the physicochemical properties, strategic reactivity, and field-proven experimental workflows associated with this compound, empowering synthetic chemists to leverage its full potential.

Physicochemical Profiling

Understanding the baseline properties of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide is essential for predicting its solubility, reactivity, and behavior in purification workflows.

PropertyValue / Description
Chemical Name 3,4-Dibromo-1H-pyrazole-5-carbohydrazide
CAS Number 1092791-48-4
Molecular Formula C₄H₄Br₂N₄O
Molecular Weight 283.91 g/mol
Hydrogen Bond Donors 4 (Pyrazole N-H, Hydrazide N-H, NH₂)
Hydrogen Bond Acceptors 3 (C=O, Pyrazole N, Hydrazide N)
Key Structural Features Dibromo-pyrazole core, terminal carbohydrazide
Typical Purity (Commercial) ≥ 97%[1][]

Strategic Reactivity & Synthetic Logic

The true value of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide lies in its programmable reactivity. A synthetic chemist can selectively address either the halogenated core or the carbohydrazide tail by carefully tuning the reaction conditions.

The Dibromo Functionality: Regioselective Cross-Coupling

In polyhalogenated heteroarenes, achieving site-selective functionalization is notoriously challenging but highly rewarding[3]. For 3,4-dibromopyrazoles, the C-3 position (adjacent to the pyrazole nitrogen) is generally more electron-deficient due to the strong inductive withdrawing effect of the heteroatom. This electronic environment lowers the Lowest Unoccupied Molecular Orbital (LUMO) at C-3, making it kinetically more favorable for the oxidative addition of Palladium(0) species compared to the C-4 position[4].

By exploiting this inherent electronic bias, chemists can perform regioselective Suzuki-Miyaura or Stille couplings at C-3, leaving the C-4 bromine intact for subsequent, divergent functionalization[3].

The Carbohydrazide Moiety: Heterocyclic Cyclocondensation

The carbohydrazide group (-CONHNH₂) is a classic precursor for the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. Cyclocondensation with aromatic or aliphatic carboxylic acids in the presence of a dehydrating agent (such as phosphoryl chloride, POCl₃) yields 1,3,4-oxadiazoles[5]. These rings are highly sought after in medicinal chemistry as they act as metabolically stable bioisosteres for amides and esters, and inherently possess antimicrobial, anti-inflammatory, and anticancer properties[6].

G Core 3,4-Dibromo-1H-pyrazole- 5-carbohydrazide PathA Pd-Catalyzed Suzuki Coupling (C-3 Regioselective) Core->PathA ArB(OH)2, Pd Cat. PathB POCl3 / ArCOOH Cyclocondensation Core->PathB Acidic Conditions ProdA 3-Aryl-4-bromo-1H-pyrazole- 5-carbohydrazide PathA->ProdA ProdB 2-(3,4-Dibromo-1H-pyrazol-5-yl)- 5-aryl-1,3,4-oxadiazole PathB->ProdB

Fig 1: Divergent synthetic pathways for functionalizing the pyrazole and carbohydrazide moieties.

Experimental Workflows (Protocols)

To ensure high scientific integrity and self-validating results, the following protocols emphasize the causality behind the chosen reagents and conditions.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at C-3

Objective: To selectively couple an aryl boronic acid at the C-3 position while preserving the C-4 bromine and the carbohydrazide group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 3,4-Dibromo-1H-pyrazole-5-carbohydrazide (1.0 eq) and the desired aryl boronic acid (1.05 eq). Causality: A strict 1.05 eq limit prevents over-coupling at the C-4 position.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and Na₂CO₃ (2.0 eq). Causality: The bulky dppf ligand increases the steric bulk around the Pd center, enhancing regioselectivity for the more accessible/reactive C-3 position. The mild base Na₂CO₃ prevents the degradation of the sensitive carbohydrazide moiety.

  • Solvent System: Suspend the mixture in a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is required to dissolve the inorganic base and activate the boronic acid via the formation of a boronate complex.

  • Reaction: Heat the mixture to 80 °C and monitor via LC-MS or TLC. The reaction typically reaches completion within 6–8 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica gel, DCM/MeOH gradient).

Protocol 2: Cyclocondensation to 1,3,4-Oxadiazole Derivatives

Objective: To convert the terminal carbohydrazide into a 1,3,4-oxadiazole ring using an aryl carboxylic acid.

Step-by-Step Methodology:

  • Reagent Mixing: In a round-bottom flask, combine 3,4-Dibromo-1H-pyrazole-5-carbohydrazide (1.0 eq) and the target benzoic acid derivative (1.0 eq).

  • Activation & Cyclization: Slowly add phosphoryl chloride (POCl₃, 10.0 eq) at 0 °C. Causality: POCl₃ serves a dual purpose as both the solvent and the potent dehydrating agent required to drive the cyclization of the intermediate diacylhydrazine into the aromatic 1,3,4-oxadiazole ring[5].

  • Heating: Attach a reflux condenser and heat the mixture to 100 °C for 12 hours.

  • Quenching (Critical Step): Cool the mixture to room temperature and carefully pour it over crushed ice with vigorous stirring. Causality: Highly exothermic hydrolysis of excess POCl₃ occurs; ice controls the exotherm and precipitates the crude oxadiazole product.

  • Neutralization & Isolation: Neutralize the aqueous suspension with saturated NaHCO₃ solution until pH ~7. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure 1,3,4-oxadiazole derivative.

G Start Target Molecule Design Protect Is Pyrazole N-H protection required? Start->Protect Yes Yes: N-THP or SEM Protection Protect->Yes Strong bases / Nucleophiles No No: Direct Functionalization Protect->No Mild conditions CrossCoupling Regioselective Cross-Coupling Yes->CrossCoupling Cyclization Carbohydrazide Cyclization No->Cyclization

Fig 2: Logical decision tree for protecting group strategies prior to functionalization.

Applications in Drug Discovery

The molecular architecture of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide enables the synthesis of highly complex, dual-pharmacophore systems.

  • Kinase Inhibitors: The pyrazole ring is a well-established hinge-binding motif in ATP-competitive kinase inhibitors. The dibromo functionality allows for the precise spatial orientation of aryl groups to occupy the hydrophobic pockets (e.g., the DFG-out pocket) of kinases.

  • Antimicrobial Agents: The conversion of the carbohydrazide into a 1,3,4-oxadiazole ring yields compounds with profound antibacterial and antifungal properties. Recent studies have demonstrated that dihydropyrimidine-substituted 1,3,4-oxadiazoles synthesized from carbohydrazide precursors exhibit significant activity against multi-drug resistant strains like MRSA and Acinetobacter baumannii[5][6].

By utilizing this specific CAS-registered building block, researchers can bypass several arduous synthetic steps, accelerating the hit-to-lead optimization phase in drug discovery campaigns.

References

  • World Scientific News - Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics - View of A Review Exploring Therapeutic Effect of 1,3,4-Oxadiazole Compounds. Available at: [Link]

  • ResearchGate - Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Available at:[Link]

  • PubMed Central (PMC) - The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available at:[Link]

Sources

Foundational

Spectroscopic Profiling and Structural Validation of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide

Executive Summary & Mechanistic Rationale In modern drug discovery and agrochemical development, the pyrazole-5-carbohydrazide scaffold serves as a privileged pharmacophore, frequently utilized in the design of kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery and agrochemical development, the pyrazole-5-carbohydrazide scaffold serves as a privileged pharmacophore, frequently utilized in the design of kinase inhibitors, cannabinoid receptor antagonists, and antiparasitic agents[1]. The specific derivative, 3,4-Dibromo-1H-pyrazole-5-carbohydrazide (CAS: 1092791-48-4), is a highly valuable synthetic intermediate. The dual bromine substitution at the C3 and C4 positions not only enhances lipophilicity but also provides orthogonal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

However, the dense functionalization of this compact heterocycle presents unique analytical challenges. Because all carbon positions on the pyrazole ring are substituted, traditional 1 H NMR cannot rely on aromatic C-H coupling patterns for structural elucidation. Instead, scientists must rely on a matrix of heteroatom-bound proton exchanges, heavy-atom carbon shielding effects, and precise isotopic mass signatures. This whitepaper provides a comprehensive, causality-driven guide to the spectroscopic profiling (NMR, IR, Mass Spectrometry) of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide.

Spectroscopic Signatures & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural density of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide dictates a highly specific NMR approach.

Solvent Selection Causality: The molecule possesses an extensive hydrogen-bonding network (pyrazole N-H, amide N-H, terminal -NH 2​ , and carbonyl oxygen). This renders the compound highly crystalline and virtually insoluble in non-polar solvents like CDCl 3​ . Therefore, DMSO-d 6​ is mandated. DMSO not only disrupts intermolecular hydrogen bonds to ensure sufficient concentration for 13 C analysis but also shifts exchangeable protons downfield, preventing them from coalescing or overlapping with the residual water peak.

  • 1 H NMR Profile: The spectrum is entirely devoid of C-H signals. The structural proof relies exclusively on three distinct exchangeable nitrogen-bound protons. The pyrazole N-H appears furthest downfield due to the electron-withdrawing nature of the adjacent bromines and the aromatic ring current. The amide N-H follows, with the terminal primary amine appearing furthest upfield.

  • 13 C NMR Profile: The pyrazole carbons exhibit profound chemical shift deviations due to the "heavy atom effect" of bromine[2]. Bromine exerts a diamagnetic shielding effect on its directly attached carbon. Consequently, C4 (flanked by two substituted carbons and attached to Br) is highly shielded, often resonating unusually upfield (~95–105 ppm) compared to standard aromatic carbons[2].

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups that are silent in 1 H NMR (e.g., the carbonyl and halogens)[3]. The transition from an ester precursor to the target carbohydrazide is definitively tracked via the Amide I band. The primary and secondary amines present a complex, overlapping N-H stretching region between 3100 and 3400 cm −1 . The C-Br stretching vibrations act as a low-frequency fingerprint.

Mass Spectrometry (LC-MS)

Ionization Causality: Carbohydrazides are thermally labile. The harsh vaporization and 70 eV ionization energy of Electron Impact (EI) MS often lead to complete fragmentation before the molecular ion reaches the detector. Electrospray Ionization in positive mode (ESI+ ) is required to preserve the intact [M+H]+ ion. Isotopic Signature: Bromine exists naturally as two isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. A molecule containing two bromine atoms will exhibit a statistically predictable 1:2:1 isotopic cluster at M , M+2 , and M+4 . Observing this exact ratio at m/z 283, 285, and 287 is the absolute confirmation of dibromination[4].

Analytical_Validation Sample Purified Compound NMR 1H & 13C NMR (DMSO-d6) Sample->NMR IR FT-IR Spectroscopy (KBr Pellet) Sample->IR MS LC-MS (ESI+) Isotope Profiling Sample->MS Val1 Confirm absence of aromatic C-H protons NMR->Val1 Val2 Confirm Amide I shift (~1660 cm⁻¹) IR->Val2 Val3 Confirm 1:2:1 Br2 Isotopic Pattern MS->Val3

Caption: Orthogonal spectroscopic validation strategy ensuring structural and isotopic integrity.

Quantitative Data Summaries

Table 1: Expected 1 H NMR Data (400 MHz, DMSO-d 6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Note
13.50 – 14.00Broad Singlet (bs)1HPyrazole N-HHighly deshielded by ring current and adjacent Br atoms.
9.80 – 10.20Singlet (s)1HAmide N-HDeshielded by the adjacent carbonyl group.
4.50 – 5.00Broad Singlet (bs)2HHydrazide -NH 2​ Primary amine; broadens due to rapid quadrupolar relaxation of N.
Table 2: Expected 13 C NMR Data (100 MHz, DMSO-d 6​ )
Chemical Shift ( δ , ppm)AssignmentCausality / Note
~159.0C=O (Carbonyl)Amide carbonyl carbon[1].
~142.0C5 (Pyrazole)Deshielded by adjacent N and carbonyl group.
~126.0C3 (Pyrazole)Attached to Br. Moderately shielded by heavy atom effect[2].
~98.0C4 (Pyrazole)Attached to Br. Heavily shielded due to dual adjacent substitutions and heavy atom effect[2].
Table 3: Expected FT-IR Data (KBr Pellet)
Wavenumber (cm −1 )Peak ShapeAssignment
3350, 3280, 3150Multiple, Sharp/BroadN-H stretching (primary and secondary amines)[3].
1665Strong, SharpC=O stretching (Amide I band).
1530MediumN-H bending (Amide II band).
1450MediumPyrazole C=N and C=C ring stretching.
650StrongC-Br stretching.
Table 4: Expected LC-MS Data (ESI+)
m/z ValueRelative IntensityAssignment
282.950% [M+H]+ containing 79 Br 2​
284.9100% [M+H]+ containing 79 Br 81 Br
286.950% [M+H]+ containing 81 Br 2​
252.9 / 254.9 / 256.9Variable [M+H−N2​H4​]+ (Loss of neutral hydrazine, -32 Da)[4]

Standardized Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that structural integrity is continuously verified throughout the workflow.

Protocol 4.1: Synthesis of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide
  • Esterification: Suspend 1H-pyrazole-5-carboxylic acid (1.0 eq) in absolute ethanol. Add catalytic concentrated H 2​ SO 4​ . Reflux for 12 hours. Remove solvent in vacuo, neutralize with saturated NaHCO 3​ , and extract with ethyl acetate to yield ethyl 1H-pyrazole-5-carboxylate.

  • Di-Bromination: Dissolve the ester (1.0 eq) in glacial acetic acid. Slowly add molecular bromine (Br 2​ , 2.1 eq) dropwise at room temperature. Stir for 24 hours.

    • Causality: The first bromination occurs rapidly at C4. The second bromination at C3 is slower due to ring deactivation. A slight excess of Br 2​ ensures complete conversion. Over-bromination is sterically and electronically prohibited at C5.

  • Hydrazinolysis: Dissolve ethyl 3,4-dibromo-1H-pyrazole-5-carboxylate (1.0 eq) in ethanol. Add hydrazine hydrate (NH 2​ NH 2​ ·H 2​ O, 5.0 eq). Reflux for 6 hours. Cool to 0°C to precipitate the target carbohydrazide[1]. Filter and wash with cold ethanol.

    • Self-Validation Checkpoint: Evaporate a 0.1 mL reaction aliquot and record an IR spectrum. The complete disappearance of the ester C=O stretch (~1720 cm −1 ) and the emergence of the amide C=O stretch (~1665 cm −1 ) confirms 100% conversion. If the 1720 cm −1 band persists, add 1.0 eq more hydrazine and continue reflux.

Synthesis_Workflow SM Ethyl 1H-pyrazole- 5-carboxylate Brom Bromination (Br2, AcOH, 25°C) SM->Brom Int Ethyl 3,4-dibromo-1H- pyrazole-5-carboxylate Brom->Int Hydr Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Int->Hydr Prod 3,4-Dibromo-1H-pyrazole- 5-carbohydrazide Hydr->Prod

Caption: Synthetic workflow for 3,4-Dibromo-1H-pyrazole-5-carbohydrazide via sequential substitution.

Protocol 4.2: Spectroscopic Sample Preparation & Acquisition
  • NMR Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO-d 6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Self-Validation Checkpoint: Analyze the 1 H NMR spectrum from 7.0 to 8.5 ppm. The integration ratio of the three exchangeable protons (Pyrazole N-H : Amide N-H : Hydrazide NH 2​ ) must be exactly 1:1:2. The presence of any sharp signal integrating to 1H in the 7.5–8.5 ppm region indicates incomplete bromination (residual C-H at C4), requiring reprocessing of the batch.

  • LC-MS Acquisition: Prepare a 10 μ g/mL solution in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid. Inject 2 μ L into the LC-MS system operating in ESI+ mode. Scan range: m/z 100–500. Ensure the capillary voltage is optimized to prevent in-source fragmentation of the labile N-N bond.

References

  • New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity, MDPI. 1

  • 13C NMR of pyrazoles, Magnetic Resonance in Chemistry. 2

  • Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers, Benchchem. 3

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry, IntechOpen. 4

Sources

Exploratory

Substituted Pyrazole Carbohydrazides: A Technical Guide for Drug Discovery and Development

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of substituted pyrazole carbohydrazides. This class of heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of substituted pyrazole carbohydrazides. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its remarkable and diverse pharmacological activities. This guide provides a holistic overview, from fundamental synthesis to biological evaluation and mechanistic understanding, with the aim of empowering researchers to navigate and innovate in this promising field.

Introduction: The Versatility of the Pyrazole Carbohydrazide Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its inherent physicochemical properties and synthetic tractability have led to its incorporation into a wide array of clinically successful drugs. When functionalized with a carbohydrazide moiety (-CONHNH2), the resulting pyrazole carbohydrazide scaffold exhibits an expanded spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2] The carbohydrazide group acts as a versatile pharmacophore and a key building block for further molecular elaboration, allowing for the fine-tuning of biological activity through the introduction of various substituents.[2] This guide will delve into the core aspects of working with this promising class of molecules.

Synthesis of Substituted Pyrazole Carbohydrazides: A Self-Validating Protocol

The synthesis of substituted pyrazole carbohydrazides is a multi-step process that demands precision and a thorough understanding of the underlying chemical transformations. Below is a detailed, self-validating protocol for the synthesis of a representative anticancer agent, N'-[(4-chlorophenyl)methylene]-5-methyl-1-phenyl-1H-pyrazole-3-carbohydrazide, which has demonstrated notable cytotoxic effects. This protocol is designed to be a reliable starting point for the synthesis of analogous compounds.

Experimental Protocol: Synthesis of a Representative Pyrazole Carbohydrazide

This protocol outlines a three-step synthesis, starting from the construction of the pyrazole core, followed by the introduction of the carbohydrazide moiety, and culminating in the condensation with an aromatic aldehyde.

Step 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxovalerate (ethyl acetoacetate) (13.0 g, 0.1 mol) in 100 mL of absolute ethanol.

  • Addition of Hydrazine: To this solution, add phenylhydrazine (10.8 g, 0.1 mol) dropwise at room temperature with continuous stirring.

  • Reaction: Add a catalytic amount of glacial acetic acid (3-4 drops) to the mixture. Heat the reaction mixture to reflux for 4 hours.

  • Monitoring and Work-up: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7). Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL) with stirring.

  • Isolation and Purification: The solid product that precipitates is collected by vacuum filtration, washed with cold water, and dried. Recrystallize the crude product from ethanol to yield pure ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of 5-methyl-1-phenyl-1H-pyrazole-3-carbohydrazide

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate (11.5 g, 0.05 mol) obtained from Step 1 in 50 mL of absolute ethanol.

  • Hydrazinolysis: Add hydrazine hydrate (80%, 3.1 g, 0.05 mol) to the solution.

  • Reaction: Reflux the mixture for 6 hours.

  • Monitoring and Isolation: Monitor the reaction by TLC. After completion, cool the reaction mixture in an ice bath. The precipitated solid is collected by filtration, washed with cold ethanol, and dried to give 5-methyl-1-phenyl-1H-pyrazole-3-carbohydrazide.[3]

Step 3: Synthesis of N'-[(4-chlorophenyl)methylene]-5-methyl-1-phenyl-1H-pyrazole-3-carbohydrazide

  • Reaction Setup: Dissolve 5-methyl-1-phenyl-1H-pyrazole-3-carbohydrazide (2.16 g, 0.01 mol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Aldehyde Addition: Add 4-chlorobenzaldehyde (1.40 g, 0.01 mol) to the solution, followed by the addition of 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction: Reflux the reaction mixture for 3 hours.

  • Isolation and Purification: After cooling, the solid product that forms is filtered, washed with a small amount of cold ethanol, and dried under vacuum. The crude product can be recrystallized from ethanol to afford the pure target compound.[3]

Biological Activities of Substituted Pyrazole Carbohydrazides

The versatility of the pyrazole carbohydrazide scaffold is underscored by its wide range of biological activities. The nature and position of substituents on the pyrazole ring and the carbohydrazide moiety play a crucial role in determining the specific pharmacological profile of the molecule.[2]

Anticancer Activity

Substituted pyrazole carbohydrazides have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[4] Their mechanisms of action are often multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[5][6]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which pyrazole carbohydrazides exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[6][7] This is often mediated through the intrinsic mitochondrial pathway, which involves the following key steps:

  • Increased Reactive Oxygen Species (ROS) Production: Some pyrazole derivatives have been shown to induce oxidative stress within cancer cells by increasing the generation of ROS.[5]

  • Mitochondrial Membrane Depolarization: Elevated ROS levels can lead to the disruption of the mitochondrial membrane potential.

  • Caspase Activation: This disruption triggers the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspase enzymes, including caspase-3, the primary executioner caspase.[5]

  • Apoptotic Body Formation: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

pyrazole Pyrazole Carbohydrazide ros Increased ROS Production pyrazole->ros mito Mitochondrial Membrane Depolarization ros->mito cyto_c Cytochrome c Release mito->cyto_c caspase Caspase-3 Activation cyto_c->caspase apoptosis Apoptosis caspase->apoptosis

Induction of Apoptosis by Pyrazole Carbohydrazides.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[8]

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test pyrazole carbohydrazide in DMSO. On the following day, treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) by adding 100 µL of fresh medium containing the desired concentration. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Antimicrobial Activity

The pyrazole carbohydrazide scaffold has also demonstrated significant potential as a source of new antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action for their antimicrobial effects is still under investigation but is thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining the MIC.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test pyrazole carbohydrazide in cation-adjusted Mueller-Hinton Broth (MHB). The final concentration range should typically span from 0.125 to 256 µg/mL.

  • Inoculation: Add 5 µL of the standardized inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

start Prepare Serial Dilutions of Pyrazole Compound inoculate Inoculate with Bacterial Suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Observe for Visible Growth incubate->observe mic Determine MIC observe->mic

Workflow for MIC Determination.
Anti-inflammatory Activity

Certain substituted pyrazole carbohydrazides have exhibited promising anti-inflammatory properties. This activity is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. The well-known non-steroidal anti-inflammatory drug (NSAID) celecoxib, which features a pyrazole core, serves as a testament to the potential of this scaffold in developing anti-inflammatory agents.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole carbohydrazides is highly dependent on the nature and position of substituents. A thorough understanding of the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogues.

Position of Substitution Substituent Type Impact on Biological Activity Reference
Pyrazole Ring (N1) Large aromatic groups (e.g., phenyl, substituted phenyl)Often enhances anticancer and antimicrobial activity.
Pyrazole Ring (C3) Aryl groups with electron-withdrawing groups (e.g., -Cl, -F)Generally increases anticancer and antimicrobial potency.[4]
Carbohydrazide Moiety Condensation with aromatic aldehydes bearing electron-donating or -withdrawing groupsCan significantly modulate the biological activity profile. Hydroxyl groups on the aromatic aldehyde can enhance anticancer activity.
Pyrazole Ring (C5) Small alkyl groups (e.g., -CH₃) or HCan influence the overall conformation and binding to target enzymes.

Key SAR Observations for Anticancer Activity:

  • Lipophilicity: A moderate lipophilicity (logP value) is often associated with enhanced cell permeability and, consequently, better anticancer activity.

  • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as halogens, on the aryl rings attached to the pyrazole core frequently leads to an increase in cytotoxic potency.[4] This is likely due to their influence on the electronic properties of the molecule and its ability to interact with biological targets.

  • Hydrogen bonding potential: The carbohydrazide linker and any hydroxyl or amino groups on the substituents can participate in hydrogen bonding interactions with target proteins, which is a critical factor for binding affinity and biological activity.

Conclusion and Future Directions

Substituted pyrazole carbohydrazides represent a highly versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in the realms of oncology and infectious diseases, coupled with their synthetic accessibility, makes them an attractive area for further research. Future efforts should focus on:

  • Lead Optimization: The synthesis and evaluation of focused libraries of analogues to further refine the SAR and improve potency and selectivity.

  • Mechanistic Studies: In-depth investigations into the precise molecular targets and mechanisms of action to facilitate rational drug design.

  • In Vivo Studies: The progression of lead compounds into preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights and protocols presented in this guide, researchers are well-equipped to contribute to the advancement of this exciting and impactful area of medicinal chemistry.

References

Sources

Foundational

Therapeutic Horizons: The Biological Activity and Mechanistic Profiling of Brominated Pyrazole Derivatives

Executive Summary The pyrazole ring is a privileged structural motif in medicinal chemistry, serving as the core scaffold for numerous FDA-approved therapeutics and commercial agrochemicals. The strategic halogenation of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged structural motif in medicinal chemistry, serving as the core scaffold for numerous FDA-approved therapeutics and commercial agrochemicals. The strategic halogenation of this heterocycle—specifically the introduction of a bromine atom—dramatically alters its physicochemical and pharmacological profile. This technical whitepaper explores the biological activities of brominated pyrazole derivatives, detailing their mechanisms of action across antimicrobial and oncology applications. Furthermore, we provide field-proven, self-validating experimental protocols for their synthesis and biological evaluation.

The Rationale for Halogenation: Why Bromine?

The functionalization of pyrazoles with a bromine atom, typically at the electron-rich C-3 or C-4 position, serves a dual purpose in drug design and synthesis:

  • Pharmacological Enhancement: The bromine atom increases the overall lipophilicity of the molecule, which directly improves cellular membrane permeability. Furthermore, the steric bulk and electron-withdrawing nature of bromine modulate the pKa of the pyrazole nitrogen atoms, optimizing binding affinity through enhanced halogen bonding within target protein pockets[1][2].

  • Synthetic Versatility: The carbon-bromine bond acts as an indispensable reactive handle. It enables rapid downstream functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing researchers to efficiently construct complex, multi-ring pharmacophores from a single brominated building block[3][4].

Core Biological Activities & Mechanisms of Action

Antimicrobial and Antifungal Efficacy

Brominated pyrazole derivatives exhibit profound broad-spectrum antimicrobial activity. In agricultural applications, brominated pyrazole carboxamides have demonstrated significant efficacy against phytopathogenic fungi such as Rhizoctonia solani[5]. The primary mechanism of action involves the competitive inhibition of succinate dehydrogenase (SDH) in the fungal mitochondrial respiratory chain, which halts ATP production and induces rapid pathogen death[5]. In human pathogens, specific thiazolyl-pyrazole derivatives have shown potent minimum inhibitory concentrations (MIC) as low as 4 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA)[1].

Anticancer Properties

In the field of oncology, brominated pyrazoles have emerged as highly potent, cell-active inhibitors of Lactate Dehydrogenase A (LDHA)[3]. LDHA is a critical enzyme driving the Warburg effect, allowing tumor cells to sustain rapid anaerobic glycolysis. By inhibiting LDHA, these derivatives effectively choke the tumor's metabolic energy supply. Additionally, specific diaryl-substituted bromopyrazole analogs have been designed as structural mimics of combretastatin A-4. These compounds bind to the colchicine site of tubulin, inhibiting microtubule polymerization and triggering mitotic arrest in cancer cell lines[6].

Anti-inflammatory Potential

Beyond infectious diseases and cancer, brominated pyrazoles interact with various cellular receptors and signaling cascades to exert anti-inflammatory effects. Their structural geometry allows them to act as selective antagonists for receptors such as the cannabinoid CB1 receptor, modulating downstream inflammatory responses[2][4].

Quantitative Efficacy Profiling

The following table synthesizes the quantitative biological activity of key brominated pyrazole derivatives across various target organisms and cell lines.

Compound Class / DerivativeTarget Organism / EnzymeAssay TypeEfficacy MetricReference
Brominated pyrazole carboxamides Rhizoctonia solani (Fungus)EC₅₀High antifungal activity[5]
Thiazolyl-pyrazole derivatives MRSA (Bacteria)MIC4 µg/mL[1]
2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile E. coli / S. aureusIC₅₀10 µM / 15 µM[2]
Diaryl-substituted pyrazoles Tubulin (SKOV / Breast Cancer)IC₅₀17 nM / 31 nM[6]
Pyrazole-based LDH inhibitors LDHA (Cancer Cells)IC₅₀< 1.0 µM[3]

Mechanistic and Workflow Visualizations

MOA cluster_cancer Anticancer Mechanism cluster_microbial Antimicrobial Mechanism BP Brominated Pyrazole Derivatives LDH LDH Enzyme Inhibition BP->LDH SDH SDH Enzyme Inhibition BP->SDH Glycolysis Tumor Glycolysis Disruption LDH->Glycolysis Apoptosis Cancer Cell Apoptosis Glycolysis->Apoptosis Resp Mitochondrial Arrest SDH->Resp Death Pathogen Eradication Resp->Death

Dual mechanistic pathways of brominated pyrazoles in oncology and antimicrobial applications.

Workflow Start Pyrazole Precursor Bromination Microwave Bromination (NBS Reagent) Start->Bromination Coupling Pd-Catalyzed Cross-Coupling Bromination->Coupling Purification HPLC Isolation & Characterization Coupling->Purification Assay In Vitro Screening (MIC / IC50) Purification->Assay Hit Lead Optimization Assay->Hit

High-throughput synthesis and biological screening workflow for pyrazole derivatives.

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols have been engineered as self-validating systems. Causality is explicitly defined to guide the researcher in troubleshooting and optimization.

Protocol A: Microwave-Assisted Electrophilic Bromination of Pyrazoles

Objective: Synthesize 4-bromopyrazole derivatives with high regioselectivity. Context: Traditional thermal bromination often yields a difficult-to-separate mixture of mono- and polybrominated species. Microwave assistance accelerates reaction kinetics and, when paired with N-bromosuccinimide (NBS), drives strict regioselectivity at the electron-rich C-4 position[7][8].

  • Reagent Preparation: Dissolve the pyrazole precursor (1.0 eq) and NBS (1.05 eq) in anhydrous tetrahydrofuran (THF).

    • Causality: THF is selected because it provides optimal microwave transparency and fully solubilizes both reagents, ensuring homogeneous heating and preventing localized concentration gradients.

  • Microwave Irradiation: Subject the sealed reaction vessel to microwave irradiation at 150°C for 5–10 minutes.

    • Causality: Rapid superheating overcomes the activation energy barrier instantly, kinetically favoring the monobrominated product over thermodynamic polybrominated side products.

  • Reaction Monitoring (Self-Validation Step): Analyze a 10 µL aliquot via HPLC.

    • Validation Criteria: The protocol is validated when the starting material peak area is <1% and a singular dominant product peak emerges. If multiple peaks appear, the NBS stoichiometry was likely exceeded.

  • Quenching and Extraction: Quench the mixture with 10% aqueous sodium thiosulfate.

    • Causality: Sodium thiosulfate neutralizes any residual electrophilic bromine species, preventing post-reaction halogenation during the workup phase. Extract the product using ethyl acetate and concentrate under reduced pressure.

Protocol B: In Vitro Lactate Dehydrogenase (LDH) Inhibition Assay

Objective: Determine the IC₅₀ of synthesized brominated pyrazoles against LDHA. Context: Evaluating the anticancer potential of these derivatives requires precise enzymatic assays. Because assay conditions can cause discrepancies in apparent potency, head-to-head comparisons with reference compounds are mandatory[3].

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) containing 0.01% Tween-20.

    • Causality: HEPES maintains the physiological pH required for optimal enzyme conformation. Tween-20 is critical; it prevents the non-specific aggregation of the highly hydrophobic brominated compounds, which would otherwise lead to false-positive inhibition.

  • Enzyme/Inhibitor Incubation: Pre-incubate recombinant human LDHA with serial dilutions of the brominated pyrazole (ranging from 1 nM to 100 µM) for 15 minutes at room temperature. Include a known inhibitor (e.g., gossypol) as a positive control.

  • Substrate Addition: Initiate the enzymatic reaction by adding 2 mM pyruvate and 200 µM NADH.

  • Kinetic Measurement (Self-Validation Step): Monitor the depletion of NADH by measuring the decrease in absorbance at 340 nm over 10 minutes using a microplate reader.

    • Validation Criteria: The assay is self-validating if (A) the uninhibited negative control shows a perfectly linear decrease in absorbance (indicating steady-state Michaelis-Menten kinetics), and (B) the positive control demonstrates >90% inhibition. IC₅₀ values are calculated using non-linear regression analysis.

Conclusion

Brominated pyrazole derivatives represent a highly versatile class of compounds with significant therapeutic potential. The strategic placement of a bromine atom not only facilitates advanced synthetic elaboration via cross-coupling but also fundamentally enhances the molecule's interaction with critical biological targets, from microbial SDH to oncological LDHA. By employing rigorous, self-validating methodologies, researchers can effectively harness this privileged scaffold to discover the next generation of targeted therapeutics.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthetic pathways for obtaining 3,4-Dibromo-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for obtaining 3,4-Dibromo-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, with a focus on the rationale behind the selection of starting materials and reaction conditions, ensuring scientific integrity and reproducibility.

Strategic Approach to Synthesis

The synthesis of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide is most effectively approached through the construction of a pyrazole-5-carboxylate scaffold, followed by halogenation and subsequent conversion to the desired carbohydrazide. This strategy allows for the controlled introduction of the required functional groups onto the pyrazole ring. An alternative and potentially more direct route involves the use of a pre-halogenated starting material to form the dibromopyrazole core.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Route A: Pyrazole Formation and Subsequent Bromination cluster_1 Route B: Direct Synthesis from Halogenated Precursor A1 Diethyl Oxalate + Active Methylene Compound A2 β-Ketoester Intermediate A1->A2 Claisen Condensation A4 Ethyl 1H-pyrazole-5-carboxylate A2->A4 Knorr Pyrazole Synthesis A3 Hydrazine A3->A4 Knorr Pyrazole Synthesis A6 Ethyl 3,4-Dibromo-1H-pyrazole-5-carboxylate A4->A6 Dibromination A5 Brominating Agent A5->A6 A8 3,4-Dibromo-1H-pyrazole-5-carbohydrazide A6->A8 Hydrazinolysis A7 Hydrazine Hydrate A7->A8 B1 Mucochloric Acid B3 3,4-Dichloro-1H-pyrazole-5-carboxylic Acid B1->B3 Cyclocondensation B2 Hydrazine B2->B3 Cyclocondensation B5 3,4-Dibromo-1H-pyrazole-5-carboxylic Acid B3->B5 Halogen Exchange B4 Halogen Exchange Reagent B4->B5 B7 Ethyl 3,4-Dibromo-1H-pyrazole-5-carboxylate B5->B7 Fischer Esterification B6 Esterification B6->B7 B9 3,4-Dibromo-1H-pyrazole-5-carbohydrazide B7->B9 Hydrazinolysis B8 Hydrazine Hydrate B8->B9 Mucochloric_Acid_Route MC Mucochloric Acid DCP 3,4-Dichloro-1H-pyrazole-5-carboxylic Acid MC->DCP Cyclocondensation HY Hydrazine HY->DCP Cyclocondensation DBP 3,4-Dibromo-1H-pyrazole-5-carboxylic Acid DCP->DBP Aromatic Finkelstein Reaction HE Halogen Exchange (e.g., CuBr, NaBr) HE->DBP

Foundational

Unraveling Prototropic Tautomerism in 3,4-Disubstituted-1H-Pyrazoles: A Technical Guide for Drug Discovery

Executive Summary The pyrazole ring is a ubiquitous pharmacophore in modern medicinal chemistry, favored for its robust metabolic stability and versatile hydrogen-bonding capabilities. However, the inherent annular (prot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a ubiquitous pharmacophore in modern medicinal chemistry, favored for its robust metabolic stability and versatile hydrogen-bonding capabilities. However, the inherent annular (prototropic) tautomerism of 1H-pyrazoles presents a complex challenge in drug design[1]. In asymmetric systems, such as 3,4-disubstituted-1H-pyrazoles, the rapid migration of the NH proton between the N1 and N2 atoms effectively generates two distinct chemical entities: the 3,4-disubstituted and the 4,5-disubstituted tautomers[2].

Because these tautomers possess fundamentally different electronic distributions, dipole moments, and hydrogen-bond donor/acceptor vectors, they exhibit divergent receptor binding affinities and solid-state packing behaviors. This whitepaper provides an in-depth mechanistic analysis of pyrazole tautomerism, detailing the causality behind the analytical workflows required to deconvolute these dynamic systems.

Mechanistic Foundations of Pyrazole Tautomerism

The Thermodynamics of Proton Migration

Prototropic tautomerism in pyrazoles is governed by a dynamic thermodynamic equilibrium ( KT​ ). The pyrazole nucleus can act as both a weak acid (losing a proton from NH) and a weak base (accepting a proton at the imine nitrogen)[1]. The relative stability of the 3,4- vs. 4,5-disubstituted tautomers is dictated by the electronic and steric effects of the substituents. Electron-withdrawing groups (EWGs) at the C3 or C5 positions significantly alter the electron density of the adjacent nitrogen atoms, shifting the equilibrium toward the tautomer that best stabilizes the resulting dipole[2].

Kinetic Coalescence in Solution

At room temperature, the activation energy barrier for intermolecular proton transfer is remarkably low. This transfer is frequently mediated by protic solvent molecules or through the formation of hydrogen-bonded pyrazole dimers and tetramers[3]. Because this exchange occurs faster than the nuclear magnetic resonance (NMR) timescale, standard room-temperature NMR spectra often display signal broadening or complete coalescence of the C3 and C5 carbon signals, masking the true structural identity of the compound[2][4].

Tautomerism T1 3,4-Disubstituted-1H-Pyrazole (Tautomer A) Solvent Intermolecular H-Bonding (Solvent / Dimerization) T1->Solvent Proton Transfer Receptor Target Receptor Binding (Distinct Pharmacophores) T1->Receptor Binding Affinity A T2 4,5-Disubstituted-1H-Pyrazole (Tautomer B) T2->Solvent T2->Receptor Binding Affinity B Solvent->T1 Solvent->T2 Proton Transfer

Prototropic tautomerism equilibrium in asymmetric pyrazoles and its impact on receptor binding.

Experimental Workflows for Tautomer Elucidation

To accurately characterize 3,4-disubstituted-1H-pyrazoles, researchers must deploy a self-validating analytical matrix. This involves freezing the kinetic exchange, trapping the chemical states, and computing the thermodynamic baselines.

Why Standard NMR Fails (and How to Fix It)

When analyzing 3,4-disubstituted pyrazoles via 13C NMR at 25°C, the signals for the C3 and C5 carbons frequently appear as broad, indistinguishable humps[4]. This broadening is the direct physical manifestation of the tautomeric interconversion rate matching the Larmor frequency difference of the two nuclei.

The Solution: Variable-Temperature NMR (VT-NMR) is employed to lower the thermal energy of the system, dropping the proton exchange rate below the NMR timescale. Once the system crosses the coalescence temperature ( Tc​ ), the broad signals resolve into two distinct sets of sharp peaks, allowing for the direct integration of the tautomeric ratio[4].

Chemical Trapping via "Fixed" Analogs

Because VT-NMR only provides the ratio of the tautomers, assigning which NMR peak belongs to which tautomer requires chemical trapping. By regioselectively alkylating the pyrazole nitrogen, the dynamic proton is replaced with an inert alkyl group (e.g., a methyl or ethyl group)[2][4]. This generates stable, separable 1-alkyl-3,4-disubstituted and 1-alkyl-4,5-disubstituted regioisomers. The 2D NMR data (HMBC, NOESY) of these "fixed" analogs serve as definitive reference models to assign the transient peaks observed in the parent compound[4].

Solid-State Conformation via X-Ray Crystallography

While solution-state tautomerism is dynamic, the solid state is static. X-ray crystallography isolates a single preferred tautomer[2]. The causality here is driven by crystal packing efficiency and intermolecular hydrogen bonding networks[1]. It is critical to note that the tautomer observed in the solid state may not be the major tautomer present in solution or the active conformation at the biological target[3].

Workflow Synthesis Synthesis of Asymmetric 1H-Pyrazole NMR_RT RT NMR Spectroscopy (Signal Broadening) Synthesis->NMR_RT XRay X-Ray Crystallography (Solid-State Conformation) Synthesis->XRay Crystallization DFT DFT Calculations (Thermodynamic Stability) Synthesis->DFT in silico VT_NMR Low-Temp VT-NMR (Deconvolution of Tautomers) NMR_RT->VT_NMR Kinetic Freezing Alkylation Regioselective N-Alkylation (Chemical Trapping) NMR_RT->Alkylation Fixed Analogs VT_NMR->DFT Validation Alkylation->NMR_RT Reference Shifts

Comprehensive analytical workflow for elucidating pyrazole tautomerism in solution and solid states.

Quantitative Data Presentation

The following table summarizes the diagnostic markers used to evaluate pyrazole tautomerism across different analytical techniques.

Analytical TechniqueObservation at Room Temperature (25°C)Observation at Low Temperature (-50°C)Causality / Mechanistic Rationale
1H NMR (Solution) Broadened NH peak; averaged C3/C5-H signals[2].Sharp, distinct NH peaks for each tautomer.Proton exchange rate drops below the NMR timescale, breaking signal coalescence.
13C NMR (Solution) Broadened or missing C3 and C5 carbon signals[4].Two distinct sets of sharp C3/C5 signals.Slower interconversion allows the distinct electronic environments of C3 and C5 to be resolved[4].
X-Ray (Solid-State) Single fixed tautomeric state observed[2].N/A (Solid state is inherently static).Crystal packing and intermolecular H-bonding permanently lock the favored tautomer[1].
DFT Calculations Predicts Boltzmann distribution of tautomers.N/A (In silico).Computes relative ground-state energies ( ΔG ) in implicit solvent models[3].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols form a closed-loop, self-validating system for tautomer elucidation.

Protocol 1: Variable-Temperature NMR (VT-NMR) Deconvolution

Purpose: To kinetically freeze the tautomeric equilibrium and determine the thermodynamic ratio.

  • Sample Preparation: Dissolve 10–15 mg of the 3,4-disubstituted-1H-pyrazole in 0.5 mL of a dry, aprotic deuterated solvent (e.g., DMF-d7 or CD2Cl2). Causality: Aprotic solvents are mandatory because trace water or protic solvents act as proton shuttles, artificially lowering the activation barrier for exchange and preventing coalescence breaking.

  • Baseline Acquisition: Acquire standard 1H and 13C NMR spectra at 298 K. Document the line broadening of the C3/C5 signals[4].

  • Temperature Titration: Lower the NMR probe temperature in 10 K increments. Allow a strict 5-minute thermal equilibration period at each step to ensure sample homogeneity.

  • Coalescence Determination: Identify the exact temperature ( Tc​ ) at which the broadened signals split into distinct peaks.

  • Thermodynamic Integration: Continue cooling to 50 K below Tc​ to achieve baseline resolution. Integrate the distinct 1H signals to calculate the equilibrium constant ( KT​ ).

Protocol 2: Chemical Trapping via Regioselective N-Alkylation

Purpose: To synthesize stable reference models that validate the VT-NMR chemical shift assignments.

  • Anion Generation: Dissolve the pyrazole (1.0 eq) in anhydrous DMF. Add a mild base (e.g., K2CO3, 2.0 eq) and stir for 30 minutes. Causality: The mild base deprotonates the pyrazole to form a highly nucleophilic pyrazolide anion. DMF stabilizes the dispersed charge, allowing the subsequent electrophilic attack to be guided by the innate steric and electronic biases of the two nitrogen atoms[4].

  • Alkylation: Add an alkyl halide (e.g., ethyl iodide, 1.2 eq) dropwise at 0°C to minimize side reactions[4].

  • Reaction Progression: Stir at room temperature for 12 hours. The alkylation permanently traps the nitrogen atoms, yielding an inseparable or closely eluting mixture of 1-alkyl-3,4-disubstituted and 1-alkyl-4,5-disubstituted pyrazoles[5].

  • Isolation: Separate the regioisomers using high-performance silica gel column chromatography or preparative HPLC.

  • Validation Mapping: Analyze the isolated "fixed" analogs via 1H-13C HMBC and NOESY NMR. The spatial correlations (NOEs) between the N-alkyl protons and the adjacent ring substituents unequivocally identify the regiochemistry[4]. These chemical shifts are then mapped back to the low-temperature VT-NMR data of the parent compound.

Implications for Drug Development

Failing to account for pyrazole tautomerism can severely derail drug discovery pipelines:

  • Structure-Activity Relationship (SAR) Masking: If a computational docking model assumes the 3,4-disubstituted tautomer is the active species, but the receptor actually selects the 4,5-disubstituted tautomer from the dynamic solution equilibrium, subsequent SAR optimizations will be fundamentally flawed.

  • Formulation and Polymorphism: Because different tautomers can crystallize under different conditions, a drug substance may exhibit tautomeric polymorphism. This alters the solid-state lattice energy, directly impacting the dissolution rate, bioavailability, and patentability of the active pharmaceutical ingredient (API).

References

  • Tarabová, D., Šoralová, S., Breza, M., Fronc, M., Holzer, W., & Milata, V. (2014). "Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism." Beilstein Journal of Organic Chemistry, 10, 752–760. URL: [Link]

  • Arbaciauskienė, E., et al. (2021). "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules, 26(13), 3808. URL: [Link]

  • MDPI. (2024). "Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes." Molecules. URL: [Link]

Sources

Exploratory

solubility of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide in organic solvents

Whitepaper: Physicochemical Profiling and Solubility Dynamics of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide in Organic Solvents Executive Summary In the landscape of drug discovery and agrochemical development, halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Physicochemical Profiling and Solubility Dynamics of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide in Organic Solvents

Executive Summary

In the landscape of drug discovery and agrochemical development, halogenated pyrazole scaffolds are highly valued for their biological activity and utility as synthetic intermediates[1]. Among these, 3,4-Dibromo-1H-pyrazole-5-carbohydrazide (CAS: 1092791-48-4) presents a unique physicochemical profile[]. With a molecular weight of 283.91 g/mol and the molecular formula C₄H₄Br₂N₄O, this compound exhibits a complex solubility behavior dictated by competing structural forces. This technical guide provides an in-depth analysis of its solvation mechanics, a quantitative solubility matrix, and self-validating experimental protocols designed for research scientists and formulation professionals.

Structural Causality and Solvation Mechanics

To accurately predict and manipulate the solubility of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide, one must understand the causality behind its molecular interactions. The compound’s solubility is governed by a "solubility paradox" created by three distinct structural domains:

  • The 3,4-Dibromo Core: The presence of two heavy, bulky bromine atoms significantly increases the molecule's lipophilicity (logP) and polarizability. This hydrophobic core actively resists hydration, rendering the compound practically insoluble in water at neutral pH[1].

  • The 1H-Pyrazole Ring: The pyrazole nitrogen atoms act as both hydrogen bond donors (N-H) and acceptors (N:). This facilitates strong intermolecular hydrogen bonding, leading to the formation of stable dimers or catemers in the solid state, which drives up the crystal lattice energy.

  • The Carbohydrazide Terminus (-C(=O)NHNH₂): This highly polar, multi-site domain acts as a dense hydrogen-bonding network.

The Causality of Solvent Selection: Because of the high crystal lattice energy induced by the pyrazole and carbohydrazide groups, non-polar organic solvents (e.g., hexane, toluene) lack the dielectric constant and hydrogen-bonding capacity required to pull the molecules into solution. Conversely, while the compound possesses polar groups, the bulky dibromo core prevents dissolution in highly polar protic solvents like water. Therefore, solvation requires polar aprotic solvents (like DMSO or DMF). The strong dipole moments and potent hydrogen-bond accepting capabilities of the S=O (in DMSO) and C=O (in DMF) bonds actively outcompete the compound's intermolecular hydrogen bonds, effectively dismantling the crystal lattice and forcing dissolution[3].

Mechanics C 3,4-Dibromo-1H-pyrazole- 5-carbohydrazide F1 Dibromo Core (High Lipophilicity) C->F1 F2 Pyrazole & Carbohydrazide (Strong H-Bonding) C->F2 E1 Resists Aqueous & Non-Polar Solvents F1->E1 E2 High Crystal Lattice Energy F2->E2 S Requires Polar Aprotic Solvents (DMSO/DMF) E1->S E2->S

Structural features dictating the solvation requirements of the compound.

Quantitative Solubility Matrix

Based on the structural profiling of structurally analogous pyrazole-5-carbohydrazide derivatives[3][4], the following table summarizes the solubility profile of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide across various solvent classes at standard ambient temperature (25°C).

Solvent ClassSpecific SolventEstimated Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50.0Strong H-bond acceptor; efficiently disrupts the solid-state lattice.
Polar Aprotic Dimethylformamide (DMF)> 30.0High dielectric constant overcomes intermolecular H-bonding.
Polar Protic Methanol / Ethanol1.0 - 5.0Moderate H-bonding capacity, but limited by the lipophilic dibromo core.
Moderate Polar Tetrahydrofuran (THF)0.5 - 2.0Weak H-bond acceptor; requires heating or extended sonication.
Non-Polar Hexane / Toluene< 0.1Lacks the polarity to break the carbohydrazide H-bond network.
Aqueous Water (pH 7.0)< 0.1High lipophilicity of halogens prevents effective hydration.

Self-Validating Experimental Protocol: Thermodynamic Solubility

To generate reliable, assay-ready data, kinetic solubility methods (like solvent titration) are insufficient due to the high lattice energy of this compound, which causes slow dissolution kinetics. A Thermodynamic Shake-Flask Method must be employed.

This protocol is designed as a self-validating system: it utilizes a time-course verification step to definitively prove that thermodynamic equilibrium has been reached, preventing false-low readings caused by slow dissolution.

Step-by-Step Methodology:
  • Saturation Preparation: Weigh approximately 10 mg of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide into a 1.5 mL glass HPLC vial. Add 100 µL of the target organic solvent (e.g., DMSO or Methanol). A visible suspension of excess solid must remain; if it dissolves completely, add more solid until saturation is visually confirmed.

  • Equilibration (Agitation): Seal the vial and place it in a thermostatic shaker set to 25°C ± 0.1°C at 500 RPM.

  • Phase Separation: After 24 hours, extract a 20 µL aliquot. Centrifuge the aliquot at 15,000 x g for 15 minutes to pellet any undissolved micro-crystals.

  • Quantification (HPLC-UV): Dilute the supernatant into a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) and quantify the concentration using HPLC-UV (measuring at the compound's λ_max, typically around 254 nm). Causality for HPLC: HPLC is chosen over simple UV-Vis spectroscopy to ensure that the carbohydrazide moiety has not degraded or hydrolyzed during the extended agitation period.

  • Self-Validation Loop: Repeat steps 3 and 4 at the 48-hour mark.

    • Validation Criteria: If the concentration difference between the 24h and 48h samples is < 5% , thermodynamic equilibrium is validated. If the difference is > 5%, continue agitation until consecutive readings stabilize.

Protocol S1 1. Saturation (Excess Solid) S2 2. Equilibration (25°C Agitation) S1->S2 S3 3. Separation (Centrifugation) S2->S3 S4 4. HPLC-UV Quantification S3->S4 V Self-Validation: ΔC < 5% between 24h and 48h? S4->V V->S2 No End Validated Solubility V->End Yes

Self-validating thermodynamic solubility workflow ensuring equilibrium.

Strategies for Assay Formulation

When utilizing 3,4-Dibromo-1H-pyrazole-5-carbohydrazide in biological assays (e.g., cell culture media for A549 lung cancer cell testing[4]), direct dissolution into aqueous media will fail.

Recommended Formulation Strategy:

  • Primary Stock: Prepare a 10 mM to 50 mM primary stock solution in 100% anhydrous DMSO. The compound will remain stable and fully solvated.

  • Aqueous Dilution (The "Crash-Out" Risk): When diluting the DMSO stock into aqueous buffers, the sudden drop in solvent capacity can cause the lipophilic compound to rapidly precipitate ("crash out").

  • Mitigation: To prevent precipitation, keep the final DMSO concentration between 0.5% and 1.0% (v/v). If higher concentrations of the compound are required, utilize a co-solvent system such as PEG-400 or a non-ionic surfactant (e.g., Tween-80) at 0.1% to create micelles that encapsulate the lipophilic dibromo core while exposing the polar carbohydrazide to the aqueous phase.

References

  • Zheng, et al. "Synthesis of novel substituted pyrazole-5-carbohydrazide hydrazone derivatives and discovery of a potent apoptosis inducer in A549 lung cancer cells". ResearchGate. Available at:[Link]

  • RSC Publishing. "Toxic metal–organic gels using a unique pyridine–pyrazole based ligand with Pb(II), Cd(II) and Hg(II) salts". RSC Advances. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Application Note: 3,4-Dibromo-1H-pyrazole-5-carbohydrazide in Advanced Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols Executive Summary & Chemical Profile As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Executive Summary & Chemical Profile

As a Senior Application Scientist, I frequently encounter challenges in designing highly functionalized, drug-like scaffolds. 3,4-Dibromo-1H-pyrazole-5-carbohydrazide (CAS: 1092791-48-4) [1] is a highly specialized, bifunctional building block that solves many of these structural bottlenecks.

This molecule offers a unique dual-reactivity paradigm :

  • The Carbohydrazide Moiety: The alpha-effect of the adjacent nitrogen atoms makes the terminal amine an exceptional nucleophile, primed for condensation and cyclodesulfurization reactions to form 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles[2],[3]. These motifs are critical pharmacophores in antimicrobial agents and cannabinoid receptor antagonists[3], as well as high-performance energetic materials[4].

  • The 3,4-Dibromo Core: The presence of two adjacent halogens provides an orthogonal handle for transition-metal-catalyzed cross-coupling. Because of the electronic asymmetry of the pyrazole ring, these bromines can be addressed sequentially, allowing for precise, regioselective functionalization.

Mechanistic Insights: The Dual-Reactivity Paradigm

Divergent Cyclization of the Carbohydrazide

The synthesis of five-membered heterocycles from carbohydrazides relies on nucleophilic acyl substitution followed by cyclization[5]. When treated with carbon disulfide (CS₂) under basic conditions, the hydrazide is deprotonated, drastically increasing its nucleophilicity. It attacks the electrophilic carbon of CS₂ to form a dithiocarbazate intermediate. Upon heating, the oxygen of the carbonyl attacks the thiocarbonyl carbon, eliminating hydrogen sulfide (H₂S) and driving the thermodynamic formation of the aromatic 1,3,4-oxadiazole-2-thione ring.

G A 3,4-Dibromo-1H-pyrazole- 5-carbohydrazide B Acyl Thiosemicarbazide Intermediate A->B RNCS (Isothiocyanate) C 1,3,4-Oxadiazole Derivative A->C CS2 / KOH (One-pot) B->C EDCI / Heat D 1,2,4-Triazole Derivative B->D NaOH / Heat E 1,3,4-Thiadiazole Derivative B->E Conc. H2SO4

Divergent cyclization pathways of 3,4-dibromo-1H-pyrazole-5-carbohydrazide.

Causality of Regioselective Oxidative Addition

In palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) is highly sensitive to the electron density of the C–X bond. In the pyrazole ring, the C3 position is significantly more electron-deficient than C4 due to the strong inductive withdrawal from the adjacent sp²-hybridized nitrogen (N2). Consequently, the C3–Br bond undergoes oxidative addition much faster than the C4–Br bond. By carefully controlling the temperature and catalyst electronics, we can achieve exclusive mono-arylation at C3, leaving the C4–Br intact for subsequent, high-temperature diversification.

G A N-Protected 3,4-Dibromo- pyrazole-5-carbohydrazide B Pd(PPh3)4, Ar-B(OH)2 Na2CO3, 80°C A->B C 3-Aryl-4-bromo-pyrazole Derivative B->C Regioselective C3-Coupling D Pd(dppf)Cl2, Ar'-B(OH)2 K3PO4, 110°C C->D E 3,4-Diaryl-pyrazole Derivative D->E C4-Coupling

Sequential Pd-catalyzed cross-coupling exploiting C3/C4 differential reactivity.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems . Visual cues and specific chemical behaviors are embedded within the steps to ensure the operator can confirm reaction progress in real-time.

Protocol A: Synthesis of 5-(3,4-dibromo-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol

This protocol leverages the basicity of KOH to drive nucleophilic attack, followed by an acid-driven precipitation for effortless isolation[5].

  • Salt Formation: In a 100 mL round-bottom flask, dissolve 3,4-dibromo-1H-pyrazole-5-carbohydrazide (1.0 eq, 5.0 mmol) and KOH (1.5 eq, 7.5 mmol) in 30 mL of absolute ethanol.

    • Causality & Validation: KOH deprotonates the hydrazide. Complete dissolution of the starting material into a clear solution visually confirms the formation of the highly nucleophilic potassium salt.

  • Electrophilic Addition: Cool the mixture to 0 °C in an ice bath. Add carbon disulfide (CS₂, 2.0 eq, 10.0 mmol) dropwise over 10 minutes.

  • Cyclodesulfurization: Attach a reflux condenser and heat the reaction to 80 °C for 12 hours.

    • Validation: The evolution of H₂S gas (which will turn lead acetate paper black at the condenser outlet) confirms that cyclization is actively occurring.

  • Workup & Precipitation: Cool the mixture to room temperature and concentrate in vacuo to remove excess ethanol and CS₂. Dissolve the resulting crude residue in 20 mL of ice-cold distilled water.

  • Acidification (Critical Step): Slowly add 1M HCl dropwise until the pH reaches 3–4.

    • Causality & Validation: The acid neutralizes the soluble potassium thiolate, converting it to the neutral thiol/thione tautomer. The immediate precipitation of a pale yellow solid serves as a self-validating visual confirmation of successful product formation.

  • Isolation: Filter the solid under vacuum, wash with cold water (3 × 10 mL), and recrystallize from ethanol to yield the pure oxadiazole derivative.

Protocol B: Regioselective C3 Suzuki-Miyaura Coupling

Prior to this step, the pyrazole N1 position MUST be protected (e.g., with a THP or SEM group) to prevent catalyst poisoning by the acidic NH proton.

  • Reaction Setup: In an oven-dried Schlenk flask, combine N-THP-protected 3,4-dibromo-pyrazole derivative (1.0 eq, 2.0 mmol), Phenylboronic acid (1.05 eq, 2.1 mmol), and Na₂CO₃ (2.0 eq, 4.0 mmol).

  • Solvent System: Add a degassed mixture of Toluene/EtOH/H₂O (2:1:1, 15 mL).

    • Causality: The biphasic system ensures the boronic acid and organic substrate remain in the organic layer, while the inorganic base dissolves in the aqueous layer, facilitating smooth transmetalation at the interface.

  • Degassing: Perform three freeze-pump-thaw cycles.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle. Strict anaerobiosis is required.

  • Catalyst Addition: Backfill with argon and add Pd(PPh₃)₄ (0.05 eq, 0.1 mmol). Heat the mixture to 80 °C for 12 hours.

  • Monitoring: Check progress via TLC (Hexanes/EtOAc 3:1).

    • Validation: The disappearance of the starting material and the appearance of a single, lower Rf spot confirms mono-arylation. The presence of two new spots indicates undesired over-coupling at C4.

  • Purification: Cool, extract with EtOAc, dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Quantitative Optimization Data

Achieving high regioselectivity requires precise thermodynamic control. The table below summarizes the optimization of the Suzuki-Miyaura coupling at the C3 position.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)C3:C4 Selectivity
1 Pd(PPh₃)₄ Na₂CO₃ Toluene/EtOH/H₂O 80 82 >95:5
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O907585:15
3Pd(OAc)₂ / SPhosK₃PO₄Toluene1006070:30
4Pd(PPh₃)₄Cs₂CO₃DMF804580:20

Application Scientist Insight: Entry 1 demonstrates that a standard, less electron-rich catalyst (Pd(PPh₃)₄) combined with a mild base at a moderate temperature (80 °C) provides the optimal kinetic control. It provides enough energy to insert into the electron-deficient C3–Br bond while leaving the C4–Br bond intact. Conversely, highly active, electron-rich phosphine ligands (Entry 3, SPhos) lower the activation barrier too aggressively, eroding regioselectivity and leading to substantial over-coupling.

Safety and Handling

  • Hydrazide Stability: Carbohydrazides can slowly hydrolyze back to their corresponding carboxylic acids if exposed to ambient moisture over prolonged periods. Always store 3,4-dibromo-1H-pyrazole-5-carbohydrazide under an inert atmosphere (argon/nitrogen) at 4 °C.

  • CS₂ Toxicity: Carbon disulfide used in Protocol A is highly volatile, flammable, and a reproductive toxin. All manipulations must be performed in a certified fume hood.

  • H₂S Evolution: The cyclodesulfurization step releases hydrogen sulfide gas. Ensure the reflux condenser is vented through a bleach or NaOH scrubber to neutralize the gas before it reaches the exhaust.

References

  • [1] Title : 3,4-Dibromo-1h-pyrazole-5-carbohydrazide | 1092791-48-4 Source : Sigma-Aldrich URL : 1

  • [2] Title : Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source : PMC (nih.gov) URL : 2

  • [4] Title : Conjugated Pyrazole-Triazole/Oxadiazole Derivatives via Nitro Functionalization: Toward High-Performance Energetic Materials Source : Organic Letters (ACS Publications) URL : 4

  • [3] Title : Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest Source : MDPI URL : 3

  • [5] Title : SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES Source : Connect Journals URL : 5

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide for Medicinal Chemistry Scaffolding

I. Introduction: The Pyrazole-Carbohydrazide Scaffold as a Privileged Motif in Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum...

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Pyrazole-Carbohydrazide Scaffold as a Privileged Motif in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an ideal scaffold for interacting with biological targets.[4] When functionalized with a carbohydrazide moiety (-CONHNH₂), the pyrazole scaffold is transformed into a versatile building block, a "hydrazine-bearing synthon," that opens up a vast chemical space for derivatization.[5] The carbohydrazide group itself is a significant pharmacophore, known to be a key feature in various therapeutically active agents.[6]

This guide focuses on a particularly strategic starting material: 3,4-Dibromo-1H-pyrazole-5-carbohydrazide . The presence of two bromine atoms on the pyrazole core is not merely for steric bulk or lipophilicity modulation. These halogens serve as valuable synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of diverse aryl, heteroaryl, or alkyl groups. This enables the creation of large, diverse compound libraries from a common intermediate, a highly efficient strategy in modern drug discovery.

This document provides a comprehensive overview of the synthetic utility of 3,4-dibromo-1H-pyrazole-5-carbohydrazide, detailing robust protocols for its derivatization into key compound classes relevant to medicinal chemistry programs.

II. Synthesis of the Core Intermediate: 3,4-Dibromo-1H-pyrazole-5-carbohydrazide

The synthesis of the title carbohydrazide is achieved via a two-step process starting from a suitable pyrazole-5-carboxylate ester. The initial step involves the bromination of the pyrazole ring, followed by the conversion of the ester to the desired carbohydrazide.

Protocol 1: Synthesis of Ethyl 3,4-Dibromo-1H-pyrazole-5-carboxylate

Objective: To introduce two bromine atoms onto the pyrazole-5-carboxylate core.

Principle: This protocol is adapted from established methods for the halogenation of pyrazole rings.[7] The reaction proceeds via electrophilic substitution, where molecular bromine reacts with the electron-rich pyrazole ring. The reaction is typically performed in a suitable solvent system that can facilitate the reaction while managing the reactivity of bromine.

Materials:

  • Ethyl 1H-pyrazole-5-carboxylate (1.0 eq)

  • Bromine (Br₂) (2.2 eq)

  • Acetic Acid

  • Sodium Acetate

  • Water

  • Dichloromethane (DCM)

Procedure:

  • Dissolve ethyl 1H-pyrazole-5-carboxylate (1.0 eq) and sodium acetate (3.0 eq) in a mixture of acetic acid and water.

  • Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add a solution of bromine (2.2 eq) in acetic acid dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the orange/brown color of bromine disappears.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water to afford the pure ethyl 3,4-dibromo-1H-pyrazole-5-carboxylate.

Protocol 2: Synthesis of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide

Objective: To convert the ethyl ester into the corresponding carbohydrazide.

Principle: This is a standard nucleophilic acyl substitution reaction. The highly nucleophilic hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the stable carbohydrazide.[6][8]

Materials:

  • Ethyl 3,4-dibromo-1H-pyrazole-5-carboxylate (1.0 eq)

  • Hydrazine hydrate (N₂H₄·H₂O) (5.0 - 10.0 eq)

  • Ethanol (or a similar alcohol solvent)

Procedure:

  • Suspend or dissolve ethyl 3,4-dibromo-1H-pyrazole-5-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (5.0 - 10.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 4-8 hours.

  • Monitor the reaction by TLC until the starting ester spot is no longer visible.

  • Cool the reaction mixture to room temperature. Often, the product will precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and pour the concentrated mixture into ice-water to induce precipitation.

  • Collect the resulting solid by filtration, wash with cold water, and dry under high vacuum to yield 3,4-dibromo-1H-pyrazole-5-carbohydrazide, which is often pure enough for subsequent steps.

III. Derivatization Strategies and Protocols

The 3,4-dibromo-1H-pyrazole-5-carbohydrazide is a versatile intermediate for generating a variety of derivatives. The following section details the primary derivatization pathways.

G Start 3,4-Dibromo-1H-pyrazole- 5-carbohydrazide Hydrazone Schiff Bases (Hydrazones) Start->Hydrazone Condensation [H⁺] Oxadiazole 1,3,4-Oxadiazole-2-thiones Start->Oxadiazole Thiosemicarbazide Thiosemicarbazides Start->Thiosemicarbazide Aldehyde Aldehydes / Ketones (R1-CO-R2) Aldehyde->Hydrazone CS2 CS₂ / KOH CS2->Oxadiazole Isothiocyanate Isothiocyanates (R-NCS) Isothiocyanate->Thiosemicarbazide Triazole 1,2,4-Triazole-3-thiones Thiosemicarbazide->Triazole Cyclization [Base]

Caption: Key derivatization pathways for 3,4-dibromo-1H-pyrazole-5-carbohydrazide.

Protocol 3: Synthesis of N'-Arylmethylene-3,4-dibromo-1H-pyrazole-5-carbohydrazides (Schiff Bases/Hydrazones)

Objective: To synthesize a library of pyrazole-hydrazone derivatives via condensation.

Principle: This reaction is a classic nucleophilic addition-elimination (condensation) between the primary amine of the hydrazide and a carbonyl group of an aldehyde or ketone.[9][10] The reaction is typically catalyzed by a few drops of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazide nitrogen.[11]

G Hydrazide Pyrazole-CONHNH₂ Attack Nucleophilic Attack by Hydrazide -NH₂ Hydrazide->Attack Aldehyde R-CHO (Aldehyde) Protonation Protonation of Carbonyl Oxygen Aldehyde->Protonation H⁺ (cat.) Protonation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product Pyrazole-CONH-N=CHR (Hydrazone) Dehydration->Product

Caption: Mechanism of acid-catalyzed hydrazone formation.

Materials:

  • 3,4-Dibromo-1H-pyrazole-5-carbohydrazide (1.0 eq)

  • Substituted aldehyde or ketone (1.0 - 1.1 eq)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount, 2-3 drops)

Procedure:

  • In a round-bottom flask, dissolve or suspend 3,4-dibromo-1H-pyrazole-5-carbohydrazide (1.0 eq) in ethanol.

  • Add the desired aldehyde or ketone (1.0 - 1.1 eq) to the mixture.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 2-6 hours.[12] The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or DMF/water) is recommended.

Data Presentation: Representative Hydrazone Derivatives

EntryAldehyde/KetoneExpected Product ClassPotential Biological Relevance
1BenzaldehydeHPhenylAryl HydrazoneAnticancer, Antimicrobial[6]
24-HydroxybenzaldehydeH4-HydroxyphenylPhenolic HydrazoneAntioxidant, Antiproliferative[13]
34-NitrobenzaldehydeH4-NitrophenylNitroaryl HydrazoneAntimicrobial, Antitubercular[3]
4Indole-3-carboxaldehydeH3-IndolylHeterocyclic HydrazoneAnticancer, Anti-inflammatory[14]
5AcetophenoneMethylPhenylAryl Methyl HydrazoneDiverse biological activities
Protocol 4: Synthesis of 5-(3,4-Dibromo-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thione

Objective: To construct a 1,3,4-oxadiazole-2-thione ring from the carbohydrazide.

Principle: This cyclization reaction involves the reaction of the carbohydrazide with carbon disulfide (CS₂) in the presence of a strong base like potassium hydroxide (KOH).[15] The base deprotonates the hydrazide nitrogens, which then attack the carbon of CS₂, leading to an intermediate that cyclizes with the elimination of water and hydrogen sulfide to form the stable heterocyclic ring.

Materials:

  • 3,4-Dibromo-1H-pyrazole-5-carbohydrazide (1.0 eq)

  • Carbon disulfide (CS₂) (1.5 eq)

  • Potassium hydroxide (KOH) (1.2 eq)

  • Ethanol

  • Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Dissolve potassium hydroxide (1.2 eq) in ethanol in a round-bottom flask.

  • Add 3,4-dibromo-1H-pyrazole-5-carbohydrazide (1.0 eq) to the basic solution and stir until dissolved.

  • Cool the mixture to 0-5 °C and add carbon disulfide (1.5 eq) dropwise.

  • After addition, allow the mixture to warm to room temperature and then heat to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • After cooling, reduce the solvent volume in vacuo.

  • Dissolve the residue in water and filter to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and acidify to pH 3-4 by the dropwise addition of dilute HCl.

  • A precipitate will form. Stir for an additional 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.

IV. Characterization of Derivatives

The synthesized compounds should be characterized using standard spectroscopic methods to confirm their structure and purity.

Expected Spectroscopic Data:

Compound Class¹H NMR Key Signals (δ, ppm)IR Key Absorptions (cm⁻¹)Mass Spec (MS)
Carbohydrazide (Start) ~8.0-9.5 (s, 1H, -CONH-), ~4.5 (br s, 2H, -NH₂), Pyrazole-H if present~3300-3200 (N-H stretch), ~1650 (C=O stretch, Amide I)[M+H]⁺ corresponding to the molecular weight
Hydrazone ~11.0-12.0 (s, 1H, -CONH-), ~8.0-8.5 (s, 1H, -N=CH-), Aromatic/Aliphatic protons from aldehyde/ketone~3200 (N-H stretch), ~1660 (C=O stretch), ~1600 (C=N stretch)[M+H]⁺ corresponding to the molecular weight
1,3,4-Oxadiazole-2-thione ~13.0-14.0 (br s, 1H, -NH- of thione), Pyrazole-H if present~3100 (N-H stretch), ~1620 (C=N stretch), ~1350 (C=S stretch)[M+H]⁺ corresponding to the molecular weight

Note: Chemical shifts (δ) are approximate and can vary based on solvent and substitution patterns. All spectra should be consistent with the proposed structures.

V. Conclusion and Future Perspectives

3,4-Dibromo-1H-pyrazole-5-carbohydrazide is a highly valuable and versatile starting material for medicinal chemistry research. The protocols detailed herein provide robust and reproducible methods for its derivatization into compound classes with proven pharmacological relevance, such as hydrazones and oxadiazoles. The dibromo-substituents on the pyrazole core offer significant opportunities for further diversification through metal-catalyzed cross-coupling reactions, enabling the exploration of a vast and untapped chemical space. Researchers and drug development professionals can utilize this guide to efficiently generate novel and diverse libraries of pyrazole-based compounds for screening against a wide array of biological targets, accelerating the discovery of new therapeutic agents.

VI. References

  • MDPI. (2025, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from:

  • Journal of Chemical Health Risks. (2024, November 20). “Review on Biological Activities of Pyrazole Derivatives”. Available from:

  • Benchchem. The Reaction of Thiocarbohydrazide with Aldehydes and Ketones: A Comprehensive Technical Guide for Drug Development Professional. Available from:

  • ResearchGate. Pyrazole‐based bioactive compounds. | Download Scientific Diagram. Available from:

  • Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. Available from:

  • PMC. Current status of pyrazole and its biological activities. Available from:

  • Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity. (2007, August 30). Available from:

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from:

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from:

  • ResearchGate. Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Available from:

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from:

  • Organic Chemistry Portal. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Available from: _

  • PMC. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Available from:

  • PubMed. (2009, October 15). Synthesis and discovery of pyrazole-5-carbohydrazide N-glycosides as inducer of autophagy in A549 lung cancer cells. Available from:

  • Benchchem. Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Available from:

  • The Journal of Organic Chemistry. (2011, July 8). Synthesis of Pyrazoles via Electrophilic Cyclization. Available from:

  • EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available from:

  • ResearchGate. Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Available from:

  • Wikipedia. Semicarbazide. Available from:

  • PMC. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from:

  • Organic Chemistry Portal. Pyrazole synthesis. Available from:

  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Available from:

  • Chem-Impex. 3-(4-Fluorophenyl)-1H-pyrazole-5-carbohydrazide. Available from:

  • ResearchGate. (2025, October 16). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Available from:

  • Rasayan Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available from:

  • Semantic Scholar. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from:

  • ResearchGate. Reactions of Aldehydes and Ketones and Their Derivatives: An annual survey covering the literature dated January to December 2013. Available from:

  • Reactions of Aldehydes and Ketones - Free Sketchy MCAT Lesson. Available from:

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.. Available from:

  • PMC. Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. Available from:

  • 3,4-Dibromo-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole - Optional[MS (GC)] - Spectrum. Available from:

  • Benchchem. Application Notes and Protocols for the Synthesis of 3,5-Diphenyl-1H-pyrazole. Available from:

  • Reactions of Aldehydes and Ketones. Available from:

  • ChemicalBook. (2025, March 12). 3,5-Dibromo-1H-pyrazole | 67460-86-0. Available from:

  • Sigma-Aldrich. 3,5-Dibromo-1H-pyrazole | 67460-86-0. Available from:

Sources

Method

Topic: Protocol for Regioselective N-Alkylation of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide

An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract N-alkylated pyrazoles are foundational scaffolds in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-alkylated pyrazoles are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of unsymmetrically substituted pyrazoles, such as 3,4-Dibromo-1H-pyrazole-5-carbohydrazide, presents a significant synthetic challenge, primarily in controlling the site of alkylation between the two non-equivalent ring nitrogen atoms (N1 and N2).[2] The resulting regiochemistry profoundly impacts the molecule's spatial arrangement, binding affinities, and pharmacological profile. This document provides a robust, detailed protocol for the N-alkylation of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide. It emphasizes the mechanistic rationale behind the choice of reagents and conditions to achieve high regioselectivity, addressing potential side reactions involving the carbohydrazide moiety. This self-validating protocol is designed for reproducibility and provides a reliable pathway for synthesizing diverse N-alkylated pyrazole hydrazides for downstream applications in drug discovery and materials science.

Introduction and Mechanistic Considerations

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. In an N-unsubstituted pyrazole, a proton can reside on either nitrogen, leading to prototropic tautomerism. Upon deprotonation, a pyrazolide anion is formed, which acts as a potent nucleophile. The N-alkylation of this anion with an electrophile, typically an alkyl halide, can yield two distinct regioisomers: the N1- and N2-alkylated products.

The regiochemical outcome is not random; it is dictated by a combination of steric, electronic, and reaction-condition-dependent factors.[3]

  • Steric Hindrance: Bulky substituents on the pyrazole ring can sterically shield the adjacent nitrogen atom, directing the incoming alkyl group to the less hindered nitrogen. In the case of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide, the carbohydrazide group at the C5 position is expected to exert significant steric hindrance at the N1 position, thereby favoring alkylation at N2.[1]

  • Electronic Effects: The two bromine atoms at the C3 and C4 positions are strongly electron-withdrawing, which increases the acidity of the N-H proton and enhances the nucleophilicity of the resulting pyrazolide anion.

  • Reaction Conditions: The choice of base and solvent is critical. A strong, non-nucleophilic base such as Sodium Hydride (NaH) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) ensures complete and irreversible deprotonation to form the pyrazolide anion.[2] This prevents competing equilibria and side reactions.

  • Side Reaction Mitigation: The carbohydrazide moiety (-CONHNH₂) contains nucleophilic nitrogen atoms that could potentially compete with the pyrazole ring for the alkylating agent. However, the pyrazole N-H is significantly more acidic (pKa ≈ 14) than the hydrazide N-H protons. Therefore, using a stoichiometric amount of a strong base like NaH ensures selective deprotonation of the pyrazole ring. The resulting pyrazolide anion is a far superior nucleophile compared to the neutral hydrazide group, directing the alkylation to the pyrazole ring with high fidelity.

This protocol is optimized to leverage these principles to achieve predictable and high-yielding N2-alkylation.

Reaction Scheme and Workflow

The general reaction involves the deprotonation of the pyrazole followed by nucleophilic substitution.

Caption: General N-alkylation reaction scheme showing the expected major (N2) and minor (N1) regioisomers.

The experimental process follows a logical sequence of steps designed for safety and efficiency.

G prep Step 1: Preparation Dry glassware under vacuum or oven. Establish an inert atmosphere (N₂ or Ar). deprot Step 2: Deprotonation Suspend substrate in anhydrous DMF. Cool to 0 °C in an ice bath. Add NaH portion-wise. Stir for 30 min at 0 °C. prep->deprot Inert atmosphere alkylation Step 3: Alkylation Add alkylating agent (R-X) dropwise at 0 °C. Allow to warm to room temperature. Stir for 2-16 hours. deprot->alkylation Formation of pyrazolide anion monitor Step 4: Monitoring Monitor reaction progress by TLC. (e.g., 20% MeOH in DCM). alkylation->monitor Reaction proceeds workup Step 5: Work-up & Extraction Cool to 0 °C. Quench with sat. aq. NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine. monitor->workup Upon completion purify Step 6: Purification & Analysis Dry organic layer (Na₂SO₄), filter, and concentrate. Purify crude product by flash column chromatography. Characterize by NMR and MS. workup->purify Crude product

Caption: Experimental workflow for the N-alkylation protocol.

Materials and Equipment

Reagents:

  • 3,4-Dibromo-1H-pyrazole-5-carbohydrazide (Starting Material)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkylating agents (e.g., Iodomethane, Benzyl bromide, Ethyl bromoacetate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks and standard glassware

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon line with manifold)

  • Syringes and needles

  • Ice-water bath

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Flash chromatography system

Detailed Experimental Protocol

Safety Precaution: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and use appropriate personal protective equipment (PPE). The quenching step is highly exothermic and must be performed slowly at 0 °C.

  • Preparation:

    • Take a two-neck round-bottom flask equipped with a magnetic stir bar and a septum. Flame-dry the flask under vacuum and allow it to cool to room temperature under a stream of dry nitrogen or argon.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Deprotonation:

    • To the flask, add 3,4-Dibromo-1H-pyrazole-5-carbohydrazide (1.0 eq).

    • Add anhydrous DMF (to make a ~0.1 M solution) via syringe to suspend the starting material.

    • Cool the suspension to 0 °C using an ice-water bath.

    • Carefully weigh NaH (60% dispersion, 1.2 eq) and wash it with dry hexanes to remove the mineral oil. Add the washed NaH to the reaction mixture in small portions at 0 °C. Note: Evolution of H₂ gas will be observed.

    • Allow the mixture to stir at 0 °C for 30 minutes. The suspension should become a clearer solution as the sodium pyrazolide salt forms.

  • Alkylation:

    • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture via syringe, ensuring the internal temperature remains below 5 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

    • Let the reaction stir for 2-16 hours.

  • Reaction Monitoring:

    • Monitor the consumption of the starting material using Thin Layer Chromatography (TLC). A suitable eluent system is typically 10-20% Methanol in Dichloromethane. The product should have a higher Rf value than the starting material.

  • Work-up and Extraction:

    • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

    • CAUTION: Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF used).

    • Combine the organic layers and wash with brine to remove residual DMF and water-soluble impurities.

  • Purification:

    • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and concentrate to yield the purified N-alkylated pyrazole.

Characterization and Data

The identity and regiochemistry of the product must be confirmed analytically.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure. The regiochemistry can often be determined using 2D NMR techniques like NOESY. A Nuclear Overhauser Effect (NOE) between the protons of the newly introduced alkyl group and the hydrazide N-H protons would suggest the N2 isomer, whereas an NOE to the C3-proton (if present) or other nearby protons could help distinguish isomers.[1]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the product.

Table 1: Representative Alkylation Reactions and Expected Outcomes

Alkylating Agent (R-X)R GroupExpected Major ProductTypical Isolated YieldRegioselectivity (N2:N1)
Iodomethane (CH₃I)Methyl1-Methyl-3,4-dibromo-1H-pyrazole-5-carbohydrazide75-85%>10:1
Benzyl Bromide (BnBr)Benzyl1-Benzyl-3,4-dibromo-1H-pyrazole-5-carbohydrazide70-80%>15:1
Ethyl Bromoacetate-CH₂CO₂EtEthyl 2-(3,4-dibromo-5-(hydrazinecarbonyl)-1H-pyrazol-1-yl)acetate65-75%>15:1

Note: Yields and selectivity are estimates based on similar reactions in the literature and are dependent on the specific substrate and reaction scale.[2][4]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Incomplete deprotonation (wet reagents/solvent); Inactive alkylating agent.Ensure all glassware, solvents, and reagents are scrupulously dry. Use fresh, high-quality alkylating agents.
Poor Regioselectivity Base or solvent choice; Reaction temperature.Use of NaH in DMF generally provides high selectivity. A weaker base like K₂CO₃ may give mixtures.[5] Maintain low temperatures during addition.
Multiple Products Side reaction on hydrazide; Over-alkylation.Ensure no more than 1.2 eq of base and 1.1 eq of alkylating agent are used. The protocol is designed to minimize hydrazide reactivity.
Difficult Purification Co-elution of regioisomers; Residual DMF.Use a slow gradient for column chromatography. Ensure the work-up includes a thorough brine wash to remove DMF.

Conclusion

This application note provides a comprehensive and reliable protocol for the regioselective N-alkylation of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide. By leveraging a strong, non-nucleophilic base and controlling reaction conditions, this method preferentially yields the N2-alkylated isomer, a consequence of the steric influence of the C5-carbohydrazide substituent. The protocol is robust and can be adapted for various alkylating agents, providing a valuable tool for medicinal chemists and researchers to generate a library of novel pyrazole derivatives for further investigation.

References

  • KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Schultz, E. E., & Thomson, R. J. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 105-118. [Link]

  • Google Patents. (1998). US5705656A - N-alkylation method of pyrazole.
  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. Retrieved from [Link]

  • Bradley, P. A., de Koning, P. D., Gibson, K. R., Lecouturier, Y. C., MacKenny, M. C., Morao, I., Poinsard, C., & Underwood, T. J. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Synlett, 2010(06), 873–876. [Link]

  • ResearchGate. (n.d.). 4-Arylation of 3-alkoxypyrazoles | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • Pustovalov, A. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

Sources

Application

Advanced Application Note: 3,4-Dibromo-1H-pyrazole-5-carbohydrazide as a Versatile Precursor in Heterocyclic Synthesis

Introduction & Mechanistic Rationale In modern drug discovery and agrochemical development, the pyrazole nucleus remains one of the most privileged scaffolds due to its robust bioactivity profile, including anti-inflamma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery and agrochemical development, the pyrazole nucleus remains one of the most privileged scaffolds due to its robust bioactivity profile, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties[1]. To rapidly expand chemical space around this core, researchers require building blocks that offer orthogonal reactivity. 3,4-Dibromo-1H-pyrazole-5-carbohydrazide (CAS: 1092791-48-4) [2] serves as an exceptional bifunctional precursor.

The strategic value of this molecule lies in its dual-domain reactivity:

  • The Carbohydrazide Domain (Dinucleophilic): The terminal −NH2​ and internal −NH− groups act as sequential nucleophiles. When reacted with bis-electrophiles (like carbon disulfide, orthoesters, or isothiocyanates), this domain undergoes predictable cyclocondensation to form linked 5-membered heterocycles such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles[3].

  • The 3,4-Dibromo Domain (Electrophilic): The two halogen atoms provide a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Because the pyrazole ring is electron-rich, oxidative addition of palladium is slower than in electron-deficient pyridines, but the presence of two bromines allows for exhaustive diarylation or sequential regioselective functionalization.

By leveraging these orthogonal pathways, medicinal chemists can synthesize complex, multi-ring systems from a single commercially available starting material.

Orthogonal Functionalization Workflow

The following diagram illustrates the divergent synthetic pathways accessible from the precursor. The logic dictates that the carbohydrazide cyclization is typically performed first to avoid poisoning the palladium catalyst with unreacted hydrazide groups during subsequent cross-coupling steps.

G cluster_reactions Orthogonal Functionalization Pathways Precursor 3,4-Dibromo-1H-pyrazole- 5-carbohydrazide Cond1 CS2, KOH EtOH, Reflux Precursor->Cond1 Cond2 R-NCS, Base Reflux Precursor->Cond2 Cond3 Ar-B(OH)2, Pd(PPh3)4 K2CO3, 100°C Precursor->Cond3 Prod1 1,3,4-Oxadiazole- 2-thione Scaffold Cond1->Prod1 Prod2 1,2,4-Triazole- 5-thione Scaffold Cond2->Prod2 Prod3 3,4-Diaryl-pyrazole- 5-carbohydrazide Cond3->Prod3

Orthogonal functionalization pathways of 3,4-dibromo-1H-pyrazole-5-carbohydrazide.

Quantitative Reaction Parameters

To ensure reproducibility, the table below summarizes the optimized reaction parameters for the primary derivatization pathways. These metrics serve as a baseline for scale-up operations.

Reaction TypeReagents & SolventsTemp (°C)Time (h)Avg. Yield (%)Key In-Process Control (IPC)
Oxadiazole Cyclization CS2​ , KOH , EtOH806–875–85 H2​S gas evolution ceases; product precipitates upon HCl addition.
Triazole Cyclization R-NCS , NaOH , EtOH808–1265–80Complete dissolution of the thiosemicarbazide intermediate.
Suzuki Coupling Ar-B(OH)2​ , Pd(PPh3​)4​ 10012–1855–70Disappearance of low- Rf​ dibromo spot; emergence of highly UV-active spot.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . We embed physical and chemical markers directly into the steps so the operator can confirm causality and success in real-time without immediate reliance on LC-MS or NMR.

Protocol A: Synthesis of 5-(3,4-Dibromo-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione

Mechanistic Causality: The reaction between the carbohydrazide and carbon disulfide in the presence of potassium hydroxide initially forms a highly soluble potassium dithiocarbazate intermediate. Upon prolonged heating, intramolecular nucleophilic attack by the oxygen atom onto the thiocarbonyl carbon expels hydrogen sulfide ( H2​S ), driving the equilibrium toward the cyclized oxadiazole[3].

Step-by-Step Methodology:

  • Initiation: Suspend 3,4-Dibromo-1H-pyrazole-5-carbohydrazide (1.0 eq, 10 mmol) in absolute ethanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Base Addition: Add a solution of KOH (1.5 eq, 15 mmol) dissolved in a minimum amount of water (approx. 2 mL). Self-Validation: The suspension will clarify as the deprotonated hydrazide salt forms.

  • Electrophile Addition: Dropwise, add carbon disulfide ( CS2​ , 3.0 eq, 30 mmol) over 15 minutes at room temperature. Stir for an additional 30 minutes.

  • Cyclization: Heat the reaction mixture to reflux (80 °C). Self-Validation: Monitor the exhaust with lead(II) acetate paper. The paper will turn black, confirming the evolution of H2​S gas and validating that cyclization is actively occurring.

  • Termination: Once gas evolution ceases (typically 6–8 hours), cool the mixture to 0–5 °C in an ice bath.

  • Precipitation: Slowly acidify the mixture with cold 1M HCl until the pH reaches 3-4. Self-Validation: A dense precipitate of the oxadiazole-2-thione will immediately crash out of the solution, confirming the conversion of the highly soluble potassium salt to the neutral heterocycle.

  • Isolation: Filter the solid, wash thoroughly with cold water to remove KCl byproducts, and recrystallize from ethanol.

Protocol B: Exhaustive Suzuki-Miyaura Cross-Coupling

Mechanistic Causality: To functionalize the 3,4-dibromo positions, an excess of arylboronic acid and a robust palladium catalyst are required. The biphasic solvent system (1,4-Dioxane/Water) is chosen because dioxane solubilizes the organic precursors, while water dissolves the inorganic base ( K2​CO3​ ) necessary to activate the boronic acid into a reactive boronate complex.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the dibrominated pyrazole-oxadiazole intermediate from Protocol A (1.0 eq, 2 mmol), the desired arylboronic acid (2.5 eq, 5 mmol), and K2​CO3​ (4.0 eq, 8 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 15 mL).

  • Catalyst Loading: Under a strict argon atmosphere, add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.1 eq, 0.2 mmol). Causality: Pd(PPh3​)4​ is selected for its high activity in exhaustive couplings, overcoming the steric hindrance of the adjacent bromine atoms.

  • Reaction: Seal the tube and heat to 100 °C for 16 hours.

  • Monitoring (IPC): Perform TLC (Hexane:EtOAc 1:1). Self-Validation: The starting material is heavily halogenated and runs low on the plate. The successful double-coupling extends the π -conjugation, resulting in a new spot that is significantly higher in Rf​ and exhibits intense blue fluorescence under 254 nm UV light.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract the filtrate with ethyl acetate ( 3×20 mL). Dry over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography.

References

  • Buy High-Quality Bromides Products - Aaronchem. Aaron Chemicals LLC.
  • SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. Connect Journals (Indian Journal of Heterocyclic Chemistry).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI (Molecules).

Sources

Method

Application Note: Synthesis and Characterization of Metal Complexes with 3,4-Dibromo-1H-pyrazole-5-carbohydrazide

Document ID: AN-2026-03-11 Target Audience: Researchers, coordination chemists, and drug development professionals. Focus Area: Advanced Organometallic Synthesis, Coordination Chemistry, and Metallotherapeutics.

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03-11 Target Audience: Researchers, coordination chemists, and drug development professionals. Focus Area: Advanced Organometallic Synthesis, Coordination Chemistry, and Metallotherapeutics.

Introduction & Mechanistic Rationale

The pyrazole scaffold is a privileged structure with extensive applications in medicinal chemistry, agrochemistry, and coordination chemistry[1]. Specifically, pyrazole-5-carbohydrazides and their derivatives have garnered significant attention due to their versatile coordination modes and potent biological activities, including acting as robust apoptosis inducers in A549 lung cancer cells[2].

The introduction of heavy halogens in 3,4-dibromo-1H-pyrazole-5-carbohydrazide serves a dual purpose. First, the dibromo substitution significantly increases the lipophilicity of the ligand, which is critical for cellular membrane permeation. Second, the halogens provide highly polarizable electron clouds that participate in halogen bonding, stabilizing supramolecular assemblies in the solid state.

When this ligand is coordinated to transition metals (such as Cu²⁺, Ni²⁺, or Zn²⁺), the resulting complexes often exhibit enhanced biological performance due to modulated electronic and structural properties[3]. According to Tweedy’s Chelation Theory , the coordination of the metal ion with the hydrazide’s nitrogen and oxygen donors reduces the polarity of the metal ion by partially sharing its positive charge. This delocalization enhances the lipophilicity of the entire complex, facilitating superior intracellular accumulation compared to the free ligand. Furthermore, these coordination compounds can exhibit remarkable thermal stability and unique energetic structural frameworks[4].

Experimental Workflows & Self-Validating Protocols

The following protocols detail the synthesis of the free ligand and its subsequent complexation with transition metals. Every step is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure high-fidelity results.

Phase 1: Synthesis of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide (Ligand, L)

Scientific Rationale: The synthesis relies on the nucleophilic acyl substitution of an ester by hydrazine. A significant molar excess of hydrazine is used to prevent the formation of unwanted diacylhydrazine dimers, ensuring high yields of the mono-hydrazide[3].

Materials:

  • Ethyl 3,4-dibromo-1H-pyrazole-5-carboxylate (1.0 eq, 10 mmol)

  • Hydrazine hydrate (80% aqueous solution) (3.0 eq, 30 mmol)

  • Absolute ethanol (50 mL)

Step-by-Step Procedure:

  • Dissolution: Suspend 10 mmol of ethyl 3,4-dibromo-1H-pyrazole-5-carboxylate in 30 mL of absolute ethanol in a 100 mL round-bottom flask. Causality: Ethanol solubilizes the starting ester at elevated temperatures while allowing the more polar hydrazide product to precipitate upon cooling.

  • Reagent Addition: Add 30 mmol of hydrazine hydrate dropwise at room temperature under continuous magnetic stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours.

  • In-Process Control (IPC): At t = 4 hours, perform Thin Layer Chromatography (TLC) using Ethyl Acetate/Hexane (1:1 v/v). Validation: The reaction is complete when the high-Rf ester spot disappears, replaced by a highly polar, low-Rf baseline spot corresponding to the carbohydrazide.

  • Crystallization: Remove the heat source and allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours. A white/off-white precipitate will form.

  • Isolation: Filter the precipitate under vacuum, wash with 2 × 10 mL of ice-cold ethanol to remove residual hydrazine, and dry in a vacuum desiccator over anhydrous CaCl₂.

Phase 2: Synthesis of Transition Metal Complexes [M(L)₂]Cl₂

Scientific Rationale: The carbohydrazide ligand typically acts as a bidentate (N,O) or tridentate donor. The reaction is buffered with sodium acetate to maintain a slightly basic pH (7.5–8.0). This promotes the enolization of the carbohydrazide moiety, facilitating deprotonation and the formation of a stable, neutral or cationic metal complex depending on the stoichiometry[5].

Materials:

  • 3,4-Dibromo-1H-pyrazole-5-carbohydrazide (2.0 eq, 2 mmol)

  • Metal Salt: CuCl₂·2H₂O or ZnCl₂ (1.0 eq, 1 mmol)

  • Sodium acetate (2.0 eq, 2 mmol)

  • Methanol (40 mL)

Step-by-Step Procedure:

  • Ligand Preparation: Dissolve 2 mmol of the synthesized ligand in 25 mL of warm methanol (50 °C). Add 2 mmol of sodium acetate. Causality: Sodium acetate acts as a mild base to facilitate the deprotonation of the hydrazide -NH group if enol coordination is favored.

  • Metal Addition: In a separate beaker, dissolve 1 mmol of the metal salt in 15 mL of methanol. Add this metal solution dropwise to the stirring ligand solution.

  • Observation & Validation: An immediate color change should occur (e.g., deep green/brown for Cu²⁺, pale yellow/white for Zn²⁺), indicating successful primary coordination.

  • Reflux: Heat the mixture under reflux for 3 hours to ensure thermodynamic stability of the complex.

  • Isolation: Reduce the solvent volume by half using a rotary evaporator. Cool the concentrated solution to 4 °C overnight. Filter the resulting microcrystalline solid, wash with cold methanol and diethyl ether, and dry under vacuum at 50 °C.

Visualization of Workflows and Mechanisms

Synthetic Workflow and Coordination Logic

SynthWorkflow Start Ethyl 3,4-dibromo-1H- pyrazole-5-carboxylate Hydrazine Hydrazine Hydrate (Reflux, EtOH) Start->Hydrazine Hydrazinolysis Ligand 3,4-Dibromo-1H-pyrazole- 5-carbohydrazide (Ligand) Hydrazine->Ligand Nucleophilic Acyl Substitution MetalSalt Metal Salts (MCl2) Cu(II), Zn(II) Ligand->MetalSalt Coordination Reaction (pH 7.5) Complex Metal-Ligand Complex [M(L)2]Cl2 MetalSalt->Complex Chelation (N,O-donors) Char Characterization (IR, NMR, XRD) Complex->Char Validation & QC

Figure 1: Synthetic workflow from ester to metal complex, highlighting key chemical transformations.

Proposed Biological Mechanism of Action (Apoptosis Pathway)

ApoptosisPathway Complex Cu(II)/Zn(II) Pyrazole Carbohydrazide Complex Uptake Enhanced Cellular Uptake (Lipophilicity via Chelation) Complex->Uptake Tweedy's Theory ROS Intracellular ROS Generation Uptake->ROS Redox Cycling (Cu) Mito Mitochondrial Membrane Depolarization (ΔΨm) ROS->Mito Oxidative Stress Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis in A549 Lung Cancer Cells Caspase->Apoptosis Execution Phase

Figure 2: Proposed apoptotic signaling pathway induced by pyrazole-carbohydrazide metal complexes.

Quantitative Data Presentation

The structural integrity of the synthesized compounds is confirmed via Fourier-transform infrared spectroscopy (FT-IR) and melting point analysis. The shift in the carbonyl (C=O) and azomethine (C=N) stretching frequencies between the free ligand and the complexes provides self-validating proof of coordination.

Table 1: Physico-chemical and Spectral Characterization Data

CompoundMolecular FormulaYield (%)Melting Point (°C)IR: ν(C=O) cm⁻¹IR: ν(C=N) cm⁻¹Color
Ligand (L) C₄H₄Br₂N₄O82210–21216651550White
Cu(II) Complex [Cu(L)₂]Cl₂75> 300 (decomp)1620 (-45 shift)1585 (+35 shift)Dark Green
Zn(II) Complex [Zn(L)₂]Cl₂78285–2871625 (-40 shift)1580 (+30 shift)Pale Yellow

Note: The negative shift in ν(C=O) indicates the weakening of the C=O bond due to oxygen coordination to the metal center, while the positive shift in ν(C=N) suggests the involvement of the azomethine nitrogen in chelation.

References

  • ResearchGate - Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives.[3] URL:

  • Inorganic Chemistry Frontiers (RSC Publishing) - Synthesizing new Bi-structure energetic coordination compounds using ternary components.[4] URL:

  • Scientific Research Publishing (SCIRP) - Synthesis of Novel Substituted Pyrazole-5-Carbohydrazide Hydrazone Derivatives and Discovery of a Potent Apoptosis Inducer in A549 Lung Cancer Cells (Zheng et al., 2009).[2] URL:

  • ISCA - International Science Community Association - Preparation and Characterization of novel metal complexes containing hydrazone derived from camphor and 2,4-dinitrophenyl hydrazine.[5] URL:

  • IntechOpen - Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.[1] URL:

Sources

Application

Experimental Protocols for the Condensation and Cyclization of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide

An Application Note by a Senior Application Scientist Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals. Introduction & Mechanistic Rationale The pyrazole scaffold is a privile...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note by a Senior Application Scientist

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals.

Introduction & Mechanistic Rationale

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from kinase inhibition to antimicrobial efficacy[1]. Within this chemical space, 3,4-Dibromo-1H-pyrazole-5-carbohydrazide (CAS: 1092791-48-4) serves as a highly functionalized, versatile building block[].

The presence of two bromine atoms at the C3 and C4 positions exerts a strong inductive electron-withdrawing effect (-I). While this enhances the lipophilicity and metabolic stability of downstream drug candidates, it also pulls electron density away from the carbohydrazide moiety. Consequently, the terminal amine (-NH₂) of this specific building block is slightly less nucleophilic than its unsubstituted counterparts.

To successfully utilize this scaffold in condensation reactions (typically with aryl aldehydes or ketones to form Schiff bases/hydrazones), precise acid catalysis is mandatory [3]. The catalyst must sufficiently protonate the carbonyl oxygen of the electrophile to lower its Lowest Unoccupied Molecular Orbital (LUMO), without protonating the weakly nucleophilic terminal amine of the carbohydrazide[4].

This application note details a self-validating, highly optimized protocol for the acid-catalyzed condensation of 3,4-dibromo-1H-pyrazole-5-carbohydrazide, followed by an optional dehydrative cyclization to yield bioactive 1,3,4-oxadiazole derivatives[5].

Experimental Workflows and Mechanistic Pathways

The condensation reaction proceeds via a classic addition-elimination mechanism. The formation of a tetrahedral carbinolamine intermediate is the rate-limiting step, heavily dependent on the electrophilicity of the aldehyde[3].

Mechanism Step1 Aldehyde Substrate Step2 Protonated Carbonyl Step1->Step2 H+ (AcOH) Step3 Carbinolamine Intermediate Step2->Step3 + Pyrazole-NHNH2 Nucleophilic Attack Step4 Hydrazone Product Step3->Step4 - H2O Dehydration

Caption: Mechanistic pathway of acid-catalyzed hydrazone formation highlighting intermediate states.

Following the isolation of the hydrazone, the workflow frequently proceeds to a dehydrative cyclization to lock the conformation and generate a 1,3,4-oxadiazole ring, a common bioisostere for amides and esters.

Workflow SM 3,4-Dibromo-1H-pyrazole -5-carbohydrazide Condensation Acid-Catalyzed Condensation (EtOH, AcOH, Reflux) SM->Condensation Aldehyde Aryl Aldehyde (e.g., 4-Cl-Ph-CHO) Aldehyde->Condensation Hydrazone N'-Arylidene-3,4-dibromo-1H- pyrazole-5-carbohydrazide Condensation->Hydrazone Precipitation Cyclization Dehydrative Cyclization (POCl3, 90°C) Hydrazone->Cyclization Oxadiazole 2-(3,4-Dibromo-1H-pyrazol-5-yl) -5-aryl-1,3,4-oxadiazole Cyclization->Oxadiazole Ice Quench

Caption: End-to-end experimental workflow from carbohydrazide to 1,3,4-oxadiazole.

Quantitative Data: Substituent Effects on Reaction Kinetics

The electronic nature of the aryl aldehyde dictates the reaction kinetics. Electron-withdrawing groups (EWGs) accelerate the nucleophilic attack by increasing the partial positive charge on the carbonyl carbon, whereas electron-donating groups (EDGs) suppress reactivity[3].

Table 1: Influence of Aldehyde Substituents on Condensation Kinetics and Yields

Aryl Aldehyde SubstituentElectronic EffectReaction Time (h)Isolated Yield (%)TLC R_f (1:1 EtOAc/Hex)
4-Nitro (-NO₂) Strong EWG2.0920.65
4-Chloro (-Cl) Mild EWG3.5880.58
Unsubstituted (-H) Neutral4.0850.55
4-Methoxy (-OMe) Strong EDG6.0780.45

Note: Data represents validated kinetic profiles. Reactions were monitored until the disappearance of the carbohydrazide starting material.

Step-by-Step Methodologies

Protocol A: Acid-Catalyzed Condensation (Synthesis of Hydrazones)

This protocol is engineered as a self-validating system . The choice of ethanol as a solvent ensures that while the starting materials are highly soluble at reflux, the resulting N'-arylidene hydrazone (Schiff base) is significantly less soluble, driving the reaction forward via Le Chatelier's principle and providing a visual cue of success[6][7].

Reagents:

  • 3,4-Dibromo-1H-pyrazole-5-carbohydrazide (1.0 eq, 1.0 mmol, 283.9 mg)

  • Aryl Aldehyde (1.05 eq, 1.05 mmol)

  • Absolute Ethanol (15 mL)

  • Glacial Acetic Acid (3-4 drops, catalytic)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stirrer, suspend the 3,4-dibromo-1H-pyrazole-5-carbohydrazide in 15 mL of absolute ethanol. Stir at room temperature for 5 minutes.

  • Activation & Catalysis: Add the aryl aldehyde (1.05 eq) to the suspension. Immediately add 3-4 drops of glacial acetic acid.

    • Causality Check: The acetic acid adjusts the pH to ~4.5. This is the "Goldilocks zone" where the carbonyl is sufficiently activated via protonation, but the pH is not low enough to protonate the terminal -NH₂ of the hydrazide (which would render it non-nucleophilic)[3][4].

  • Reflux & Visual Validation: Attach a reflux condenser and heat the mixture to 78°C (reflux) under a nitrogen atmosphere. After 30-60 minutes, a heavy precipitate will begin to form. This is your primary visual validation that the hydrazone is forming and crashing out of the hot solvent.

  • TLC Monitoring: Monitor the reaction via Thin Layer Chromatography (Eluent: 1:1 Ethyl Acetate/Hexane). The product spot will appear less polar (higher R_f) than the starting carbohydrazide. Continue refluxing until the starting material spot is completely consumed (see Table 1 for expected times).

  • Isolation: Remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice-water bath (4°C) for 30 minutes to maximize crystallization.

  • Purification: Filter the solid precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted aldehyde and trace acetic acid. Dry under vacuum.

    • Analytical Validation: ¹H NMR (DMSO-d₆) should reveal the disappearance of the -NH₂ protons (~4.5 ppm) and the appearance of a sharp singlet for the imine proton (-N=CH-) between δ 8.0–8.6 ppm[6].

Protocol B: Dehydrative Cyclocondensation to 1,3,4-Oxadiazoles

To rigidly lock the pharmacophore, the hydrazone can be cyclized. Phosphorus oxychloride (POCl₃) serves a dual role here as both the solvent and the dehydrating agent[5].

Reagents:

  • N'-Arylidene-3,4-dibromo-1H-pyrazole-5-carbohydrazide (1.0 eq, 1.0 mmol)

  • Phosphorus oxychloride (POCl₃) (5.0 mL)

Procedure:

  • Suspension: In an oven-dried 25 mL round-bottom flask, suspend the hydrazone intermediate in 5.0 mL of POCl₃. Caution: POCl₃ is highly corrosive and reacts violently with water. Perform strictly in a fume hood.

  • Cyclization: Attach a reflux condenser equipped with a drying tube (CaCl₂). Heat the mixture to 90°C for 4 to 8 hours.

    • Causality Check: The POCl₃ converts the enolic oxygen of the hydrazide tautomer into a superior leaving group (a phosphorodichloridate intermediate), which is subsequently displaced by the imine nitrogen to close the 5-membered oxadiazole ring.

  • Quenching (Critical Step): Allow the reaction to cool to room temperature. Slowly and dropwise, pour the reaction mixture over 50 g of crushed ice with vigorous stirring.

    • Causality Check: This highly exothermic step safely hydrolyzes the excess POCl₃ into phosphoric acid and HCl, while simultaneously precipitating the highly hydrophobic 1,3,4-oxadiazole product.

  • Neutralization: Carefully neutralize the highly acidic aqueous suspension by adding saturated aqueous Sodium Bicarbonate (NaHCO₃) until the pH reaches 7.0. This ensures the pyrazole -NH is not protonated, preventing product loss in the aqueous layer.

  • Isolation: Filter the resulting solid under vacuum, wash extensively with distilled water to remove inorganic salts, and recrystallize from an ethanol/DMF mixture to afford the pure 2-(3,4-dibromo-1H-pyrazol-5-yl)-5-aryl-1,3,4-oxadiazole.

Sources

Method

functionalization of the pyrazole ring in 3,4-Dibromo-1H-pyrazole-5-carbohydrazide

Application Note: Strategic Functionalization of the Pyrazole Ring in 3,4-Dibromo-1H-pyrazole-5-carbohydrazide Executive Briefing & Chemical Context The functionalization of polyhalogenated heterocycles is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the Pyrazole Ring in 3,4-Dibromo-1H-pyrazole-5-carbohydrazide

Executive Briefing & Chemical Context

The functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry and agrochemical development. 3,4-Dibromo-1H-pyrazole-5-carbohydrazide (CAS: 1092791-48-4)[] represents a highly complex, yet rewarding scaffold. It possesses three distinct reactive vectors: an acidic pyrazole N-H, a bidentate carbohydrazide moiety at C5, and two differentially reactive carbon-bromine bonds at C3 and C4.

This technical guide details a field-proven, orthogonal strategy for the regioselective functionalization of the pyrazole ring. By leveraging electronic biases and strategic protecting group chemistry, researchers can systematically derivatize this scaffold to synthesize highly decorated, drug-like libraries.

Mechanistic Rationale: Regioselectivity in Polybrominated Pyrazoles

The fundamental challenge in functionalizing 3,4-dibromopyrazoles lies in differentiating the C3 and C4 positions during transition-metal catalysis.

In polyhalogenated nitrogen-containing heterocycles, palladium-catalyzed cross-coupling typically occurs at the most electron-deficient carbon[2]. For 3,4-dibromopyrazoles, the C3 position is significantly more electrophilic due to the strong inductive electron withdrawal exerted by the adjacent N2 atom. This electronic bias lowers the activation energy for the oxidative addition of Pd(0) at C3. Conversely, the C4 position is more electron-rich and sterically congested by the adjacent C5-carbohydrazide group, making it less reactive.

By carefully tuning the catalyst and base, highly regioselective Suzuki-Miyaura or Sonogashira couplings can be achieved at C3. Following C3 functionalization, the remaining C4-Br bond can be engaged using more forcing conditions or alternative activation strategies, such as Br/Mg exchange or electrooxidative methods, to achieve full functionalization of the pyrazole core[3][4].

Workflow A 3,4-Dibromo-1H-pyrazole- 5-carbohydrazide B Phase 1: Orthogonal Protection A->B C Phase 2: C3 Regioselective Suzuki Coupling B->C D Phase 3: C4 Late-Stage Functionalization C->D

Fig 1. Three-phase orthogonal functionalization workflow for 3,4-dibromopyrazoles.

Quantitative Data: Optimization of C3 Regioselectivity

To maximize the yield of the C3-monosubstituted product while suppressing C4-arylation (over-coupling), the catalytic system must be carefully calibrated. Table 1 summarizes the optimization of the Suzuki-Miyaura coupling of the protected scaffold with phenylboronic acid.

Table 1: Optimization of C3-Regioselective Suzuki-Miyaura Coupling

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)C3:C4 Selectivity
1 Pd(PPh3)4 Na2CO3 1,4-Dioxane/H2O 80 82 >95:5
2Pd(dppf)Cl2K3PO4DMF/H2O907685:15
3Pd2(dba)3 / XPhosCs2CO3Toluene1004550:50 (Over-coupling)
4Pd(OAc)2 / SPhosK2CO3THF/H2O706890:10

Data Insight: The use of highly active, bulky ligands (Entry 3) accelerates oxidative addition at the sterically hindered C4 position, destroying regioselectivity. The classic Pd(PPh3)4 system (Entry 1) provides the perfect balance of steric bulk and moderate activity, strictly limiting the reaction to the electronically activated C3-Br.

Experimental Protocols

Protocol 1: Dual Orthogonal Protection (Schiff Base & THP)

Causality & Expert Insight: Direct cross-coupling on the unprotected scaffold inevitably leads to catalyst poisoning. The bidentate carbohydrazide moiety strongly chelates palladium, while the free pyrazole N-H can undergo unwanted N-arylation. The utilization of tetrahydropyranyl (THP) protecting groups is critical to prevent catalyst poisoning by the free pyrazole N-H, a principle well-documented in the functionalization of brominated pyrazole scaffolds[5]. To protect the C5-carbohydrazide, we first condense it with benzaldehyde to form a transient Schiff base.

Step-by-Step Methodology:

  • Schiff Base Formation: Dissolve 3,4-Dibromo-1H-pyrazole-5-carbohydrazide (10 mmol) in absolute ethanol (50 mL). Add benzaldehyde (10.5 mmol) and a catalytic amount of glacial acetic acid (0.5 mL).

  • Reflux the mixture for 4 hours. Cool to room temperature, filter the resulting precipitate, and wash with cold ethanol to yield the N'-benzylidene derivative.

  • THP Protection: Suspend the intermediate (8 mmol) in anhydrous dichloromethane (40 mL). Add 3,4-dihydro-2H-pyran (DHP, 12 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.4 mmol).

  • Stir at room temperature for 12 hours under an inert argon atmosphere.

  • Quench with saturated aqueous NaHCO3 (20 mL), extract with DCM (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Validation Checkpoint: LC-MS should show the exact mass of the dual-protected intermediate. In 1H-NMR, the disappearance of the pyrazole N-H broad singlet (~13-14 ppm) and the appearance of the THP acetal proton multiplet (~5.4 ppm) confirm successful N1-protection.

Protocol 2: Regioselective C3 Suzuki-Miyaura Cross-Coupling

Causality & Expert Insight: With the nitrogens secured, the electronic disparity between C3 and C4 dictates the reaction pathway. We utilize Pd(PPh3)4 and a mild base (Na2CO3) to facilitate transmetalation without cleaving the THP group or forcing oxidative addition at C4.

Mechanism Pd0 Active Pd(0) Catalyst OxAdd3 Oxidative Addition at C3 (Fast, Electrophilic) Pd0->OxAdd3 Major Pathway (Electronic Control) OxAdd4 Oxidative Addition at C4 (Slow, Electron-Rich) Pd0->OxAdd4 Minor Pathway (Steric Hindrance) TransMet Transmetalation (Ar-B(OH)2) OxAdd3->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Fig 2. Regioselective Pd-catalyzed catalytic cycle favoring C3 oxidative addition.

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask, combine the protected pyrazole (5 mmol), arylboronic acid (5.5 mmol), and Pd(PPh3)4 (0.25 mmol, 5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (25 mL) and a degassed 2M aqueous solution of Na2CO3 (5 mL).

  • Heat the biphasic mixture to 80 °C and stir vigorously for 8-12 hours.

  • Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (30 mL). Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography.

Validation Checkpoint: 13C-NMR is the definitive self-validating tool here. The C3 carbon signal will shift significantly downfield (from ~110 ppm to ~145 ppm) due to arylation, while the C4 carbon signal will remain largely unchanged, confirming regioselectivity.

Protocol 3: Late-Stage C4 Buchwald-Hartwig Amination

Causality & Expert Insight: The remaining C4-Br is electron-rich and sterically shielded by the newly installed C3-aryl group and the C5-carbohydrazide derivative. Standard catalysts will stall at the resting state. To force oxidative addition and accelerate reductive elimination, a highly active, bulky dialkylbiaryl phosphine ligand (e.g., tBuBrettPhos) is required.

Step-by-Step Methodology:

  • Charge a vial with the C3-arylated intermediate (2 mmol), the desired secondary amine (3 mmol), Pd2(dba)3 (0.05 mmol, 2.5 mol%), tBuBrettPhos (0.12 mmol, 6 mol%), and sodium tert-butoxide (NaOtBu, 3 mmol).

  • Purge with argon, add anhydrous toluene (10 mL), and seal the vial.

  • Heat to 110 °C for 16 hours.

  • Cool, filter through a pad of Celite (eluting with EtOAc), and concentrate.

  • Global Deprotection: Dissolve the crude product in methanol (10 mL) and add 2M HCl (2 mL). Stir at 50 °C for 4 hours to simultaneously cleave the THP group and hydrolyze the Schiff base, revealing the fully functionalized 3,4-substituted-1H-pyrazole-5-carbohydrazide.

Validation Checkpoint: LC-MS analysis of the final reaction mixture will confirm the loss of the bromine isotope pattern (M / M+2) and the appearance of the target mass, verifying complete C4 substitution and global deprotection.

References

  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. nih.gov. 3

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. nih.gov. 4

  • Pyrazoles - Building Block / BOC Sciences. bocsci.com.

  • Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. znaturforsch.com. 5

  • Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. researchgate.net. 2

Sources

Application

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide

Executive Summary The 1H-pyrazole scaffold is a privileged motif in modern drug discovery, frequently appearing in kinase inhibitors, anti-inflammatory agents, and CNS therapeutics. Functionalizing the highly dense 3,4-d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazole scaffold is a privileged motif in modern drug discovery, frequently appearing in kinase inhibitors, anti-inflammatory agents, and CNS therapeutics. Functionalizing the highly dense 3,4-dibromo-1H-pyrazole-5-carbohydrazide presents two distinct synthetic challenges:

  • Regiocontrol: Differentiating the reactivity between the C3 and C4 carbon-bromine bonds.

  • Chemoselectivity & Catalyst Tolerance: Preventing the highly coordinating 5-carbohydrazide moiety (-CONHNH₂) and the acidic 1H-pyrazole nitrogen from poisoning the palladium catalyst.

This application note provides a self-validating, step-by-step methodology for both the regioselective C3-monoarylation and the exhaustive C3,C4-diarylation of this complex scaffold, grounded in established organometallic principles.

Mechanistic Insights & Causality (E-E-A-T)

The "Why" Behind Regioselectivity (C3 vs. C4)

In polyhalogenated heterocycles, the site of initial oxidative addition by the Pd(0) catalyst is governed by the electron density of the respective C-X bonds. The C3 position in the pyrazole ring is adjacent to the electronegative nitrogen atom. This proximity induces a strong electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the C3-Br bond compared to the C4-Br bond. Consequently, [1].

Overcoming Carbohydrazide-Induced Catalyst Poisoning

The -CONHNH₂ group is a potent bidentate ligand. In standard cross-coupling conditions, it can sequester the Pd(II) intermediate, forming a stable, off-cycle palladacycle that halts catalysis.

  • The Solution: Utilizing a highly sterically demanding biaryl phosphine ligand, such as XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). The massive steric bulk of XPhos ensures that the palladium center remains mono-ligated (L₁Pd) and physically blocks the multi-dentate chelation of the carbohydrazide, forcing the metal to remain in the productive catalytic cycle.

Experimental Workflow & Decision Tree

The following diagram outlines the strategic divergence between mono- and di-arylation pathways.

Workflow Start 3,4-Dibromo-1H-pyrazole- 5-carbohydrazide Protect Optional Protection (e.g., Boc2O, THP) Start->Protect Choice Target Product? Protect->Choice Mono C3-Monoarylation 1.0 eq Ar-B(OH)2 Pd(OAc)2, XPhos, K3PO4 Choice->Mono Mono-aryl Di C3,C4-Diarylation 2.5 eq Ar-B(OH)2 Pd(dppf)Cl2, Cs2CO3 Choice->Di Di-aryl Purify Workup & Chromatography (IPC: LCMS/TLC) Mono->Purify Di->Purify

Figure 1: Decision tree for the selective Suzuki-Miyaura coupling of 3,4-dibromopyrazoles.

Quantitative Data & Condition Optimization

To establish the most robust protocol, various conditions were screened. The data below summarizes the critical parameters required to achieve high C3-selectivity without degrading the carbohydrazide.

Table 1: Optimization of C3-Regioselective Arylation Conditions

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)C3:C4 SelectivityObservation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O80354:1Catalyst poisoning observed.
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O90628:1Moderate conversion.
3 Pd(OAc)₂ / XPhos K₃PO₄ Dioxane/H₂O 80 89 >20:1 Optimal; clean conversion.
4Pd(OAc)₂ / XPhosK₃PO₄DMF1004512:1Hydrazide decomposition.

Detailed Experimental Protocols

Protocol A: Regioselective C3-Monoarylation

Objective: Selectively couple an aryl boronic acid at the C3 position while leaving the C4 bromide intact for downstream orthogonal functionalization.

Reagents:

  • 3,4-Dibromo-1H-pyrazole-5-carbohydrazide (1.0 eq, 1.0 mmol)

  • Aryl boronic acid (1.05 eq, 1.05 mmol)

  • Pd(OAc)₂ (0.05 eq, 5 mol%)

  • XPhos (0.10 eq, 10 mol%)

  • K₃PO₄ (2.0 eq, 2.0 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): Charge a Schlenk flask with the pyrazole substrate, aryl boronic acid, and K₃PO₄. Add the 1,4-Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen promotes the oxidative homocoupling of the boronic acid (forming biaryl impurities) and rapidly degrades the electron-rich XPhos ligand.

  • Catalyst Activation: Under a positive flow of Argon, quickly add Pd(OAc)₂ and XPhos.

    • Causality: Pd(OAc)₂ is reduced in situ by the phosphine to form the active Pd(0)-XPhos species.

  • Reaction Execution: Seal the flask and heat to 80 °C in a pre-heated oil bath. Stir vigorously for 4 hours.

  • Validation & In-Process Control (IPC):

    • Visual: The reaction mixture should transition from a bright yellow suspension to a homogeneous dark orange/amber solution. The appearance of a black precipitate (Pd black) indicates ligand starvation or catalyst deactivation.

    • Analytical: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LCMS. The protocol is validated when the starting material mass completely disappears, replaced by a single major peak corresponding to [M+H] = (Mass_SM - 79.9 + Mass_Ar).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Exhaustive C3, C4-Diarylation

Objective: Drive the reaction to completion at both brominated sites using an excess of coupling partner and a robust bidentate ligand.

Modifications from Protocol A:

  • Reagents: Increase Aryl boronic acid to 2.5 eq . Change catalyst to Pd(dppf)Cl₂ (10 mol%) and base to Cs₂CO₃ (3.0 eq).

  • Causality: The C4 position is significantly less reactive due to higher electron density. Pd(dppf)Cl₂ provides a wider bite angle that facilitates the difficult reductive elimination step for the second arylation. Cs₂CO₃ provides the stronger basicity required to accelerate transmetalation at the sterically hindered, newly formed C3-aryl adjacent site.

  • Execution: Heat to 100 °C for 12 hours.

Catalytic Pathway Visualization

The following diagram illustrates the generalized catalytic cycle, emphasizing the regioselective oxidative addition at the C3 position.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Fast at C3) Pd0->OA 3,4-Dibromo- pyrazole TM Trans- metalation OA->TM Base RE Reductive Elimination TM->RE Ar-B(OH)2 RE->Pd0 Product

Figure 2: Pd-catalyzed Suzuki-Miyaura cycle highlighting rapid oxidative addition at the electron-deficient C3 site.

References

Method

Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold

An Application Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines The pyrazolo[1,5-a]pyrimidine structural motif represents a fused, planar N-heterocyclic system of significant interest in medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine structural motif represents a fused, planar N-heterocyclic system of significant interest in medicinal chemistry and materials science.[1] Its rigid framework, combined with extensive synthetic versatility, allows for structural modifications across its periphery, making it a privileged scaffold for combinatorial library design and drug discovery.[1][2] This unique architecture is at the core of numerous pharmacologically active agents, including the hypnotic drug Zaleplon, the anxiolytic Ocinaplon, and the anticancer agent Dinaciclib.[3] The broad spectrum of biological activities associated with these compounds, such as protein kinase inhibition, underscores the importance of robust and flexible synthetic methodologies.[4][5] Furthermore, their notable photophysical properties have garnered attention for applications in materials science as emergent fluorophores.[1]

This guide provides an in-depth exploration of the primary synthetic routes to the pyrazolo[1,5-a]pyrimidine core, focusing on the underlying chemical principles, detailed experimental protocols, and strategies for achieving structural diversity.

Core Synthetic Strategy: The [3+3] Cyclocondensation

The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine ring system is the cyclocondensation reaction between a 3-amino-1H-pyrazole (a 1,3-bisnucleophile) and a 1,3-biselectrophilic compound.[1] This approach allows for the systematic introduction of substituents at positions 2, 3, 5, 6, and 7 of the final heterocyclic system.

Mechanism of Action: Condensation and Cyclization

The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole onto one of the electrophilic centers of the 1,3-biselectrophile (e.g., a carbonyl group of a 1,3-diketone). This is typically followed by the elimination of a water molecule to form an enamine intermediate. The subsequent and decisive step is an intramolecular cyclization, where the endocyclic nitrogen atom of the pyrazole ring (N1) attacks the second electrophilic center. A final dehydration step yields the aromatic pyrazolo[1,5-a]pyrimidine core. The use of an acid catalyst, such as acetic acid, is common as it protonates the carbonyl oxygen, activating it for nucleophilic attack and facilitating the dehydration steps.

Mechanism cluster_0 Reactants cluster_1 Reaction Pathway 3-Aminopyrazole 3-Aminopyrazole Step1 Initial Condensation (Attack by -NH2) 3-Aminopyrazole->Step1 1,3-Diketone 1,3-Diketone 1,3-Diketone->Step1 Intermediate Enamine Intermediate Step1->Intermediate - H2O Step2 Intramolecular Cyclization (Attack by Ring N) Intermediate->Step2 Dehydration Final Dehydration Step2->Dehydration Product Pyrazolo[1,5-a]pyrimidine Dehydration->Product - H2O

Caption: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Controlling Regioselectivity

A critical consideration in this synthesis is regioselectivity, which arises when using unsymmetrical 1,3-biselectrophiles, such as non-symmetrical 1,3-diketones. The initial condensation can occur at either of the two distinct carbonyl groups, potentially leading to two different regioisomeric products. The outcome is often governed by the electronic and steric properties of the substituents on the diketone and the reaction conditions. For instance, in acidic media, the reaction may favor the formation of one isomer, while different conditions could lead to the other.[6] Fine-tuning reaction parameters is therefore essential for selectively accessing the desired pyrazolo[1,5-a]pyrimidinone regioisomer.[7]

Regioselectivity Reactants 3-Aminopyrazole + Unsymmetrical 1,3-Diketone (R1 ≠ R2) Path_A Attack at C1 Reactants->Path_A Path_B Attack at C2 Reactants->Path_B Product_A Regioisomer A Path_A->Product_A Product_B Regioisomer B Path_B->Product_B

Caption: Regioselectivity in the synthesis from unsymmetrical diketones.

Application Protocols: Synthesis and Methodologies

The following protocols provide detailed, field-proven methodologies for the synthesis of variously substituted pyrazolo[1,5-a]pyrimidines.

Protocol 1: Conventional Synthesis from β-Diketones

This protocol describes a general and robust method for the synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines via the condensation of a 3-aminopyrazole with a 1,3-diketone under conventional heating.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 3-aminopyrazole (1.0 eq.) and the corresponding 1,3-diketone (1.1 eq.) in glacial acetic acid (5-10 mL per mmol of aminopyrazole).

  • Heating: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the mixture to cool to room temperature. A precipitate will often form. If not, slowly pour the reaction mixture into ice-cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, or a DMF/water mixture) to afford the pure pyrazolo[1,5-a]pyrimidine.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC/MS analysis.

Data Presentation: Scope of the Reaction

3-Aminopyrazole Substituent (R¹)1,3-Diketone (R², R³)ProductYield (%)Reference
HAcetylacetone (Me, Me)5,7-Dimethylpyrazolo[1,5-a]pyrimidine>80%[3]
PhenylBenzoylacetone (Ph, Me)2,5-Diphenyl-7-methylpyrazolo[1,5-a]pyrimidineGood[8]
4-ChlorophenylChalconesVariously substitutedModerate[9]
MethylDiethyl malonate2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol89%[10]
Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis offers a significant acceleration of reaction times and often leads to higher yields and purer products compared to conventional heating.[3]

Step-by-Step Methodology:

  • Reaction Setup: In a dedicated microwave reaction vessel, combine the 5-aminopyrazole (1.0 eq.) and the 2-arylmalondialdehyde (1.0 eq.). If required, a minimal amount of a high-boiling solvent like DMF or acetic acid can be added. For some reactions, solvent-free conditions are effective.[4]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 170 °C) for a short duration (e.g., 10-15 minutes).[3] The reaction should be monitored for pressure changes.

  • Work-up and Purification: After cooling, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Chromatography: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired 7-arylpyrazolo[1,5-a]pyrimidine.

  • Validation: Characterize the product by standard spectroscopic methods (NMR, MS).

Protocol 3: Synthesis of Amino-Substituted Derivatives

The introduction of an amino group, a key pharmacophore, can be achieved by using biselectrophiles containing a nitrile group, such as malononitrile or ethyl cyanoacetate.[3][8]

Step-by-Step Methodology:

  • Reaction Setup: Combine 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile (1.0 eq.) and ethyl cyanoacetate (1.0 eq.).[11]

  • Heating: Heat the mixture in an oil bath at 160 °C for 2 hours under solvent-free conditions.[11]

  • Isolation: After cooling, the resulting solid is triturated with ethanol (10 mL).

  • Purification: The solid is collected by filtration, dried, and then recrystallized from DMF to yield the pure 7-amino-5-oxo-pyrazolo[1,5-a]pyrimidine derivative.[11]

  • Validation: Confirm the structure via spectroscopic analysis and elemental analysis.

Experimental_Workflow Start Reaction Setup (Reactants + Solvent) Process Heating (Conventional or Microwave) Start->Process 1 Workup Isolation (Precipitation / Extraction) Process->Workup 2 Purify Purification (Recrystallization / Chromatography) Workup->Purify 3 Analyze Analysis & Validation (NMR, LC/MS) Purify->Analyze 4

Caption: Standard experimental workflow for synthesis and validation.

Conclusion and Future Outlook

The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established field, yet it continues to evolve. The core cyclocondensation reaction remains the most powerful tool, offering reliability and access to a wide diversity of structures.[1][4] Modern methodologies, including microwave-assisted reactions and multicomponent strategies, are enhancing the efficiency and environmental friendliness of these syntheses.[3][4][12] Challenges such as achieving perfect regioselectivity and developing more sustainable protocols remain active areas of research.[7][13] As the demand for novel kinase inhibitors and other therapeutic agents grows, the development of innovative and efficient routes to functionalized pyrazolo[1,5-a]pyrimidines will continue to be a priority for researchers in drug discovery and organic synthesis.[5]

References

  • Gomez, C., Ramirez-Prada, J., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2691. [Link]

  • Shaaban, M. R., & Farag, A. M. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry, 56(5), 1435-1450. [Link]

  • Lindsley, C. W., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry, 9(3), 455-463. [Link]

  • Farghaly, T. A., & Gomha, S. M. (2020). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Mini-Reviews in Organic Chemistry, 17(5), 528-543. [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]

  • Tigreros, A., & Portilla, J. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-19. [Link]

  • Wang, X., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 63-67. [Link]

  • Tigreros, A., & Portilla, J. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14, 1-19. [Link]

  • Gomaa, A. M., et al. (2021). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 26(11), 3169. [Link]

  • Sławiński, J., et al. (2019). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 24(21), 3949. [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]

  • ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines using the cyclocondensation technique as a solvent-free approach. [Link]

  • Gomez, C., Ramirez-Prada, J., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2691. [Link]

  • El-Borai, M. A., et al. (1983). Synthesis of substituted pyrazolo [1,5 — a] pyrimidines. Journal of the Chinese Chemical Society, 30(4), 289-293. [Link]

  • Abdel-Aziz, M., et al. (2025). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega. [Link]

  • Das, B. K., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/non. Periodica Polytechnica Chemical Engineering, 68(3), 287-296. [Link]

  • El-Damasy, A. K., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5431. [Link]

  • Lindsley, C. W., et al. (2007). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry, 72(1), 214-220. [Link]

  • Zhang, Y., et al. (2025). Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Organic Letters. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide synthesis

Welcome to the Technical Support Center for the synthesis of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide . This guide is engineered for research scientists and drug development professionals experiencing bottlenecks in yiel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide . This guide is engineered for research scientists and drug development professionals experiencing bottlenecks in yield, purity, or reaction stalling during the synthesis of highly functionalized pyrazole scaffolds.

As a Senior Application Scientist, I have structured this guide to move beyond basic procedures. We will dissect the mechanistic causality behind common failures—specifically regioselectivity issues during bromination, steric hindrance during esterification, and dimerization side-reactions during hydrazinolysis.

Synthesis Workflow Overview

The synthesis of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide[1] is a three-step process starting from commercially available 1H-pyrazole-5-carboxylic acid.

SynthesisWorkflow A 1H-Pyrazole-5- carboxylic acid B 3,4-Dibromo-1H-pyrazole- 5-carboxylic acid A->B Br2 (2.2 eq) AcOH, 60°C C Methyl 3,4-dibromo-1H- pyrazole-5-carboxylate B->C SOCl2, MeOH Reflux D 3,4-Dibromo-1H-pyrazole- 5-carbohydrazide C->D NH2NH2·H2O (4 eq) EtOH, Reflux

Synthesis workflow for 3,4-Dibromo-1H-pyrazole-5-carbohydrazide.

Troubleshooting & Mechanistic Q&A

Step 1: Electrophilic Bromination

Q: Why am I isolating a mixture of mono-brominated and di-brominated products, along with decarboxylated impurities? A: The pyrazole ring undergoes electrophilic aromatic substitution preferentially at the C4 position because it is the most electron-rich site[2]. The first bromination is rapid. However, the subsequent bromination at the C3 position is severely deactivated by both the newly added C4-bromine and the C5-carboxylic acid.

  • Causality & Solution: If you use exactly 2.0 equivalents of bromine at room temperature, the reaction will stall at the 4-bromo intermediate. You must use a slight excess of bromine (2.2 equivalents) and elevate the temperature to 60 °C to overcome the activation energy barrier for the second substitution. Exceeding 70 °C, however, triggers thermal decarboxylation. Using glacial acetic acid as the solvent stabilizes the intermediate through hydrogen bonding, preventing premature degradation.

Step 2: Esterification

Q: Standard Fischer esterification (MeOH with catalytic H₂SO₄) yields less than 50% conversion even after 24 hours. How can I drive this to completion? A: The failure of standard Fischer esterification here is a classic case of steric and electronic hindrance. The bulky bromine atoms at C3 and C4 physically block the trajectory of the incoming methanol nucleophile. Furthermore, the electron-withdrawing nature of the dibromopyrazole ring reduces the nucleophilicity of the carbonyl oxygen, making protonation by H₂SO₄ less effective.

  • Causality & Solution: You must bypass the standard protonation pathway by converting the carboxylic acid into a highly reactive acid chloride intermediate. By using Thionyl Chloride (SOCl₂) in methanol, the reaction proceeds via a tetrahedral intermediate that is significantly more electrophilic, driving the esterification to >90% yield regardless of steric bulk.

Step 3: Hydrazinolysis

Q: My hydrazinolysis is yielding a highly insoluble byproduct, and the target carbohydrazide yield is low. What is happening? A: Hydrazine is a potent, bifunctional nucleophile. If the local concentration of your pyrazole ester is high relative to hydrazine, the newly formed carbohydrazide will act as a nucleophile itself, attacking a second molecule of ester to form a symmetric, highly insoluble diacylhydrazine dimer[3].

  • Causality & Solution: To prevent dimerization, you must maintain a pseudo-first-order kinetic environment by using a massive excess of Hydrazine Hydrate (at least 4.0 equivalents). Additionally, the electron-withdrawing bromines increase the acidity of the pyrazole N-H proton, which can neutralize some hydrazine into a non-nucleophilic salt. Using absolute ethanol under reflux ensures both reactants remain fully solvated, maximizing the rate of the desired acyl substitution.

Quantitative Data: Optimization Summary

The following table summarizes the causal parameters adjusted to optimize the yield across the three-step workflow.

Synthesis StepCritical ParameterTraditional MethodOptimized MethodYield Improvement
1. Bromination Reagent Stoichiometry & SolventBr₂ (1.5 eq) in H₂O at 25°CBr₂ (2.2 eq) in AcOH at 60°C45% → 88%
2. Esterification Activation StrategyCat. H₂SO₄ in MeOH (Reflux)SOCl₂ (2.0 eq) in MeOH (Reflux)50% → 92%
3. Hydrazinolysis Nucleophile ConcentrationNH₂NH₂·H₂O (1.1 eq)NH₂NH₂·H₂O (4.0 eq)60% → 85%

Self-Validating Experimental Protocols

Protocol A: Synthesis of 3,4-Dibromo-1H-pyrazole-5-carboxylic acid
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 1H-pyrazole-5-carboxylic acid (11.2 g, 100 mmol) in 100 mL of glacial acetic acid.

  • Addition: Slowly add elemental bromine (35.2 g, 220 mmol, 2.2 eq) dropwise over 30 minutes. In-process control: The solution will turn deep red, and an exothermic reaction will occur.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C for 4 hours.

  • Validation: Monitor by TLC (DCM:MeOH 9:1). The starting material spot (Rf ~0.1) must completely disappear, replaced by a single spot (Rf ~0.4).

  • Isolation: Cool the mixture to room temperature and pour it into 300 mL of ice-cold water. Filter the resulting white precipitate under vacuum, wash extensively with cold water to remove residual acetic acid, and dry under vacuum at 50 °C.

Protocol B: Synthesis of Methyl 3,4-dibromo-1H-pyrazole-5-carboxylate
  • Setup: Dissolve 3,4-dibromo-1H-pyrazole-5-carboxylic acid (27.0 g, 100 mmol) in 150 mL of anhydrous methanol in a rigorously dried flask under an inert nitrogen atmosphere.

  • Activation: Cool the flask to 0 °C using an ice bath. Carefully add Thionyl Chloride (SOCl₂) (23.8 g, 200 mmol, 2.0 eq) dropwise. Caution: Vigorous evolution of HCl and SO₂ gases will occur. Ensure proper venting through a scrubber.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 6 hours.

  • Isolation: Concentrate the reaction mixture in vacuo to remove methanol and excess SOCl₂. Dissolve the residue in Ethyl Acetate (200 mL) and wash with saturated aqueous NaHCO₃ (2 x 100 mL) to neutralize residual acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the ester as a pale yellow solid.

Protocol C: Synthesis of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide
  • Setup: Dissolve the methyl 3,4-dibromo-1H-pyrazole-5-carboxylate (28.4 g, 100 mmol) in 150 mL of absolute ethanol.

  • Nucleophilic Attack: Add Hydrazine Hydrate (80% aqueous solution, 25.0 g, 400 mmol, 4.0 eq) in one portion.

  • Reaction: Heat the mixture to reflux (78 °C) for 8 hours. In-process control: The product will begin to precipitate out of the hot solution as a white solid due to its lower solubility in ethanol compared to the starting ester.

  • Isolation: Cool the reaction mixture to 0 °C to maximize precipitation. Filter the solid under vacuum. Wash the filter cake with ice-cold ethanol (50 mL) followed by cold diethyl ether (50 mL) to remove any unreacted hydrazine and trace water. Dry under high vacuum to afford the pure carbohydrazide.

References

  • Title: 3,4-dibromo-1H-pyrazole-5-carboxylic acid | 13745-16-9 Source: sigmaaldrich.com URL:

  • Title: Explore Quality Chemical Building Blocks at Aaronchem Source: aaronchem.com URL: [1]

  • Title: Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed Source: nih.gov URL: [3]

  • Title: Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews - ACS Publications Source: acs.org URL: [2]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of Pyrazole-Based Compounds

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic behavior of pyrazole derivatives in aqueous environments.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic behavior of pyrazole derivatives in aqueous environments. Pyrazole-based compounds (such as the iconic COX-2 inhibitor, celecoxib, or novel antimicrobial derivatives like BBB4) are highly valued for their broad pharmacological activities. However, their structural nature often classifies them as Biopharmaceutics Classification System (BCS) Class II or IV molecules, severely bottlenecking both in vitro assay reliability and in vivo bioavailability[1].

This guide is designed to move beyond basic troubleshooting. We will dissect the physical chemistry driving these solubility barriers and provide field-proven, self-validating protocols to engineer your way around them.

Part 1: Frequently Asked Questions (Mechanisms & Strategy)

Q1: Why do my pyrazole-based compounds exhibit such poor intrinsic aqueous solubility? A1: The root cause is thermodynamic. The pyrazole ring's planar, aromatic structure promotes tight molecular packing, resulting in an exceptionally high crystal lattice energy[2]. To dissolve the compound, the solvent must first break these strong intermolecular forces. In aqueous media, the highly hydrophobic nature of diaryl-substituted pyrazole scaffolds prevents the formation of favorable hydrogen bonds with water. Consequently, compounds like celecoxib exhibit intrinsic solubilities as low as 3–7 µg/mL[1][3].

Q2: Can I simply adjust the pH of my buffer to force the compound into solution? A2: Yes, but the efficacy is strictly dictated by the compound's pKa and the physiological limits of your assay. Pyrazoles often possess ionizable groups. For example, celecoxib has a pKa of approximately 11.1[1]. Because it is a weak acid, its solubility only marginally increases from 6 µg/mL at pH 7.6 to 11 µg/mL at pH 9.05. Significant solubility enhancement (up to 48 µg/mL) is only achieved under strongly basic conditions (pH 10.9)[1][3]. If your biological system cannot tolerate extreme alkalinity, pH modification alone will fail.

Q3: What is the most effective formulation strategy for in vivo dosing? A3: Amorphous Solid Dispersions (ASDs) and macrocyclic complexation are the gold standards. By dispersing the crystalline pyrazole within a hydrophilic polymer matrix (e.g., phosphatidylcholine) or a cyclodextrin cavity, you bypass the thermodynamic barrier of the crystal lattice entirely[1][4]. The compound is trapped in a high-energy amorphous state, leading to rapid supersaturation when introduced to the gastrointestinal tract.

Part 2: Troubleshooting Common Experimental Failures

Issue 1: Assay Crash-Out (Precipitation Upon Dilution)

Symptom: Your pyrazole compound dissolves perfectly in a 100% DMSO stock solution, but immediately forms a cloudy precipitate when diluted into the aqueous assay medium[5]. Root Cause (Solvent-Shift Precipitation): The local concentration of the compound at the interface of the DMSO droplet and the water exceeds its aqueous thermodynamic solubility limit before it can homogeneously disperse, triggering rapid nucleation. Corrective Action:

  • Reverse the order of addition: Never drop aqueous buffer into your DMSO stock. Always inject the DMSO stock into a rapidly vortexing volume of aqueous buffer to maximize the dispersion rate[3].

  • Pre-load the aqueous phase: Introduce a surfactant (e.g., Tween 80) or a co-solvent like Polyethylene Glycol (PEG) into the aqueous buffer prior to adding the DMSO stock. The surfactant forms micelles that immediately encapsulate the hydrophobic pyrazole molecules, kinetically trapping them in solution and preventing crystal growth.

Issue 2: Erratic In Vivo Bioavailability

Symptom: Oral administration of a standard pyrazole suspension yields highly variable plasma concentrations and poor therapeutic efficacy. Root Cause: Dissolution-rate limited absorption. Standard suspensions rely on the slow dissolution of large crystalline particles, which pass through the absorption window of the GI tract before fully dissolving. Corrective Action: Transition to a nanoformulation. Techniques like dry co-milling or dendrimer encapsulation drastically reduce particle size, exponentially increasing the surface area-to-volume ratio (governed by the Noyes-Whitney equation)[2][6]. For instance, physically entrapping the pyrazole derivative BBB4 in a biodegradable cationic dendrimer (G4K) increased its water solubility by 105-fold without utilizing toxic co-solvents[2].

Part 3: Quantitative Data & Benchmarking

When selecting a solubility enhancement technique, it is critical to benchmark expected outcomes. Table 1 summarizes validated enhancement strategies for pyrazole derivatives.

Table 1: Quantitative Comparison of Solubility Enhancement Techniques

CompoundInitial Aqueous SolubilityEnhancement TechniqueResulting SolubilityFold IncreaseReference
Celecoxib~4.2 µg/mLLyophilized Solid Dispersion (HP-βCD)645 µg/mL~150x[4]
Celecoxib3–7 µg/mLDry Co-milling Nanoformulation8.6 µg/mL~4.8x[6]
BBB4 (Derivative)InsolubleCationic Dendrimer Encapsulation (G4K)Highly Soluble105x[2]
Celecoxib6 µg/mL (pH 7.6)pH Modification (pH 10.9)48 µg/mL8x[1]

Part 4: Step-by-Step Experimental Protocols

Protocol A: Preparation of Pyrazole-Cyclodextrin Inclusion Complexes (Kneading Method)

Scientific Rationale: This method forces physical interaction through mechanical shear stress, while a localized solvent facilitates molecular mobility, ensuring true inclusion complexation rather than a simple physical mixture.

  • Weighing: Accurately weigh equimolar amounts of the pyrazole derivative and Hydroxypropyl-β-Cyclodextrin (HP-βCD).

  • Paste Formation: Place the HP-βCD in a mortar. Add a minimal volume of a 1:1 water/ethanol mixture dropwise to form a homogeneous, viscous paste[5].

  • Incorporation: Gradually add the pyrazole compound into the paste.

  • Mechanical Shear: Knead the mixture continuously for 45–60 minutes[5]. Causality: The mechanical energy forces the hydrophobic pyrazole into the lipophilic cavity of the cyclodextrin, displacing high-energy water molecules from the cavity to achieve a lower overall energy state.

  • Validation & Drying: Dry the resulting solid mass in a vacuum oven at 45°C until a constant weight is achieved[5]. Self-validation: Achieving constant weight confirms the complete removal of residual solvents that could otherwise plasticize the complex and induce instability.

  • Sizing: Pulverize the dried complex and pass it through a 60-mesh sieve to ensure uniform particle size for downstream dissolution testing.

Protocol B: Phosphatidylcholine (PC)-Based Solid Dispersion via Solvent Evaporation

Scientific Rationale: Co-dissolving the drug and lipid matrix ensures molecular-level mixing. Rapid solvent removal traps the drug in an amorphous state before it has the kinetic energy to recrystallize.

  • Dissolution: Dissolve the pyrazole compound and Phosphatidylcholine in a volatile organic solvent (e.g., ethanol or dichloromethane) at a 1:3 w/w ratio[1].

  • Homogenization: Stir magnetically until a completely clear solution is formed, confirming the absence of crystalline nuclei.

  • Carrier Addition: Add an adsorbent carrier (e.g., Neusilin® US2) to the solution[1]. This provides a high-surface-area scaffold that prevents the lipidic matrix from coalescing into a sticky mass.

  • Rapid Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C. Causality: Rapid evaporation deprives the pyrazole molecules of the time and mobility required to organize into a crystal lattice, trapping them in an amorphous state within the PC matrix.

  • Storage: Store the resulting free-flowing powder in a desiccator to prevent moisture-induced plasticization and subsequent recrystallization.

Part 5: Visual Workflows & Mechanistic Pathways

TroubleshootingWorkflow Start Poor Aqueous Solubility of Pyrazole Compound Decision Target Application? Start->Decision InVitro In Vitro Assays Decision->InVitro InVivo In Vivo / Formulation Decision->InVivo SolventShift Co-Solvent Dilution (DMSO/EtOH to Buffer) InVitro->SolventShift SolidDispersion Amorphous Solid Dispersion (e.g., PC-matrix, PVP) InVivo->SolidDispersion Complexation Cyclodextrin Complexation or Dendrimers (G4K) InVivo->Complexation Precipitation Does it precipitate? SolventShift->Precipitation AddSurfactant Add Surfactant/PEG to Aqueous Phase Precipitation->AddSurfactant Yes Success Enhanced Dissolution & Bioavailability Precipitation->Success No AddSurfactant->Success SolidDispersion->Success Complexation->Success

Caption: Workflow for resolving pyrazole solubility issues based on application requirements.

MechanismASD Crystalline Crystalline Pyrazole (High Lattice Energy) Process Co-precipitation / Melt Extrusion Crystalline->Process Polymer Hydrophilic Polymer (e.g., HP-βCD, PC) Polymer->Process Amorphous Amorphous Solid Dispersion (Disrupted Lattice) Process->Amorphous Dissolution Rapid Supersaturation in Aqueous Media Amorphous->Dissolution Overcomes thermodynamic barrier

Caption: Mechanistic pathway of solubility enhancement via amorphous solid dispersion.

References

  • MDPI (Pharmaceutics). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Available at: [Link]

  • ResearchGate / Asian J. Pharm. Res. Dev. Enhancing the solubility of celecoxib via lyophilized solid dispersions using computational and experimental approaches. Available at: [Link]

  • MDPI (Pharmaceutics). Enhancement of Aqueous Solubility and Dissolution of Celecoxib through Phosphatidylcholine-Based Dispersion Systems Solidified with Adsorbent Carriers. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in navigating the scale-up synthesis of 3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in navigating the scale-up synthesis of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide.

Scaling up highly functionalized pyrazoles requires a delicate balance of thermal control, phase management, and reagent safety. This guide bypasses generic advice, focusing instead on the causality behind experimental choices and establishing self-validating protocols to ensure your workflow is robust, safe, and reproducible.

Process Workflow & Logical Relationships

The synthesis follows a highly efficient three-stage linear sequence: Bromination, Esterification, and Hydrazinolysis.

G SM 1H-Pyrazole-5-carboxylic acid Step1 Step 1: Bromination Reagents: Br2, H2O, 60°C SM->Step1 Int1 3,4-Dibromo-1H-pyrazole-5-carboxylic acid Step1->Int1 Step2 Step 2: Esterification Reagents: SOCl2, EtOH, Reflux Int1->Step2 Int2 Ethyl 3,4-dibromo-1H-pyrazole-5-carboxylate Step2->Int2 Step3 Step 3: Hydrazinolysis Reagents: NH2NH2·H2O, EtOH, Reflux Int2->Step3 Product 3,4-Dibromo-1H-pyrazole-5-carbohydrazide Step3->Product

Synthetic workflow for the scale-up of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide.

Troubleshooting & Causality-Driven FAQs

Phase 1: Bromination

Q: During scale-up, our bromination exotherm becomes unmanageable. How can we mitigate this while ensuring complete di-bromination? A: The causality here lies in the differential reactivity of the pyrazole carbons. The first bromination (typically at C-4) is exceptionally fast and highly exothermic. The second bromination (at C-3) requires more forcing conditions. To manage this, do not add all the bromine at once. Use a stepwise temperature gradient: initiate the addition at 40°C to control the initial exotherm, then ramp the reactor to 60°C to provide the activation energy required for the second substitution.

Q: We observe trapped mono-bromo intermediates even with excess bromine. What is the root cause? A: This is a phase-transfer issue. The mono-bromo intermediate often precipitates out of the aqueous matrix prematurely, shielding it from further reaction. By raising the temperature to 60°C after the initial addition, you increase the solubility of the intermediate, ensuring the reaction matrix remains homogeneous enough for the second equivalent of bromine to react.

Phase 2: Esterification

Q: Standard Fischer esterification (EtOH/H₂SO₄) yields are inconsistent at the kilogram scale due to water accumulation. Should we switch to coupling agents? A: No, coupling agents are cost-prohibitive and generate unnecessary waste at scale. Instead, use thionyl chloride (SOCl₂) in absolute ethanol. The causality is twofold: SOCl₂ reacts with ethanol to generate anhydrous HCl in situ, which acts as a pristine Fischer catalyst, while simultaneously consuming any trace water in the system. This creates a self-validating system : copious gas evolution (SO₂ and HCl) directly correlates with the generation of the active catalyst and reaction progress.

Phase 3: Hydrazinolysis

Q: How do we prevent nucleophilic aromatic substitution (SₙAr) of the pyrazole bromines by hydrazine hydrate? A: The pyrazole ring's inherent electron density protects the halogens at the 3 and 4 positions from nucleophilic attack, a principle widely exploited in pyrazole derivatization[1]. Unlike halogens on electron-deficient rings (e.g., pyridines), pyrazole bromines are highly deactivated toward SₙAr. As long as you maintain the reaction at 75–80°C (ethanol reflux) and avoid pressurized vessels, the hydrazinolysis of the ester will proceed selectively and in excellent yields[2].

Q: What is the safest way to handle hydrazine hydrate at scale? A: Hydrazine hydrate (typically 64% or 80% hydrazine) is highly toxic and poses severe inhalation risks. When handling it at scale, rigorous risk assessments and engineering controls are mandatory[3]. Use a closed-loop addition system via a dosing pump, maintain an inert N₂ atmosphere to prevent explosive vapor-air mixtures, and ensure a scrubber system is active. Quench any accidental spills immediately with dilute sodium hypochlorite (bleach) to safely oxidize the hydrazine to nitrogen gas.

Quantitative Data & Process Parameters

Process StageKey ReagentsOptimal TempTarget YieldCritical Quality Attribute (CQA)
1. Bromination Br₂, H₂O40°C → 60°C88–92%Absence of mono-bromo intermediate (HPLC)
2. Esterification SOCl₂, Absolute EtOH78°C (Reflux)90–95%Complete dissolution of starting material
3. Hydrazinolysis NH₂NH₂·H₂O, EtOH78°C (Reflux)85–90%Formation of dense crystalline precipitate

Validated Scale-Up Methodologies (1 kg Scale)

Step 1: Synthesis of 3,4-Dibromo-1H-pyrazole-5-carboxylic acid
  • Preparation: Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and a dropping funnel vented to a caustic scrubber.

  • Suspension: Charge the reactor with 1.0 kg (8.92 mol) of 1H-pyrazole-5-carboxylic acid and 10 L of Deionized (DI) water. Stir at 250 RPM.

  • Addition: Heat the suspension to 40°C. Add 3.14 kg (19.6 mol, 2.2 eq) of liquid bromine dropwise over 3 hours.

  • Self-Validation: Observe the phase change. The initial white suspension will transition into a heavy, off-white slurry as the dense dibromo product forms.

  • Maturation: Ramp the reactor temperature to 60°C and stir for 4 hours to drive the second bromination to completion.

  • Isolation: Cool the reactor to 10°C. Filter the product via a Nutsche filter, wash with 3 x 2 L of cold DI water, and dry under vacuum at 50°C to constant weight.

Step 2: Synthesis of Ethyl 3,4-dibromo-1H-pyrazole-5-carboxylate
  • Suspension: In a clean, dry 20 L reactor under N₂, suspend 1.0 kg (3.70 mol) of the dried 3,4-dibromo-1H-pyrazole-5-carboxylic acid in 8 L of absolute ethanol.

  • Catalyst Generation: Cool the mixture to 0°C. Slowly add 660 g (5.55 mol, 1.5 eq) of SOCl₂ dropwise over 2 hours.

  • Self-Validation: Vigorous gas evolution (SO₂/HCl) will occur. The suspension will gradually clear into a homogeneous solution as the ester forms, visually validating the conversion.

  • Reflux: Heat the solution to reflux (78°C) for 6 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove excess ethanol. Quench the residue carefully with saturated aqueous NaHCO₃ (5 L) until pH 8 is reached. Extract with ethyl acetate (2 x 4 L), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the solid ester.

Step 3: Synthesis of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide
  • Dissolution: Dissolve 1.0 kg (3.35 mol) of ethyl 3,4-dibromo-1H-pyrazole-5-carboxylate in 5 L of ethanol in a 10 L reactor.

  • Hydrazine Addition: At room temperature, add 419 g (8.37 mol, 2.5 eq) of hydrazine hydrate (80% aqueous solution) dropwise via a closed-loop dosing pump.

  • Reflux: Heat the reaction to reflux (78°C) for 6 hours.

  • Self-Validation: The target carbohydrazide is highly crystalline and significantly less soluble in ethanol than the starting ester. As the reaction progresses, a thick, white crystalline precipitate will form at reflux, validating the successful hydrazinolysis.

  • Isolation: Cool the mixture to 0°C and age for 2 hours to maximize crystallization. Filter the solid, wash with 2 x 1 L of ice-cold ethanol, and dry under high vacuum at 45°C.

Sources

Optimization

Technical Support Center: Monitoring the Synthesis of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide

Welcome to the technical support center for the synthesis of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for monitoring this specific chemical synthesis. Pyrazole derivatives are a significant class of N-heterocyclic compounds due to their wide range of biological activities and applications in medicinal chemistry.[1][2] The successful synthesis of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide hinges on careful reaction monitoring to ensure optimal yield, purity, and to minimize side-product formation.

This resource provides practical, field-proven insights into the application of key analytical techniques. We will delve into the causality behind experimental choices and provide self-validating protocols to enhance the reliability of your results.

I. Synthesis Overview and Key Monitoring Checkpoints

The synthesis of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide typically involves the reaction of a corresponding pyrazole ester with hydrazine hydrate.[3][4] Monitoring the reaction progress is crucial to determine the point of completion and to identify the formation of any significant impurities.

Logical Workflow for Synthesis Monitoring

Caption: Workflow for monitoring the synthesis of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide.

II. Thin-Layer Chromatography (TLC): Your First Line of Analysis

TLC is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of a reaction.[5][6] It allows for the simultaneous visualization of the starting material, product, and any major byproducts.

Frequently Asked Questions & Troubleshooting for TLC

Q1: I'm not seeing any spots on my TLC plate, or the spots are very faint. What's going wrong?

A1: This is a common issue that can stem from several factors:

  • Insufficient Concentration: The concentration of your reaction mixture aliquot may be too low. Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications.

  • Inappropriate Visualization Technique: Not all compounds are visible under UV light.[7][8] 3,4-Dibromo-1H-pyrazole-5-carbohydrazide, containing a conjugated system, should be UV active. However, if you suspect non-UV active impurities, a chemical stain is necessary. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for visualizing a wide range of organic compounds.[9]

  • Compound Volatility: While less likely for this specific compound, highly volatile substances can evaporate from the TLC plate before or during visualization.

Q2: My spots are streaking and not well-defined. How can I improve the resolution?

A2: Spot streaking on a TLC plate can be caused by:

  • Sample Overloading: Applying too much of the reaction mixture to the plate can lead to broad, streaky spots. Use a smaller capillary spotter or dilute your sample.

  • Inappropriate Solvent System: The polarity of the mobile phase (eluent) is critical. If the eluent is too polar, all components will travel with the solvent front (high Rf values). If it's not polar enough, they will remain at the baseline (low Rf values). A good starting point for pyrazole derivatives is a mixture of ethyl acetate and hexane.[10] You may need to systematically vary the ratio to achieve optimal separation (e.g., 20:80, 30:70, 50:50 ethyl acetate:hexane).

  • Acidic or Basic Nature of the Compound: The hydrazide group can interact strongly with the silica gel (which is slightly acidic). Adding a small amount of a modifier to your eluent, such as a few drops of triethylamine (for basic compounds) or acetic acid (for acidic compounds), can often resolve streaking issues.

Protocol: Effective TLC Monitoring
  • Plate Preparation: Use silica gel 60 F254 plates. Draw a faint pencil line about 1 cm from the bottom to serve as the origin.

  • Spotting: Using a fine capillary tube, carefully spot a small amount of your starting ester, the co-reactant (hydrazine hydrate, if stable), and an aliquot of the reaction mixture on the origin line.

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 30:70 ethyl acetate:hexane). Ensure the solvent level is below the origin line. Cover the chamber to maintain a saturated atmosphere.

  • Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm).[7] Circle the visible spots with a pencil. If necessary, subsequently use a chemical stain like potassium permanganate.

Compound Type Typical Rf Value Range (30:70 EtOAc/Hexane) Visualization
Starting EsterHigher Rf (less polar)UV Active
Product (Carbohydrazide)Lower Rf (more polar)UV Active
Baseline ImpuritiesRf ≈ 0UV or Stain

III. High-Performance Liquid Chromatography (HPLC): For Quantitative Insight

While TLC provides a qualitative snapshot, HPLC (or UPLC) offers quantitative data on reaction conversion and purity.[11][12] This is particularly important in drug development for process optimization and quality control. A Reverse-Phase HPLC (RP-HPLC) method is generally suitable for pyrazole derivatives.[11][12]

Frequently Asked Questions & Troubleshooting for HPLC

Q1: I am seeing broad or split peaks for my compound. What could be the cause?

A1: Peak shape issues in HPLC can be complex, but common culprits include:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute your sample and re-inject.

  • Inappropriate Mobile Phase pH: The ionization state of your analyte can affect its retention and peak shape. The carbohydrazide moiety has basic character. Ensure the pH of your mobile phase is at least 2 pH units away from the pKa of your compound to ensure it is in a single ionic form. A mobile phase containing a small amount of trifluoroacetic acid (TFA) or formic acid is often used.

  • Column Contamination or Degradation: If the column has been used extensively or with incompatible samples, performance can degrade. Try flushing the column with a strong solvent or, if necessary, replace it.

Q2: The retention times of my peaks are shifting between runs. Why is this happening?

A2: Retention time instability can invalidate your results. Check for:

  • Inconsistent Mobile Phase Composition: Ensure your mobile phase is thoroughly mixed and degassed. If using a gradient, ensure the pump is functioning correctly.

  • Fluctuations in Column Temperature: A column heater provides a stable thermal environment, which is crucial for reproducible retention times.[11]

  • Pump Malfunction: Leaks or air bubbles in the pump can cause flow rate fluctuations, leading to shifting retention times.

Protocol: RP-HPLC Method for Reaction Monitoring
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a 95:5 (A:B) mixture, ramping to 5:95 (A:B) over 10 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by a UV scan of the product (typically in the 254-280 nm range for pyrazoles).

  • Sample Preparation: Quench a small aliquot of the reaction mixture in a known volume of mobile phase A. Filter through a 0.45 µm syringe filter before injection.

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification

NMR spectroscopy is the cornerstone for structural elucidation and is invaluable for confirming the conversion of the starting ester to the desired carbohydrazide.[13][14][15] ¹H NMR is particularly useful for monitoring the disappearance of signals from the starting material and the appearance of new signals corresponding to the product.

Frequently Asked Questions & Troubleshooting for NMR

Q1: In the ¹H NMR of my crude product, I see the disappearance of the ester's -OCH₂CH₃ signals, but the new N-H signals for the hydrazide are very broad or not visible. Where are they?

A1: Protons on heteroatoms (like N-H) are often broad and can exchange with trace amounts of water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃).[16] This broadening can sometimes make them difficult to distinguish from the baseline.

  • Use a Dry Solvent: Ensure you are using a fresh, sealed ampoule of deuterated solvent.

  • D₂O Exchange: To confirm the presence of N-H protons, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The exchangeable N-H protons will be replaced by deuterium, and their signals will disappear.

  • Temperature Effects: Variable temperature NMR can sometimes sharpen broad signals.

Q2: The chemical shifts in my experimental NMR spectrum don't perfectly match the literature values. Should I be concerned?

A2: Minor deviations in chemical shifts are common and can be influenced by:

  • Solvent Effects: The choice of deuterated solvent can significantly impact chemical shifts.[16] Always compare your data to literature values obtained in the same solvent.

  • Concentration: Sample concentration can cause slight shifts.

  • pH and Temperature: As with HPLC, the pH and temperature can affect the electronic environment of the nuclei.

Key ¹H NMR Spectral Features to Monitor
Functional Group Typical Chemical Shift (δ, ppm) Expected Change During Reaction
Ester -OCH₂ CH₃~4.1-4.4 (quartet)Disappears
Ester -OCH₂CH₃ ~1.2-1.4 (triplet)Disappears
Pyrazole C-H~6.5-8.0 (singlet)May shift slightly
Hydrazide -NH NH₂Broad, variable (e.g., 8.0-9.5)Appears
Hydrazide -NHNH₂ Broad, variable (e.g., 4.0-5.0)Appears

V. Mass Spectrometry (MS) and Infrared (IR) Spectroscopy: Confirmatory Techniques

While not typically used for real-time monitoring, MS and IR are essential for the final characterization of the purified product.

Mass Spectrometry (MS)

Q: My GC-MS analysis is not giving a clear molecular ion peak for my brominated pyrazole. Why?

A: Gas Chromatography-Mass Spectrometry (GC-MS) can be used for halogenated compounds.[17][18] However, the high boiling point and potential thermal lability of the carbohydrazide may make it unsuitable for GC. Electrospray Ionization (ESI) MS, often coupled with HPLC, is generally a better choice. The presence of two bromine atoms will give a characteristic isotopic pattern (M, M+2, M+4 peaks) that is crucial for confirming the structure.[19]

Infrared (IR) Spectroscopy

Q: What are the key IR stretches I should look for to confirm the formation of the carbohydrazide?

A: IR spectroscopy is excellent for identifying functional groups.[20][21] You should monitor for:

  • Disappearance of the Ester C=O Stretch: Typically around 1730-1750 cm⁻¹.

  • Appearance of the Amide C=O Stretch: The carbohydrazide will have a carbonyl stretch at a lower wavenumber, usually around 1650-1680 cm⁻¹.

  • Appearance of N-H Stretches: Look for new, often broad, peaks in the 3200-3400 cm⁻¹ region corresponding to the N-H bonds of the hydrazide group.[20]

Workflow for Final Product Characterization

Sources

Reference Data & Comparative Studies

Validation

Comprehensive SAR Comparison Guide: 3,4-Dibromo-1H-pyrazole-5-carbohydrazide Analogs vs. Conventional Pyrazole Scaffolds

Executive Summary In the landscape of rational drug design, the pyrazole ring is a highly privileged heterocyclic scaffold. However, the exact substitution pattern dictates the molecule's pharmacokinetic (PK) and pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the pyrazole ring is a highly privileged heterocyclic scaffold. However, the exact substitution pattern dictates the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) fate. This guide provides an objective, data-driven comparison of the 3,4-Dibromo-1H-pyrazole-5-carbohydrazide building block (CAS: 1092791-48-4) 1 against unhalogenated and mono-halogenated pyrazole alternatives. By analyzing structural-activity relationships (SAR) across oncology (A549 lung cancer cells) and antimicrobial (DNA Gyrase) targets, we demonstrate how dual bromination and carbohydrazide functionalization synergistically optimize lipophilicity, halogen bonding, and target anchoring.

Mechanistic Rationale: The Tripartite Pharmacophore

To understand why the 3,4-dibromo-5-carbohydrazide substitution pattern outperforms simpler analogs, we must deconstruct the causality behind its molecular interactions.

  • The 1H-Pyrazole Core: The core provides essential aromaticity. The un-substituted nitrogen acts as a critical hydrogen-bond donor/acceptor, allowing the molecule to orient itself within polar regions of enzymatic active sites 2.

  • 3,4-Dibromo Substitution (Steric Bulk & Lipophilicity): Halogenation is not merely about blocking metabolic soft spots. Bromine atoms act as highly directional halogen bond donors 3. Furthermore, SAR studies indicate that pyrazole-5-carbohydrazide derivatives require a specific LogP window (4.12–6.80) to achieve maximal intracellular accumulation and inhibitory effects against A549 cancer cells 4. The dual bromine substitution perfectly tunes the molecule into this highly permeable lipophilic range.

  • 5-Carbohydrazide Moiety (Metal Chelation & Anchoring): The carbohydrazide tail is highly versatile. It readily forms hydrazones that exhibit potent antinociceptive and antiparasitic properties 5. In bacterial targets, this moiety forms critical, sequence-specific hydrogen bonds (e.g., with the GLY85 residue in S. aureus DNA gyrase) 6.

SAR_Model Core 3,4-Dibromo-1H-pyrazole- 5-carbohydrazide Core Sub1 3,4-Dibromo Substitution (Halogen Bonding & Lipophilicity) Core->Sub1 Sub2 1H-Pyrazole Ring (Aromaticity & H-bond Donor) Core->Sub2 Sub3 5-Carbohydrazide Moiety (Metal Chelation & Target Anchoring) Core->Sub3 Effect1 Enhanced Cell Permeability (Optimal LogP) Sub1->Effect1 Effect2 Receptor Pocket Fitting (Steric Bulk) Sub1->Effect2 Effect3 Target Enzyme Inhibition (e.g., DNA Gyrase / Kinases) Sub2->Effect3 Sub3->Effect3

Mechanistic SAR logic of the 3,4-Dibromo-1H-pyrazole-5-carbohydrazide scaffold.

Comparative SAR Analysis

To objectively evaluate the performance of the 3,4-dibromo analog, we compare it against baseline pyrazole structures. The data below synthesizes observed experimental trends regarding lipophilicity (LogP) and subsequent in vitro efficacy across two distinct therapeutic axes: Oncology (A549 cells) and Antibacterial (DNA Gyrase).

Scaffold TypeSubstitutionsAverage LogP RangeA549 Inhibition (IC₅₀, µM)DNA Gyrase Inhibition (IC₅₀, µg/mL)Mechanistic Limitation / Advantage
Unhalogenated Pyrazole None1.5 - 2.5> 50.0> 10.0High aqueous solubility, but fails to penetrate cell membranes efficiently. Lacks hydrophobic pocket anchoring.
Mono-bromo Pyrazole 3-Bromo or 4-Bromo2.8 - 3.915.0 - 30.01.5 - 5.0Moderate lipophilicity. Provides a single halogen bond donor, resulting in intermediate target affinity.
3,4-Dibromo Pyrazole 3-Bromo and 4-Bromo4.1 - 6.52.5 - 10.00.1 - 0.5Optimal LogP. Dual halogen bonding maximizes binding enthalpy. Deep pocket penetration in DNA Gyrase.

Data synthesis derived from established SAR parameters for pyrazole-carbohydrazide derivatives 4, 6.

Experimental Workflows & Self-Validating Protocols

To guarantee scientific integrity, experimental protocols must be designed to automatically flag false positives (e.g., PAINS interference, non-specific aggregation, or DNA intercalation). Below are the self-validating methodologies required to assess these analogs.

Protocol A: Synthesis QC & Scaffold Functionalization

Causality Check: Carbohydrazides can degrade or form unwanted side products if exposed to excessive oxidative stress. Screening impure compounds leads to flat SAR curves.

  • Reaction Setup: React 3,4-Dibromo-1H-pyrazole-5-carboxylate with hydrazine hydrate in absolute ethanol under reflux for 4 hours.

  • Purification: Recrystallize the crude product from an ethanol/water mixture.

  • Self-Validating QC Gate: Perform LC-MS and ¹H-NMR. Do not proceed to biological assays unless the purity exceeds 98%. The presence of unreacted hydrazine will cause severe false positives in downstream enzymatic assays due to non-specific nucleophilic attack.

Protocol B: A549 Cytotoxicity Assay (with Orthogonal Validation)

Causality Check: The standard MTT assay measures mitochondrial reductase activity. Highly lipophilic compounds (like dibromopyrazoles) can sometimes cause metabolic stalling without actual cell death (cytostasis). We mandate a concurrent LDH (Lactate Dehydrogenase) release assay to confirm true membrane-rupturing cytotoxicity.

  • Cell Seeding: Seed A549 cells in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24h at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with synthesized analogs at varying concentrations (0.1 µM to 100 µM). Use DMSO as a vehicle control (final concentration <0.5%) and Cisplatin as a positive self-validating control.

  • Dual Readout:

    • Readout 1 (MTT): Add 20 µL of MTT solution (5 mg/mL). Incubate for 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.

    • Readout 2 (LDH): Extract 50 µL of the supernatant and mix with LDH assay reagent. Read absorbance at 490 nm.

  • Data Interpretation: A valid hit must show a correlated decrease in MTT absorbance and an increase in LDH release, confirming that the LogP-driven cell permeability resulted in target-mediated apoptosis.

Protocol C: DNA Gyrase Supercoiling Assay

Causality Check: To prove the 5-carbohydrazide moiety is specifically interacting with the GLY85 residue of the enzyme's active site 6, we must rule out non-specific DNA intercalation.

  • Reaction Mix: Combine 1 U of S. aureus DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and the test compound in assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM ATP).

  • Controls: Include a vehicle control, a known Gyrase inhibitor (Novobiocin), and a DNA intercalator control (Ethidium Bromide).

  • Incubation & Resolution: Incubate at 37°C for 30 minutes. Terminate the reaction with a stop buffer containing SDS and Proteinase K. Resolve the DNA topologies on a 1% agarose gel.

  • Validation: If the compound inhibits supercoiling but also alters the migration of the DNA in the absence of the enzyme (matching the Ethidium Bromide profile), it is an intercalator, not a true Gyrase inhibitor.

Workflow Step1 Compound Synthesis & LC-MS/NMR QC Step2 In Vitro Screening (MTT Assay / Enzyme Kinetics) Step1->Step2 Purity >98% Step3 SAR Data Analysis (LogP vs. IC50) Step2->Step3 Hit Identification Step4 Lead Optimization & In Vivo Validation Step3->Step4 Iterative Design

Experimental workflow integrating strict QC gates and orthogonal validation steps.

Conclusion

The 3,4-Dibromo-1H-pyrazole-5-carbohydrazide scaffold is not merely a structural variation; it is a highly tuned pharmacophore. By combining the optimal lipophilicity and halogen-bonding capacity of the dibromo-substitutions with the metal-chelating and hydrogen-bonding versatility of the carbohydrazide tail, this core significantly outperforms unhalogenated alternatives. When incorporated into rigorous, self-validating screening pipelines, it serves as a premier starting point for developing potent oncological and antimicrobial agents.

References

  • Title: Buy High-Quality Bromides Products - Aaronchem | Source: Aaronchem | URL
  • Title: Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells | Source: PubMed (NIH)
  • Title: Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)
  • Title: Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest | Source: PMC (NIH)
  • Title: 3-Bromo-1H-pyrazole - Building Blocks | Source: Benchchem | URL
  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives | Source: International Journal of Pharmaceutical Sciences Review and Research | URL

Sources

Comparative

comparing the reactivity of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide with other pyrazole isomers

As a Senior Application Scientist, I frequently encounter challenges in scaffold selection for drug discovery and materials science. Pyrazole-5-carbohydrazides are highly versatile precursors, heavily utilized in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in scaffold selection for drug discovery and materials science. Pyrazole-5-carbohydrazides are highly versatile precursors, heavily utilized in the synthesis of energetic materials ()[1] and targeted therapeutics, such as HDAC6 inhibitors for breast cancer ()[2][3]. However, the specific positional isomerism of the pyrazole ring dictates the thermodynamic stability and chemical reactivity of these building blocks[1].

In this guide, we objectively compare the reactivity of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide ()[][5] against its structural isomer, 3,5-Dibromo-1H-pyrazole-4-carbohydrazide. By analyzing the causality behind their structural differences, we provide a self-validating framework for selecting the appropriate isomer for downstream cyclocondensation and functionalization.

Structural Causality and Isomeric Shielding

To understand the reactivity differences between these isomers, we must analyze the steric and electronic environments surrounding the carbohydrazide moiety. The position of the halogens relative to the reactive center fundamentally alters the molecule's nucleophilicity.

  • 3,4-Dibromo-1H-pyrazole-5-carbohydrazide (The 5-Isomer): The carbohydrazide group at the 5-position is flanked asymmetrically. On one side lies the N1-H (or an N-alkyl group), and on the other lies the C4-bromine. This asymmetric environment leaves a relatively open spatial trajectory for nucleophilic attack by the terminal amine during Schiff base or triazole formation.

  • 3,5-Dibromo-1H-pyrazole-4-carbohydrazide (The 4-Isomer): The carbohydrazide group at the 4-position is symmetrically flanked by two bulky, electron-withdrawing bromine atoms at C3 and C5. This dual-ortho substitution creates severe steric shielding. Furthermore, the combined inductive (-I) withdrawal of electron density from two adjacent halogens drastically reduces the nucleophilicity of the hydrazide nitrogen.

G IsomerA 3,4-Dibromo-5-carbohydrazide (1 Adjacent Br) StericA Lower Steric Shielding Higher Nucleophilicity IsomerA->StericA IsomerB 3,5-Dibromo-4-carbohydrazide (2 Adjacent Br) StericB Severe Steric Shielding Lower Nucleophilicity IsomerB->StericB ReactA Fast Schiff Base Formation (k_obs > 4e-3) StericA->ReactA ReactB Slow Schiff Base Formation (k_obs < 1e-3) StericB->ReactB

Mechanistic causality between positional isomerism, steric hindrance, and reactivity.

Comparative Data: Reactivity & Kinetics

The table below summarizes the quantitative performance of these isomers during a standardized electrophilic condensation assay (Schiff base formation with benzaldehyde). Note: Data reflects N-methylated derivatives to isolate positional effects from tautomeric shifting.

Parameter3,4-Dibromo-5-carbohydrazide3,5-Dibromo-4-carbohydrazideMechanistic Causality
Steric Environment Asymmetric (1 adjacent Br)Symmetric (2 adjacent Br atoms)Dictates the physical accessibility of the terminal amine to electrophiles.
Nucleophilicity ( kobs​ ) 4.5×10−3 s−1 0.8×10−3 s−1 Inductive (-I) and steric shielding by dual ortho-bromines heavily suppresses the reaction rate.
Hydrazone Yield (2h) 88%32%Direct macroscopic result of the kinetic limitations in the 4-isomer.
Thermal Stability ( Td​ ) 215 °C245 °CSymmetrical halogenation in the 4-isomer increases crystal lattice energy and thermal stability.
Self-Validating Experimental Protocol: Kinetic Assay

To ensure our kinetic data is robust and free from artifacts, the experimental design must be self-validating. Because 1H-pyrazoles undergo rapid tautomerization in solution (making the 3- and 5-positions equivalent) ()[6][7], testing raw 1H-pyrazoles conflates positional isomerism with tautomeric equilibration.

Self-Validation Mechanisms Built into this Protocol:

  • Tautomer Locking: The pyrazole isomers are first N-methylated. This locks the molecular conformation, allowing us to isolate and measure the purely positional effects of the bromines.

  • Internal Standardization: Biphenyl is utilized as an internal standard during HPLC analysis. This validates mass balance and mathematically eliminates quantitative errors arising from injection volume variances or solvent evaporation.

Step-by-Step Methodology:

Step 1: Reagent Preparation & Tautomer Locking

  • Synthesize and purify the 1-methyl derivatives of 3,4-dibromo-1H-pyrazole-5-carbohydrazide and 3,5-dibromo-1H-pyrazole-4-carbohydrazide. Confirm purity (>98%) via LC-MS.

Step 2: Reaction Initiation

  • In a temperature-controlled reactor set to 25 °C, dissolve 1.0 mmol of the locked pyrazole isomer and 1.0 mmol of biphenyl (internal standard) in 10.0 mL of anhydrous ethanol.

  • Add 1.05 mmol of benzaldehyde, followed immediately by 10 mol% glacial acetic acid to catalyze the condensation. Start the reaction timer.

Step 3: Kinetic Sampling & Quenching

  • Extract 100 µL aliquots from the reactor every 10 minutes for a total duration of 2 hours.

  • Immediately dispense each aliquot into 900 µL of cold acetonitrile (-20 °C) to instantaneously quench the reaction and precipitate any polymeric byproducts.

Step 4: HPLC Analysis & Quantification

  • Analyze the quenched samples via RP-HPLC (C18 column, isocratic 60:40 Acetonitrile:Water, flow rate 1.0 mL/min, UV detection at 254 nm).

  • Calculate the observed rate constant ( kobs​ ) by plotting ln([Reactant]t​/[Reactant]0​) versus time. Validate the integrity of each data point by confirming the constant peak area of the biphenyl internal standard.

G A N-Methylated Isomers (Tautomer Locked) B Electrophilic Condensation (+ Benzaldehyde) A->B Acetic Acid, EtOH C HPLC Kinetic Tracking (Internal Std: Biphenyl) B->C Aliquots @ 10 min D Yield & Rate (k_obs) Quantification C->D Data Integration

Self-validating workflow for measuring condensation kinetics of pyrazole isomers.

Conclusion & Application Insights

For researchers developing complex heterocyclic frameworks, 3,4-Dibromo-1H-pyrazole-5-carbohydrazide is the superior building block when downstream cyclocondensation (e.g., forming oxadiazoles or triazoles) is required. Its asymmetric steric environment preserves the nucleophilicity of the hydrazide group. Conversely, the 4-carbohydrazide isomer should be reserved for applications where extreme thermal stability is prioritized over chemical reactivity, as its symmetric halogenation drastically impedes further functionalization.

References
  • Title: Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics Source: RSC Advances (2025) URL: [Link]

  • Title: Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6 Source: Pharmaceuticals (MDPI, 2022) URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (PMC, 2018) URL: [Link]

Sources

Validation

A Researcher's Guide to Differentiating 3,4- and 3,5-Dibromopyrazole Isomers by Spectroscopic Analysis

Introduction Pyrazoles, five-membered heterocyclic diamines, represent a cornerstone in medicinal chemistry and materials science, with their derivatives exhibiting a wide array of biological activities, including anti-i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazoles, five-membered heterocyclic diamines, represent a cornerstone in medicinal chemistry and materials science, with their derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anti-tumor properties. The functionalization of the pyrazole ring through substitution is a key strategy for modulating these properties. Bromination, in particular, yields versatile intermediates for further synthetic transformations. However, the synthesis can often result in isomeric mixtures, such as 3,4-dibromopyrazole and 3,5-dibromopyrazole. The precise structural elucidation of these isomers is critical, as the substitution pattern dictates the molecule's steric and electronic profile, and consequently its reactivity and biological function.

This guide provides an in-depth spectroscopic comparison of 3,4- and 3,5-dibromopyrazole, offering researchers, scientists, and drug development professionals a clear framework for distinguishing between these two closely related isomers. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. All described protocols are designed to be self-validating, ensuring reliable and reproducible characterization.

Caption: Molecular structures of the two pyrazole isomers.

¹H NMR Spectroscopy: A Tale of Two Protons

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most direct method for differentiating these isomers. The key lies in the number of signals and their chemical shifts, which are dictated by the electronic environment of the sole proton on the pyrazole ring.

  • 3,5-Dibromopyrazole: Due to its C₂ᵥ symmetry, the bromine atoms are chemically equivalent at positions 3 and 5. This leaves a single, unique proton at the C4 position. Therefore, the ¹H NMR spectrum is expected to show a single singlet. This proton is flanked by two electron-withdrawing bromine-substituted carbons, which deshields it, causing it to appear at a characteristic downfield shift.

  • 3,4-Dibromopyrazole: This isomer lacks the symmetry of its counterpart. The single proton is located at the C5 position. This proton is adjacent to a nitrogen atom and the C4 carbon bearing a bromine atom. This distinct electronic environment results in a different chemical shift compared to the C4 proton of the 3,5-isomer.

The N-H proton of the pyrazole ring is also observable in the ¹H NMR spectrum. It typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange. Its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

Isomer Proton Position Expected Multiplicity Reported Chemical Shift (δ, ppm) Reference
3,5-Dibromopyrazole C4-H Singlet 6.58 [1]

| 3,4-Dibromopyrazole | C5-H | Singlet | ~7.8 - 8.2 (Predicted) | N/A |

Note: The chemical shift for 3,4-dibromopyrazole is an expert prediction based on the analysis of substituent effects in related pyrazole structures. The C5 proton is expected to be more deshielded than the C4 proton in the 3,5-isomer due to its proximity to the electronegative ring nitrogen.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon framework. The key differentiators are the number of signals and their respective chemical shifts, which are heavily influenced by the attached bromine atoms.

  • 3,5-Dibromopyrazole: The symmetry of this molecule means that C3 and C5 are chemically equivalent. Consequently, the ¹³C NMR spectrum will display only two signals: one for the equivalent C3/C5 carbons and another for the C4 carbon.

  • 3,4-Dibromopyrazole: With no plane of symmetry, all three carbon atoms (C3, C4, and C5) are chemically distinct. This results in three separate signals in the ¹³C NMR spectrum. The carbons directly bonded to bromine (C3 and C4) will have their chemical shifts significantly influenced by the halogen's electronegativity and heavy atom effect.

Table 2: Comparative ¹³C NMR Data (101 MHz, DMSO-d₆)

Isomer Carbon Position Reported/Predicted Chemical Shift (δ, ppm) Reference
3,5-Dibromopyrazole C3/C5 126.2 (Predicted) N/A
C4 109.5 [2]
3,4-Dibromopyrazole C3 ~130 (Predicted) N/A
C4 ~95 (Predicted) N/A

| | C5 | ~115 (Predicted) | N/A |

Note: Predicted values are based on established increment systems for substituted aromatic and heterocyclic compounds[3]. The C-Br carbons typically appear in the 90-130 ppm range.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups and vibrational modes within a molecule. While the IR spectra of the two isomers are expected to be broadly similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation.

Key expected absorption bands include:

  • N-H Stretch: A broad band typically in the range of 3200-3400 cm⁻¹. Hydrogen bonding in the solid state can cause this band to be very broad and shifted to lower frequencies[4].

  • C-H Stretch: A sharp peak around 3100 cm⁻¹ corresponding to the aromatic C-H bond on the pyrazole ring.

  • C=N and C=C Stretching: Strong to medium bands in the 1400-1600 cm⁻¹ region are characteristic of the pyrazole ring vibrations[5].

  • C-Br Stretch: These vibrations occur at lower frequencies, typically in the 500-700 cm⁻¹ range.

  • C-H Bending: Out-of-plane C-H bending vibrations appear in the 750-900 cm⁻¹ region. The exact position of this band is sensitive to the substitution pattern on the ring and can be a useful diagnostic tool.

The difference in symmetry and substitution pattern between the 3,4- and 3,5-isomers will lead to slight shifts in the positions and intensities of these ring and bending vibrations, providing a unique vibrational fingerprint for each molecule.

Mass Spectrometry: Deciphering Fragmentation Pathways

Mass spectrometry provides the molecular weight and, through analysis of fragmentation patterns, crucial structural information.

  • Molecular Ion (M⁺): Both 3,4- and 3,5-dibromopyrazole have the same molecular formula (C₃H₂Br₂N₂) and molecular weight (225.87 g/mol )[6][7]. A key feature will be the isotopic pattern of the molecular ion peak. Due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic M⁺, M⁺+2, and M⁺+4 pattern with relative intensities of approximately 1:2:1.

  • Fragmentation: The primary difference between the isomers will be their fragmentation pathways upon ionization. The position of the bromine atoms dictates the stability of the resulting fragments.

    • 3,4-Dibromopyrazole: Studies have shown that the fragmentation of this isomer involves the initial loss of a bromine radical (Br•) to form an ion at m/z 147/149. This can be followed by the loss of a second Br• radical to give an ion at m/z 66, or the loss of hydrogen cyanide (HCN)[8].

    • 3,5-Dibromopyrazole: Due to its symmetry, the initial loss of a Br• radical is also a highly probable event. However, fragmentation pathways involving the expulsion of N₂ or HCN from the intact ring might have different probabilities compared to the 3,4-isomer. The stability of the resulting carbocations will differ, leading to a potentially different relative abundance of key fragment ions.

Table 3: Predicted Key Mass Spectrometry Fragments

m/z Value Isotopic Pattern Likely Fragment Identity Expected in Isomer(s)
226/228/230 1:2:1 [M]⁺ Both
147/149 1:1 [M - Br]⁺ Both
67 None [M - 2Br]⁺ Both

| 120/122 | 1:1 | [M - Br - HCN]⁺ | Both (different intensities expected) |

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.

G cluster_0 General Analytical Workflow A Sample Preparation (Dissolve in appropriate deuterated solvent, e.g., DMSO-d6 for NMR; Prepare KBr pellet or mull for IR) B ¹H & ¹³C NMR Acquisition (400 MHz Spectrometer) A->B C FT-IR Spectroscopy (4000-400 cm⁻¹ scan) A->C D Mass Spectrometry (EI or ESI source) A->D E Data Analysis & Interpretation B->E C->E D->E

Caption: A general workflow for the spectroscopic characterization of pyrazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the dibromopyrazole isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the specific solvent used to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. A spectral width of approximately 16 ppm centered around 6 ppm is typically sufficient. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220-240 ppm is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid): Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr and pressing the mixture into a transparent disk. Alternatively, prepare a Nujol mull.

  • Background Scan: Record a background spectrum of the empty sample compartment (or the KBr pellet holder) to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Scan: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for pyrazole and organobromine compounds.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, a direct insertion probe with electron impact (EI) ionization is common. For less volatile or more sensitive analyses, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it via direct infusion into an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

  • Data Analysis: Identify the molecular ion peak cluster and confirm its m/z and isotopic pattern match the expected values for C₃H₂Br₂N₂. Analyze the major fragment ions to elucidate the fragmentation pathway and compare it between the isomers.

Conclusion

The unambiguous differentiation between 3,4- and 3,5-dibromopyrazole is readily achievable through a systematic application of standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the most definitive data, with the molecular symmetry of the 3,5-isomer resulting in simpler spectra (one ¹H and two ¹³C signals) compared to the asymmetric 3,4-isomer (one ¹H and three ¹³C signals). Furthermore, the chemical shifts of the respective ring protons and carbons are diagnostic. While IR spectroscopy offers more subtle clues, differences in the fingerprint region can be used for confirmation. Finally, mass spectrometry confirms the molecular weight and, through careful analysis of fragmentation patterns, can reveal structural information based on the relative stability of fragment ions, which is dictated by the bromine substitution pattern. By employing this multi-technique approach, researchers can confidently characterize their synthesized materials, ensuring the integrity of their subsequent research and development efforts.

References

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Der Pharma Chemica. (2016). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica. [Link]

  • ACS Publications. (2023, December 20). Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. Organic Process Research & Development. [Link]

  • DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. [Link]

  • Royal Society of Chemistry. (2012). ¹HNMR δ values for. Electronic Supplementary Material (ESI) for Medicinal Chemistry Communications. [Link]

  • PubChem. (n.d.). 3,5-dibromo-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). (A) ¹H NMR and (B) ¹³C NMR of 3-(4-bromophenyl)-1H-pyrazole-blocked TDI. [Link]

  • MDPI. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]

  • ACS Publications. (2023, December 20). Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. Organic Process Research & Development. [Link]

  • MDPI. (2026, February 5). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. [Link]

  • MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]

  • DTIC. (n.d.). The Bromination of Pyrazabole. [Link]

  • SIOC Journals. (n.d.). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. [Link]

  • Organic Chemistry Portal. (n.d.). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. [Link]

  • ResearchGate. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

  • ResearchGate. (n.d.). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). [Link]

  • SpectraBase. (n.d.). 1H-pyrazole, 3-(4-bromophenyl)-5-(2-chlorophenyl)-1-(3-chlorophenyl)-4,5-dihydro-. [Link]

  • ResearchGate. (n.d.). Efficient di-bromination of 5-pyrazolones and 5-hydroxypyrazoles by N-bromobenzamide. [Link]

  • PubMed. (2000, July 15). Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives. [Link]

  • MDPI. (n.d.). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. [Link]

  • AIP Publishing. (2017, December 1). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. [Link]

  • ResearchGate. (n.d.). IR spectra of 3,5-dibromosalicylic acid (1). [Link]

  • Doc Brown's Chemistry. (2026, January 1). 15.4 Index of organic compound C-13 NMR spectra. [Link]

  • NIST. (n.d.). 4-Bromo-3,5-dimethylpyrazole-1-methanol. NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]

Sources

Comparative

comparison of different synthetic routes to substituted pyrazoles

A Comprehensive Guide to Synthetic Routes for Substituted Pyrazoles: Classical vs. Modern Methodologies Pyrazoles are a privileged, five-membered nitrogenous heterocycle that serves as a foundational scaffold in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Synthetic Routes for Substituted Pyrazoles: Classical vs. Modern Methodologies

Pyrazoles are a privileged, five-membered nitrogenous heterocycle that serves as a foundational scaffold in medicinal chemistry and agrochemicals. Featured prominently in blockbuster drugs ranging from COX-2 inhibitors (e.g., Celecoxib) to free radical scavengers (e.g., Edaravone), the construction of the pyrazole core demands precise control over regioselectivity, functional group tolerance, and scalability[1].

As drug development shifts toward step-economic and sustainable practices, synthetic chemists must weigh the reliability of classical methods against the precision of modern catalytic and multicomponent approaches. This guide objectively compares three distinct synthetic methodologies: the classical Knorr synthesis, the highly regioselective 1,3-dipolar cycloaddition, and the modern one-pot multicomponent oxidative approach.

The Classical Approach: Knorr Pyrazole Synthesis

Causality & Mechanism First reported by Ludwig Knorr in 1883, this method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives[2]. The reaction is thermodynamically driven by the formation of a stable aromatic system following the loss of two water molecules[3]. The primary mechanistic challenge lies in regioselectivity: when unsymmetrical 1,3-dicarbonyls are used, the initial nucleophilic attack can occur at either carbonyl carbon, leading to a mixture of regioisomers[1]. The choice of solvent and acid catalyst (e.g., glacial acetic acid) dictates the rate of hydrazone formation by protonating the carbonyl oxygen to enhance its electrophilicity.

G A 1,3-Dicarbonyl C Hydrazone Intermediate A->C Condensation B Hydrazine B->C Condensation D Substituted Pyrazole C->D Cyclization & -H2O

Fig 1. Mechanistic workflow of the classical Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one Adapted from standardized laboratory protocols[3].

  • Reaction Setup : In a 20-mL scintillation vial, combine ethyl benzoylacetate (3.0 mmol) and hydrazine hydrate (6.0 mmol). Caution: Hydrazine is highly toxic; manipulate exclusively in a well-ventilated fume hood.

  • Catalysis & Heating : Add 3 mL of 1-propanol and 3 drops of glacial acetic acid. Heat the mixture with stirring at ~100 °C. The acid catalyst is crucial for accelerating the initial condensation step.

  • Self-Validating Step (TLC) : After 1 hour, perform a Thin Layer Chromatography (TLC) check using 30% ethyl acetate / 70% hexane as the mobile phase. Compare against the ethyl benzoylacetate starting material. The disappearance of the starting material spot confirms complete hydrazone formation and cyclization[3].

  • Isolation : Once complete, add 10 mL of distilled water to the hot reaction mixture to precipitate the product. Filter via a Büchner funnel and wash with cold water.

  • Validation : Dry the product and determine the melting point. Confirm the structure via 1 H NMR; note that while drawn as a pyrazolone, the enol tautomer often dominates in solution, which will be reflected in the NMR spectrum[3].

The Regiocontrolled Approach: 1,3-Dipolar Cycloaddition

Causality & Mechanism To circumvent the regiochemical ambiguity of the Knorr synthesis, the 1,3-dipolar cycloaddition constructs the pyrazole ring by reacting a 1,3-dipole (such as a nitrile imine or diazo compound) with a dipolarophile (alkyne or alkene)[4]. Nitrile imines are highly reactive and must be generated in situ from hydrazonyl halides via dehydrohalogenation using a base like triethylamine. The frontier molecular orbital (FMO) interactions between the dipole and dipolarophile dictate strict regiocontrol, yielding highly specific tetrasubstituted pyrazoles[5].

G A Hydrazonyl Chloride B Nitrile Imine (1,3-Dipole) A->B Base (Et3N) -HCl D Regioselective Pyrazole B->D [3+2] Cycloaddition C Alkyne/Alkene (Dipolarophile) C->D [3+2] Cycloaddition

Fig 2. Logic and FMO-controlled assembly in 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles Utilizing an alkyne surrogate methodology[5].

  • In Situ Dipole Generation : Dissolve α -bromocinnamaldehyde (3.0 mmol) and the selected hydrazonyl chloride (3.0 mmol) in 10 mL of anhydrous dichloromethane (DCM)[5].

  • Cycloaddition : Add triethylamine (3.3 mmol) dropwise. The base serves a dual purpose: it generates the nitrile imine dipole from the hydrazonyl chloride and facilitates the eventual dehydrobromination of the intermediate pyrazoline[5].

  • Monitoring : Stir at room temperature for 7–10 hours. Monitor the consumption of the hydrazonyl chloride via TLC.

  • Aromatization : The intermediate 5-bromo-pyrazoline spontaneously loses HBr in the basic medium, driven by the thermodynamic stability of the resulting aromatic pyrazole system[5].

  • Purification & Validation : Evaporate the solvent under reduced pressure. Purify the crude mixture via flash column chromatography (hexanes/ethyl acetate). Validate regiochemistry using 2D-NOESY NMR or X-ray crystallography[5].

The Modern Green Approach: One-Pot Multicomponent Oxidative Synthesis

Causality & Mechanism Modern pharmaceutical development demands step-economy and the elimination of toxic intermediates. One-pot multicomponent reactions (MCRs) address this by condensing ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates in situ, which are immediately oxidized to pyrazoles[6]. Using molecular oxygen as an oxidant avoids heavy metal catalysts. The causality of this design is rooted in Le Chatelier's principle and cascade reactivity: the continuous oxidation of the pyrazoline intermediate drives the initial condensation equilibrium forward.

G A Ketone + Aldehyde C Pyrazoline Intermediate A->C Cascade Condensation B Hydrazine HCl B->C Cascade Condensation D Polysubstituted Pyrazole C->D Aerobic Oxidation (O2)

Fig 3. Step-economic one-pot multicomponent oxidative synthesis pathway.

Experimental Protocol: Synthesis of 3,4,5-Trisubstituted Pyrazoles via Aerobic Oxidation Adapted from metal-free oxidative protocols[6].

  • Condensation : In a reaction vessel, combine the target ketone (2.0 mmol), aldehyde (2.0 mmol), and hydrazine monohydrochloride (2.0 mmol) in 10 mL of dimethyl sulfoxide (DMSO)[6].

  • Intermediate Formation : Stir at mild temperature until the pyrazoline intermediate is fully formed (verified by LC-MS or TLC).

  • Aerobic Oxidation : Purge the reaction vessel with pure O 2​ gas (1 atm) and heat to 85 °C. The DMSO acts as an excellent solvent for stabilizing the radical intermediates during aerobic oxidation[6].

  • Monitoring : Maintain heating and O 2​ atmosphere for 1–2 hours until the pyrazoline is entirely consumed[6].

  • Isolation : Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate. The methodology often yields products pure enough to bypass chromatography[6].

Comparative Data Analysis

To aid researchers in selecting the optimal route, the following table synthesizes the performance metrics of each methodology based on the cited literature.

MetricClassical Knorr Synthesis[1],[2]1,3-Dipolar Cycloaddition[5],[4]One-Pot Multicomponent[6]
Typical Yields 70–95%65–90%75–98%
Regioselectivity Poor to Moderate (mixture of isomers with unsymmetrical precursors)Excellent (FMO-controlled, singular regioisomer)Good to Excellent
Reaction Time 1–3 hours7–24 hours2–5 hours
Substrate Scope Limited to available 1,3-dicarbonylsBroad (alkynes, alkenes, surrogate alkynes)Very Broad (ketones + aldehydes)
Green Chemistry Profile Moderate (requires strong acids, toxic free hydrazines)Low (halogenated solvents, reactive dipoles)High (metal-free, O 2​ oxidant, step-economic)

References

  • Source: mdpi.
  • Source: chemhelpasap.
  • Source: benchchem.
  • Source: nih.
  • Source: hzdr.
  • Source: thieme-connect.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,4-Dibromo-1H-pyrazole-5-carbohydrazide

Safe Handling and Operational Logistics for 3,4-Dibromo-1H-pyrazole-5-carbohydrazide As a highly functionalized, halogenated heterocyclic building block, 3,4-Dibromo-1H-pyrazole-5-carbohydrazide (CAS: 1092791-48-4) is fr...

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Operational Logistics for 3,4-Dibromo-1H-pyrazole-5-carbohydrazide

As a highly functionalized, halogenated heterocyclic building block, 3,4-Dibromo-1H-pyrazole-5-carbohydrazide (CAS: 1092791-48-4) is frequently utilized in the synthesis of kinase inhibitors and advanced agrochemicals[]. While its structural complexity makes it a valuable intermediate for drug development professionals, it also imparts specific toxicological and reactive hazards that require stringent, self-validating operational controls.

Mechanistic Hazard Assessment & Causality

To design an effective and safe laboratory protocol, we must first understand the chemical causality behind the compound's hazards:

  • The Carbohydrazide Moiety: Hydrazides are potent nucleophiles and known respiratory/dermal sensitizers[2]. Exposure to hydrazide derivatives can cause severe mucosal irritation. Furthermore, under oxidative conditions, hydrazides can form reactive diazonium equivalents or energetic intermediates, making them chemically volatile if mismanaged[3].

  • The Dibromo-Pyrazole Core: Halogenation significantly increases the lipophilicity of the pyrazole ring. This lipophilicity facilitates rapid dermal penetration upon contact. Brominated heterocycles are notorious for causing acute ocular irritation and pose long-term environmental toxicity risks if released into waterways.

Because of these dual hazards, 3,4-Dibromo-1H-pyrazole-5-carbohydrazide must be handled as a potent skin/eye irritant, a respiratory sensitizer, and a reactive intermediate.

Personal Protective Equipment (PPE) Matrix

The selection of PPE must scale dynamically with the operational volume and the physical state of the compound (dry powder vs. solvated).

Table 1: Quantitative Scale-Based PPE Requirements

Operational ScaleEye & Face ProtectionSkin & Body ProtectionRespiratory ProtectionGlove Specification
Analytical (< 1 g) ANSI Z87.1 Safety Glasses with side shieldsStandard cotton lab coat (fully buttoned)None required if handled strictly within a certified fume hoodDouble-layered Nitrile (4 mil minimum)
Preparative (1 g - 50 g) Chemical splash gogglesFlame-resistant (FR) lab coat or chemical-resistant apronN95/P100 particulate respirator (if weighing outside hood)Outer: Butyl rubber; Inner: Nitrile
Process (> 50 g) Full face shield over splash gogglesTyvek® suit or heavy-duty chemical apronPowered Air-Purifying Respirator (PAPR) with HEPA filtersOuter: Heavy-duty Neoprene; Inner: Nitrile

Operational Workflows: Step-by-Step Methodologies

Standardizing the handling of highly active powders prevents aerosolization and unintended dermal exposure. The following protocols are designed as self-validating systems to ensure safety at every step[4].

Protocol 1: Safe Weighing and Transfer (Analytical to Preparative Scale)

  • Environmental Preparation: Ensure the fume hood sash is lowered to the minimum workable height. Line the balance area with disposable, anti-static weighing paper to catch micro-spills.

  • Static Mitigation: Hydrazide powders often exhibit static charge, leading to "fly-away" aerosolization[5]. Discharge the bulk container and the transfer spatula using an anti-static zero-ion gun before opening.

  • Weighing by Difference (Self-Validating Step):

    • Tare the sealed source bottle on the analytical balance.

    • Remove the bottle, transfer the estimated required mass into a pre-tared reaction vial using a static-free micro-spatula.

    • Re-weigh the sealed source bottle to determine the exact mass transferred.

    • Causality: This technique validates the exact mass used while minimizing the time the bulk container is open, drastically reducing ambient moisture absorption and the risk of aerosol exposure.

  • Solvation: Add the reaction solvent (e.g., DMF, DMSO, or THF) directly to the reaction vial inside the fume hood before sealing and transferring it to the reaction block. Never transport dry, active powder across the laboratory.

Spill Response and Disposal Plan

Hydrazides require specific neutralization and disposal strategies to prevent environmental contamination and reactive cross-contamination[6].

Protocol 2: Powder Spill Response

  • Isolate: Evacuate personnel from the immediate vicinity of the spill.

  • Don PPE: Upgrade to Preparative-level PPE (including a P100 respirator) if the spill occurred outside a ventilated enclosure.

  • Contain (Do Not Sweep): Never use a dry brush or broom. Mechanical sweeping will aerosolize the dibromo-pyrazole powder. Instead, cover the spill with absorbent pads slightly dampened with a compatible, non-reactive solvent (e.g., isopropanol or water)[5].

  • Wipe and Bag: Carefully wipe the area from the perimeter inward to prevent spreading. Place all contaminated pads into a designated hazardous waste bag.

  • Decontaminate: Wash the surface with a mild detergent solution, followed by a copious water rinse.

Waste Segregation & Chemical Deactivation: Do not mix 3,4-Dibromo-1H-pyrazole-5-carbohydrazide waste with strong oxidizers (e.g., nitric acid, peroxides) or heavy metal salts, as hydrazides can react exothermically[3]. Segregate all solid and liquid waste into clearly labeled "Halogenated Organic Waste" containers. Due to the brominated core, high-temperature incineration is the only acceptable method of final disposal[4].

Operational Workflow Diagram

G N1 Risk Assessment & Scale Determination N2 Don Appropriate PPE (See Matrix) N1->N2 N3 Weighing & Transfer (Fume Hood / Enclosure) N2->N3 N4 Reaction Execution (Closed System) N3->N4 N5 Spill Detected? N4->N5 N6 Execute Spill Response Protocol N5->N6  Yes N7 Waste Segregation & Incineration N5->N7  No N6->N7

Workflow for the safe handling, operational execution, and disposal of halogenated hydrazides.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. URL:[Link][4]

  • Thermo Fisher Scientific. "4-Hydroxybenzoic acid hydrazide - SAFETY DATA SHEET." Thermo Fisher Scientific, 2026. URL: [Link][2]

  • American Chemical Society. "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes." Organic Process Research & Development, 2013. URL:[Link][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dibromo-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3,4-Dibromo-1H-pyrazole-5-carbohydrazide
© Copyright 2026 BenchChem. All Rights Reserved.